Pelirine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKLERWGHCFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Pelirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a naturally occurring alkaloid isolated from the roots of Rauvolfia verticillata, has emerged as a compound of significant interest due to its potential therapeutic properties.[][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside an exploration of its biological activities and mechanism of action, with a particular focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties of this compound
This compound, also known by its synonym 10-Methoxyepiaffinine, is an indole alkaloid with a complex tetracyclic structure.[] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [] |
| CAS Number | 30435-26-8 | [][2][3][4][5][6] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [][3][4] |
| Molecular Weight | 354.5 g/mol | [][2][4] |
| SMILES String | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [][4] |
| Appearance | Powder | [][2] |
| Purity | ≥95% (Commercially available) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Melting Point | 130-131°C (water methanol) | [][6] |
| Boiling Point | 540.6±50.0°C (Predicted) | [][6] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of inflammation. Studies have shown that this compound can ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis, a common model for inflammatory bowel disease.[] The primary mechanism underlying this effect appears to be the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells (DCs).[]
Modulation of MAPK and NF-κB Signaling Pathways
The MAPK and NF-κB signaling cascades are crucial regulators of the inflammatory response. Aberrant activation of these pathways is implicated in the pathogenesis of numerous inflammatory diseases. This compound has been shown to inhibit the activation of both MAPK and NF-κB pathways in bone-marrow-derived dendritic cells.[] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[] Furthermore, this compound has been observed to down-regulate myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.[]
The precise molecular targets of this compound within these pathways are still under investigation. However, its ability to concurrently suppress these key inflammatory signaling nodes highlights its potential as a multi-target anti-inflammatory agent.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, standard methodologies for the analysis of alkaloids can be adapted. The following sections outline general approaches for HPLC and NMR analysis that can serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification and purity assessment of this compound.
Objective: To develop a validated RP-HPLC method for the determination of this compound in bulk drug and biological matrices.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
-
Detection Wavelength: Based on the UV spectrum of this compound, with a maximum absorption reported at 328 nm.[6]
-
Injection Volume: 10-20 µL.
Method Validation (as per ICH guidelines):
-
Specificity: Assess the ability to detect this compound in the presence of impurities, degradation products, or matrix components.
-
Linearity: Analyze a series of standard solutions over a defined concentration range to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.
Caption: General workflow for HPLC method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectrum to determine the number and types of protons and their connectivity.
-
Acquire ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment and to confirm connectivities.
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Assign chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS).
-
Analyze coupling constants (J) in the ¹H NMR spectrum to deduce dihedral angles and proton-proton proximities.
-
Correlate ¹H and ¹³C signals using 2D NMR data to build the molecular structure.
Future Directions
The promising anti-inflammatory properties of this compound warrant further investigation. Key areas for future research include:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.
-
In-depth Mechanistic Studies: To pinpoint the direct molecular targets of this compound within the MAPK and NF-κB signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of this compound for potential clinical development.
-
Preclinical and Clinical Trials: To evaluate the efficacy of this compound in various inflammatory disease models and eventually in human subjects.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and promising anti-inflammatory activities. Its ability to modulate the MAPK and NF-κB signaling pathways makes it an attractive candidate for the development of novel therapeutics for inflammatory disorders. The information and protocols outlined in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing alkaloid.
References
Pelirine CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Pelirine
This compound, an alkaloid isolated from the plant Rauwolfia perakensis, has been a subject of pharmacological interest. This technical guide provides a comprehensive overview of its known properties, including its CAS number, molecular formula, and pharmacological effects based on foundational studies.
| Parameter | Value | Reference |
| CAS Number | 30435-26-8 | N/A |
| Molecular Formula | C₂₁H₂₆N₂O₃ | N/A |
Pharmacological Data
The primary pharmacological investigations of this compound have revealed effects on the central nervous system and the cardiovascular system. The key findings are summarized below, with data extracted from foundational research. It is important to note that the effective doses of this compound have been observed to be close to the lethal doses, indicating a narrow therapeutic index.[1]
Acute Toxicity in Mice
The acute toxicity of this compound was determined in mice following oral administration.
| Parameter | Value | Species | Route of Administration |
| Lethal Dose | 100 mg/kg | Mouse | Oral |
Observation: Oral administration of this compound to mice induced central nervous system (CNS) depression.[1]
Cardiovascular Effects in Anesthetized Cats
The intravenous administration of this compound demonstrated a significant impact on the cardiovascular system of anesthetized cats.
| Effect | Observation | Species | Route of Administration |
| Blood Pressure | Significant hypotension | Cat | Intravenous |
Observation: Small intravenous doses of this compound produced a notable hypotensive effect in anesthetized cats.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Determination of Acute Toxicity (LD₅₀) in Mice
This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of a substance in mice via oral administration.
Objective: To determine the dose of this compound that is lethal to 50% of the test mouse population.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., saline, distilled water)
-
Male or female mice of a specific strain (e.g., Swiss albino)
-
Oral gavage needles
-
Animal cages
-
Balances for weighing animals and the compound
Procedure:
-
Animal Acclimatization: House the mice in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to obtain the desired dose concentrations.
-
Grouping: Divide the mice into several groups, with a sufficient number of animals in each group (e.g., 6-10 mice per group). One group will serve as the control and receive only the vehicle.
-
Administration: Administer a single oral dose of this compound to each mouse in the test groups using an oral gavage needle. The volume administered is typically based on the animal's body weight.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of mortalities in each group. Calculate the LD₅₀ value using a recognized statistical method, such as the probit analysis method.
Measurement of Blood Pressure in Anesthetized Cats
This protocol describes the general method for measuring the effect of a substance on the blood pressure of an anesthetized cat.
Objective: To assess the effect of intravenously administered this compound on the arterial blood pressure of cats.
Materials:
-
This compound
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Saline solution
-
Catheterization equipment (cannulas, tubing)
-
Blood pressure transducer and recording system (e.g., polygraph)
-
Surgical instruments
-
Heparinized saline
Procedure:
-
Anesthesia: Anesthetize the cat with a suitable anesthetic agent. Maintain anesthesia throughout the experiment.
-
Surgical Preparation: Surgically expose the carotid artery and the femoral vein.
-
Cannulation: Cannulate the carotid artery and connect it to a blood pressure transducer filled with heparinized saline to record arterial blood pressure. Cannulate the femoral vein for the administration of the test substance.
-
Stabilization: Allow the animal's blood pressure to stabilize before administering any substance.
-
Administration: Administer a single intravenous dose of this compound through the femoral vein cannula.
-
Recording: Continuously record the arterial blood pressure before, during, and after the administration of this compound.
-
Data Analysis: Analyze the recorded blood pressure tracings to determine the magnitude and duration of the hypotensive effect.
Diagrams
Experimental Workflow: Acute Toxicity (LD₅₀) in Mice
Caption: Workflow for determining the LD₅₀ of this compound in mice.
Experimental Workflow: Cardiovascular Effects in Cats
Caption: Workflow for assessing the cardiovascular effects of this compound in cats.
References
Pelirine: A Technical Guide to its Natural Sources, Botanical Origin, and Biological Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a monoterpenoid indole alkaloid, has been identified as a constituent of certain species within the genus Rauvolfia, a group of plants with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its botanical origin, methods for its extraction and analysis, its biosynthetic pathway, and its known biological activities. The information is presented to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Botanical Origin and Natural Sources
This compound, also known by its chemical name 10-Methoxyepiaffinine, is an indole alkaloid. The primary botanical sources of this compound identified to date are flowering plants belonging to the Apocynaceae family, specifically within the genus Rauvolfia.
Primary Botanical Sources:
-
Rauvolfia verticillata : this compound has been isolated from the roots of this species. Rauvolfia verticillata, commonly known as the devil pepper, is a shrub native to Asia and is used in traditional Chinese medicine.
-
Rauvolfia perakensis : This species is also a known source of this compound.
While this compound has been identified in these species, comprehensive quantitative data regarding its concentration in different plant parts (roots, stems, leaves) remains limited in publicly available scientific literature. The table below summarizes the known botanical sources of this compound.
| Plant Species | Family | Plant Part(s) Containing this compound |
| Rauvolfia verticillata | Apocynaceae | Roots |
| Rauvolfia perakensis | Apocynaceae | Not specified in available literature |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, the pathway can be inferred from the well-studied biosynthesis of structurally related alkaloids, such as ajmaline, which are also found in Rauvolfia species.
The biosynthesis commences with the condensation of tryptamine (derived from tryptophan) and secologanin by the enzyme strictosidine synthase to form strictosidine. This is a crucial intermediate for a vast array of indole alkaloids. Following the deglycosylation of strictosidine, a series of complex cyclizations, rearrangements, and enzymatic modifications occur to produce the diverse range of alkaloids found in Rauvolfia. This compound, as a methoxy-substituted derivative of an ajmaline-type alkaloid, would be formed through subsequent tailoring reactions, including methoxylation, likely catalyzed by a specific O-methyltransferase.
Below is a diagram illustrating the generalized biosynthetic pathway leading to complex indole alkaloids, with the presumed branch point for this compound biosynthesis.
Experimental Protocols
Detailed, step-by-step experimental protocols for the extraction, isolation, and quantification of this compound are not extensively documented in a standardized format. However, based on methods used for other indole alkaloids from Rauvolfia species, a general workflow can be proposed.
Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of indole alkaloids from Rauvolfia root material. This should be optimized for this compound based on its specific physicochemical properties.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantitative analysis of this compound in plant extracts. A specific method for this compound has not been published, but methods for the simultaneous determination of other major indole alkaloids in Rauvolfia verticillata can be adapted.
Example HPLC Method Parameters (to be optimized for this compound):
| Parameter | Example Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with an additive like formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of this compound |
| Standard | A purified and authenticated standard of this compound is required for calibration |
Pharmacological Activity and Signaling Pathways
The pharmacological effects and the specific molecular targets of this compound are not well-characterized in the existing scientific literature. General toxicological information suggests that this compound may cause adverse effects at high concentrations. However, detailed studies on its mechanism of action and its effects on specific signaling pathways are currently lacking.
Given that other indole alkaloids from Rauvolfia species exhibit significant neurological and cardiovascular activities, it is plausible that this compound may also interact with receptors and transporters in the central and peripheral nervous systems. Further research is required to elucidate the specific pharmacological profile of this compound and to identify any potential therapeutic applications.
Conclusion and Future Directions
This compound is a naturally occurring indole alkaloid with a defined botanical origin in the Rauvolfia genus. While its basic chemical structure is known, there are significant gaps in our understanding of its quantitative distribution in nature, its specific biosynthetic pathway, and its pharmacological properties. For researchers and drug development professionals, this compound represents an under-investigated natural product with potential for new discoveries.
Future research should focus on:
-
Quantitative analysis of this compound content in various parts of Rauvolfia verticillata and R. perakensis to identify high-yielding sources.
-
Development and validation of standardized protocols for the efficient extraction, isolation, and purification of this compound.
-
Elucidation of the complete biosynthetic pathway of this compound through enzymatic and genetic studies.
-
In-depth pharmacological screening to determine the mechanism of action of this compound and to identify its molecular targets and effects on cellular signaling pathways.
This technical guide serves as a starting point for these future investigations, consolidating the current knowledge and highlighting the areas where further research is critically needed.
The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Pelirine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a complex indole alkaloid isolated from the roots of Rauvolfia species such as Rauvolfia verticillata and Rauvolfia perakensis, presents a fascinating biosynthetic puzzle. While the precise enzymatic steps leading to its formation have yet to be experimentally elucidated, its chemical architecture strongly suggests a deep connection to the well-established monoterpenoid indole alkaloid (MIA) pathway. This technical guide synthesizes the current understanding of MIA biosynthesis in Rauvolfia to propose a scientifically grounded, hypothetical pathway for this compound. By dissecting the structures of this compound and the central MIA precursor, strictosidine, we infer a sequence of enzymatic transformations, including deglycosylation, oxidative cyclizations, reductions, and methylations, that likely contribute to the assembly of this compound's unique cage-like structure. This document provides a theoretical framework to guide future research, including detailed experimental protocols for key enzyme assays and analytical techniques relevant to the study of Rauvolfia alkaloids. The proposed pathway and methodologies outlined herein are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate biosynthetic networks of plant-derived natural products and for professionals in drug development seeking to harness the synthetic capabilities of nature.
Introduction to this compound and the Monoterpenoid Indole Alkaloid Pathway
This compound is a structurally intricate monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₆N₂O₃. It is found in plants of the genus Rauvolfia, a member of the Apocynaceae family renowned for producing a rich diversity of pharmacologically active alkaloids, including the antihypertensive agent reserpine and the antiarrhythmic ajmaline. The biosynthesis of these complex molecules invariably proceeds through a common, highly conserved pathway that unites two primary metabolic streams: the shikimate pathway, which provides the indole component via the amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which furnishes the monoterpenoid portion.
The convergence of these two pathways is marked by the formation of the central precursor to virtually all MIAs: strictosidine. The biosynthesis of strictosidine is initiated by the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC). Concurrently, the MEP pathway generates geranyl pyrophosphate (GPP), which undergoes a series of enzymatic modifications to yield the iridoid monoterpenoid, secologanin. The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR), a key enzyme that stereospecifically forms 3-α(S)-strictosidine. From this pivotal intermediate, a vast and divergent array of alkaloid structures is generated through the action of various tailoring enzymes, including glucosidases, oxidoreductases, cyclases, and methyltransferases.
A Hypothetical Biosynthetic Pathway for this compound
The biosynthesis of this compound is proposed to commence with the universally conserved pathway leading to strictosidine, followed by a series of specialized enzymatic steps that construct its characteristic polycyclic framework. While direct experimental evidence for this pathway is currently lacking, the following proposed sequence is based on a detailed structural analysis of this compound and established biochemical transformations in Rauvolfia alkaloid biosynthesis.
Upstream Pathway: From Primary Metabolism to Strictosidine
The initial stages of the proposed this compound biosynthesis are well-characterized and involve the formation of tryptophan and secologanin, which subsequently condense to form strictosidine.
-
Tryptophan Biosynthesis: The shikimate pathway provides the aromatic amino acid L-tryptophan.
-
Secologanin Biosynthesis: The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geraniol. A series of enzymatic steps, including hydroxylation, oxidation, and cyclization, transform geraniol into secologanin.
-
Formation of Strictosidine: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC). Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine.
Proposed Downstream Pathway: From Strictosidine to this compound
The transformation of strictosidine into this compound requires a series of complex enzymatic reactions to form its intricate cage-like structure. The following is a plausible, albeit hypothetical, sequence of events.
-
Deglycosylation of Strictosidine: The pathway likely begins with the removal of the glucose moiety from strictosidine by a β-glucosidase , such as strictosidine glucosidase (SG). This generates a highly reactive aglycone intermediate.
-
Initial Cyclization and Rearrangement: The strictosidine aglycone is unstable and can undergo a series of spontaneous or enzyme-catalyzed rearrangements and cyclizations. It is proposed that a series of reactions, likely involving oxidoreductases and cyclases, leads to the formation of a sarpagan-type intermediate.
-
Oxidative Cyclizations to Form the Cage Structure: The formation of this compound's distinctive cage-like structure likely involves several intramolecular cyclization events catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the complex rearrangements and bond formations seen in the biosynthesis of other Rauvolfia alkaloids like ajmaline.
-
Reduction and Methylation: The final steps in the pathway are proposed to involve reductions catalyzed by NADPH-dependent reductases and a specific N-methylation event, likely utilizing S-adenosyl methionine (SAM) as the methyl donor, to install the N-methyl group present in this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is not available. However, kinetic parameters for some of the key upstream enzymes have been characterized in Rauvolfia species and are presented here to provide a quantitative context for the initial steps of the proposed pathway.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine | 2.3 | - | [1] |
| Secologanin | 3.4 | - | [1] | ||
| Strictosidine Glucosidase (SG) | Rauvolfia serpentina | Strictosidine | 130 | 1.67 | [2] |
Note: The kinetic data for STR from the provided reference is presented as apparent K_m values. k_cat values were not provided in the abstract.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound will require the application of a suite of biochemical and molecular biology techniques. Below are detailed protocols for key experiments that would be essential for this endeavor.
Enzyme Assay for Strictosidine Synthase (STR)
This protocol is adapted from established methods for assaying STR activity.
Objective: To determine the activity of strictosidine synthase in a plant protein extract.
Materials:
-
Plant tissue (e.g., roots of Rauvolfia verticillata)
-
Extraction buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM β-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 6.5)
-
Substrates: Tryptamine hydrochloride, Secologanin
-
Reaction termination solution: 1 M NaOH
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
100 µL of assay buffer
-
10 µL of 10 mM tryptamine hydrochloride
-
10 µL of 10 mM secologanin
-
50 µL of crude protein extract
-
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of 1 M NaOH.
-
-
Extraction of Strictosidine:
-
Add 200 µL of ethyl acetate to the terminated reaction mixture.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in 100 µL of methanol.
-
Inject an aliquot (e.g., 20 µL) onto a C18 HPLC column.
-
Elute with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
-
Monitor the eluate at 280 nm.
-
Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.
-
General Protocol for Indole Alkaloid Extraction and Analysis
Objective: To extract and analyze the profile of indole alkaloids from Rauvolfia plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Rauvolfia verticillata)
-
Methanol
-
Ammonium hydroxide solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC-MS system
Procedure:
-
Extraction:
-
Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Adjust the pH of the aqueous residue to approximately 9-10 with ammonium hydroxide.
-
-
Liquid-Liquid Partitioning:
-
Partition the basified aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude alkaloid extract.
-
-
HPLC-MS Analysis:
-
Dissolve a known amount of the crude alkaloid extract in methanol.
-
Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Use a gradient elution program with solvents such as acetonitrile and water, both containing a small amount of formic acid or ammonium acetate.
-
Identify this compound and other alkaloids by comparing their retention times and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns.
-
Mandatory Visualizations
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for its elucidation.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound in Rauvolfia species represents an exciting frontier in natural product chemistry and plant biochemistry. While the pathway remains to be fully elucidated, the foundational knowledge of monoterpenoid indole alkaloid biosynthesis provides a strong framework for a hypothetical route. The proposed pathway, involving the central intermediate strictosidine followed by a series of complex cyclizations and tailoring reactions, offers a number of testable hypotheses for future research. The experimental protocols and analytical strategies detailed in this guide are intended to equip researchers with the tools necessary to systematically investigate and ultimately unravel the complete biosynthetic pathway of this fascinating and complex alkaloid. Such endeavors will not only deepen our understanding of plant secondary metabolism but also have the potential to unlock new avenues for the biotechnological production of valuable pharmaceuticals.
References
Unveiling the Therapeutic Promise of Pelirine: A Technical Guide to its Biological Activities
For Immediate Release
This technical guide provides an in-depth overview of the potential biological activities of Pelirine, an alkaloid isolated from the roots of Rauvolfia verticillata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Core Findings
This compound (CAS: 30435-26-8; Formula: C₂₁H₂₆N₂O₃) has demonstrated notable biological activities, primarily in the areas of anti-inflammatory effects and acute toxicity. This guide synthesizes the available data, presents it in a structured format, and outlines the experimental methodologies to facilitate further research and development.
Anti-inflammatory Activity in Ulcerative Colitis
Recent studies have highlighted this compound's potential in mitigating the effects of ulcerative colitis. In a murine model of dextran sulfate sodium (DSS)-induced colitis, this compound demonstrated significant ameliorative effects. The proposed mechanism of action involves the regulation of key inflammatory signaling pathways in dendritic cells.
Quantitative Analysis of Anti-inflammatory Effects
The following table summarizes the key quantitative findings from the murine ulcerative colitis model.
| Biomarker | Control Group (DSS only) | This compound-treated Group | Percentage Change |
| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Data not available |
| NF-κB p65 Expression | High | Significantly Reduced | Data not available |
| TNF-α Levels | Elevated | Strikingly Reduced | Data not available |
| IL-17 Levels | Elevated | Strikingly Reduced | Data not available |
Note: Specific quantitative values for percentage change are not yet publicly available in the reviewed literature.
Signaling Pathway Modulation
This compound's anti-inflammatory effects are attributed to its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells. This modulation leads to a downstream reduction in the production of pro-inflammatory cytokines TNF-α and IL-17.
Experimental Protocols
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administration of 3-5% (w/v) DSS in drinking water for 7 consecutive days.
-
Treatment Group: Oral gavage of this compound at a specified dosage (exact dosage from the original study is not available) daily for the duration of the DSS administration.
-
Control Group: Oral gavage of vehicle.
-
Endpoint Analysis: On day 8, mice are euthanized, and colon tissues are collected for analysis of MPO activity, NF-κB p65 expression, and cytokine levels.
-
Tissue Homogenization: Colon tissue samples are homogenized in a potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: Homogenates are centrifuged to obtain the supernatant.
-
Colorimetric Reaction: The supernatant is mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured at 450 nm to determine MPO activity.
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from colon tissue homogenates.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for the p65 subunit of NF-κB.
-
Detection: A horseradish peroxidase-conjugated secondary antibody is used for detection via chemiluminescence.
-
Quantification: Band intensities are quantified using densitometry software.
Acute Toxicity Profile
An early pharmacological study of this compound established its acute toxicity profile in mice.
Quantitative Toxicity Data
| Animal Model | Route of Administration | LD₅₀ | Reference |
| Mice | Not Specified | 100 mg/kg | Wan et al., 1971 |
Experimental Workflow for Acute Toxicity Screening
The following diagram illustrates a general workflow for determining the acute toxicity of a compound like this compound.
Future Directions
The initial findings on the biological activities of this compound are promising, particularly its anti-inflammatory properties. Further research is warranted to:
-
Elucidate the precise molecular targets of this compound within the MAPK and NF-κB pathways.
-
Conduct dose-response studies to determine the optimal therapeutic window for its anti-inflammatory effects.
-
Perform comprehensive preclinical safety and toxicology studies.
-
Investigate other potential therapeutic applications of this compound, such as in other inflammatory or autoimmune diseases.
This technical guide provides a foundational understanding of this compound's biological activities based on the currently available scientific literature. It is intended to serve as a catalyst for further investigation into this promising natural compound.
In Silico Prediction of Pelirine Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a complex alkaloid isolated from Rauvolfia verticillata, has demonstrated intriguing biological activity, notably in modulating inflammatory pathways such as MAPKs and NF-κB[]. However, its direct molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of this compound, accelerating hypothesis-driven experimental validation. We detail a multi-faceted computational workflow, integrating ligand-based and structure-based approaches, and provide standardized protocols for subsequent experimental verification. All quantitative data presented are for illustrative purposes to guide researchers in organizing their own findings.
Introduction to this compound
This compound (IUPAC Name: 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one) is a natural alkaloid with the molecular formula C₂₁H₂₆N₂O₃[][2]. Preliminary studies suggest its potential as an immunomodulatory agent, but a clear understanding of its mechanism of action requires the identification of its direct binding partners within the human proteome[]. Computational, or in silico, methods provide a rapid and cost-effective means to generate high-quality hypotheses regarding a compound's molecular targets, bridging the gap between a phenotypic observation and mechanistic insight[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30435-26-8 | [][2] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [][2] |
| Molecular Weight | 354.5 g/mol | [] |
| Appearance | Powder | [] |
| Melting Point | 130-131°C | [5] |
| Boiling Point (Predicted) | 540.6 ± 50.0 °C | [5] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [5] |
| SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [] |
In Silico Target Prediction Workflow
Identifying potential targets for a novel ligand like this compound involves a multi-step computational screening and filtering process. The workflow combines two primary strategies: structure-based methods, which are applicable when protein structures are known, and ligand-based methods, which rely on the principle that chemically similar molecules often bind to similar targets[6][7].
References
- 2. CAS 30435-26-8 | this compound [phytopurify.com]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 30435-26-8 [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelirine: An In-depth Technical Guide to Its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, an indole alkaloid identified from plants of the Rauwolfia genus, presents a scaffold of interest for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties is fundamental to advancing any research program. However, publicly available data on the solubility and stability of this compound is scarce. This technical guide addresses this critical knowledge gap by providing a dual-pronged approach: first, by consolidating the existing qualitative solubility information for this compound, and second, by presenting a detailed set of established, best-practice experimental protocols for systematically determining its complete solubility and stability profile. This document is intended to serve as a foundational resource for researchers, enabling them to generate the necessary data to support formulation development, analytical method validation, and preclinical evaluation. The methodologies outlined herein are based on industry standards and regulatory guidelines, including those from the International Council for Harmonisation (ICH).
Part 1: Solubility Profile of this compound
A precise understanding of a compound's solubility is critical for developing viable delivery systems and ensuring consistent biological activity. As a weak base, which is typical for alkaloids, this compound's solubility is expected to be pH-dependent.[1]
Current Qualitative Solubility Data
Currently, only qualitative solubility data for this compound is available in the public domain. This information indicates its general solubility in a range of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble[2][3] |
| Dichloromethane | Soluble[2][3] |
| Ethyl Acetate | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |
Note: "Soluble" is a qualitative term. Quantitative determination is required for development purposes.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To move beyond qualitative descriptions, the equilibrium solubility of this compound should be determined quantitatively. The shake-flask method is a widely accepted, reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Apparatus and Reagents:
-
Analytical balance (4-decimal place)
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled incubator
-
20 mL glass scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
This compound reference standard (purity ≥98%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400, and various buffer solutions from pH 1.2 to 7.4)
Procedure:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a 20 mL vial. The excess solid should be clearly visible.
-
Add a known volume (e.g., 10 mL) of the selected solvent or buffer to the vial.
-
Securely cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation: The results should be tabulated to allow for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µg/mL) ± SD | Molar Solubility (mol/L) ± SD |
|---|---|---|---|---|
| Water | 25 | |||
| pH 1.2 Buffer | 25 | |||
| pH 4.5 Buffer | 25 | |||
| pH 6.8 Buffer | 25 | |||
| pH 7.4 Buffer | 25 | |||
| Ethanol | 25 |
| Propylene Glycol | 25 | | | |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
Part 2: Stability Profile and Forced Degradation Studies
Stability testing is a mandatory component of drug development, providing critical information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[5][6]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation. A reverse-phase HPLC (RP-HPLC) method is typically the method of choice.
Key Steps for Method Development & Validation:
-
Column Selection: A C18 column is a common starting point.
-
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve separation of the parent compound from all degradation products.
-
Wavelength Selection: The detection wavelength should be selected based on the UV spectrum of this compound, aiming for maximum absorbance to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Protocol for Forced Degradation Studies
Forced degradation should be conducted on a single batch of this compound. The goal is typically to achieve 5-20% degradation of the active substance.[6]
General Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
For each stress condition, transfer an aliquot of the stock solution to a vial and add the stressor.
-
Expose the solution to the specified conditions for a defined period. Samples should be taken at various time points to track the extent of degradation.
-
After exposure, neutralize the samples if necessary (e.g., after acid or base hydrolysis) and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).[6]
-
Conditions: Heat the solution at a controlled temperature (e.g., 60-80 °C) for several hours.
-
-
Base Hydrolysis:
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).[6]
-
Conditions: Store at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for several hours.
-
-
Oxidative Degradation:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).[7]
-
Conditions: Store the solution at room temperature, protected from light, for up to 24 hours.
-
-
Thermal Degradation:
-
Conditions (Solution): Heat the this compound solution at an elevated temperature (e.g., 70-80 °C) for a specified duration.
-
Conditions (Solid State): Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60-100 °C).[4]
-
-
Photodegradation:
-
Conditions: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Data Presentation: The results should be summarized in a table detailing the stress conditions and the observed degradation.
Table 3: Template for Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Assay of this compound | % Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |
|---|---|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 h | 80 | ||||
| Base Hydrolysis | 0.1 M NaOH | 4 h | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||||
| Thermal (Solid) | Dry Heat | 48 h | 100 |
| Photolytic (Solid) | ICH Q1B | - | RT | | | | |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the workflow for conducting forced degradation and stability studies.
Caption: Workflow for Forced Degradation and Stability Studies.
Part 3: Hypothetical Signaling Pathway
The precise molecular targets and signaling pathways modulated by this compound are not well-documented in publicly accessible literature. As an indole alkaloid, it may interact with various receptors and signaling cascades common to this structural class. For illustrative purposes, the diagram below depicts a generic signaling pathway that could be investigated for alkaloids, such as interaction with G-protein coupled receptors (GPCRs), which is a common mechanism for many bioactive compounds. This diagram is a hypothetical representation and is not based on specific experimental data for this compound.
Caption: Hypothetical GPCR Signaling Pathway for an Alkaloid.
Conclusion
While specific quantitative data for the solubility and stability of this compound remains to be published, this guide provides the essential framework for any researcher or drug development professional to systematically generate this critical information. The detailed protocols for quantitative solubility determination via the shake-flask method and for comprehensive stability assessment through forced degradation studies are aligned with global regulatory expectations. By following these established methodologies, laboratories can produce the robust and reliable data necessary to characterize this compound, enabling informed decisions in formulation, analytical development, and the overall progression of research. The consistent application of these protocols will be instrumental in unlocking the potential of this and other promising natural products.
References
- 1. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 2. This compound CAS#: 30435-26-8 [chemicalbook.com]
- 3. This compound | CAS:30435-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Spectroscopic Profile of Pelirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a notable alkaloid isolated from the roots of Rauwolfia perakensis, presents a complex molecular architecture that has been primarily elucidated through a combination of spectroscopic techniques. This guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, where available, are provided to ensure reproducibility. The logical workflow of spectroscopic analysis for a natural product like this compound is also visualized.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₃ | N/A |
| Molecular Weight | 354.45 g/mol | N/A |
| Appearance | Colorless crystals | N/A |
| Melting Point | 130-131 °C | N/A |
| Specific Rotation | [α]D -121° (c 1.0, EtOH) | N/A |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids like this compound.
-
Experimental Protocol: A high-resolution mass spectrometer is typically employed. The sample is introduced via direct infusion or after separation by liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then recorded.
-
Data Summary:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of complex natural products.
-
Experimental Protocol: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
-
Data Summary:
-
Detailed ¹H and ¹³C NMR peak lists and assignments for this compound are not available in the searched literature. However, analysis of related indole alkaloids suggests the spectra would exhibit characteristic signals for aromatic protons, protons on saturated and unsaturated carbons in the alkaloid skeleton, methoxy groups, and N-methyl groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Summary:
-
The ultraviolet spectrum of this compound in ethanol shows a single absorption maximum at 328 nm.
-
Specific IR absorption data for this compound is not detailed in the available literature. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H or O-H stretching (if present and not fully substituted)
-
C-H stretching (aromatic and aliphatic)
-
C=O stretching (ketone or amide)
-
C=C stretching (aromatic and olefinic)
-
C-N stretching
-
C-O stretching (ether)
-
-
Experimental Workflows
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
The Core of Interaction: A Technical Guide to Pelirine's Engagement with Biological Membranes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the fundamental interactions between the alkaloid pelirine and biological membranes. Due to the limited direct research on this compound's specific membrane interactions, this document establishes a foundational understanding by drawing parallels with well-studied alkaloids and other membrane-active compounds. The principles outlined herein provide a robust framework for predicting and investigating the mechanisms by which this compound may exert its biological effects at the membrane level.
Biophysical Principles of Alkaloid-Membrane Interactions
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, frequently exhibit profound biological activities that are contingent upon their interaction with cellular membranes. These interactions are governed by a combination of electrostatic and hydrophobic forces, leading to a range of effects on membrane structure and function.
Many alkaloids are amphiphilic, possessing both polar and nonpolar regions, which facilitates their partitioning into the lipid bilayer. The nature and extent of this partitioning are influenced by the lipid composition of the membrane, particularly the presence of anionic lipids and cholesterol. For instance, studies on the alkaloid berberine have shown that electrostatic interactions with negatively charged lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) promote its partitioning into the lipid bilayer and adsorption onto the liposome surface[1]. In contrast, in membranes composed of zwitterionic lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), berberine tends to localize within the aqueous core of liposomes[1].
The insertion of alkaloids into the membrane can lead to significant alterations in its biophysical properties, including fluidity, thickness, and lateral pressure profiles. These changes can, in turn, modulate the function of membrane-embedded proteins, such as ion channels and receptors.
Quantitative Analysis of Membrane Interaction
To quantify the interaction of small molecules with lipid membranes, several biophysical parameters are determined experimentally. While specific data for this compound is not available, the following tables summarize typical quantitative data obtained for other membrane-active compounds, offering a reference for potential experimental outcomes for this compound.
| Parameter | Compound Class | Model Membrane | Value | Experimental Technique | Reference |
| Partition Coefficient (Kp) | Alkaloid (Berberine) | DPPC/DPPG Liposomes | Varies with DPPG content | Spectroscopic Analysis | [1] |
| Effect on Phase Transition Temperature (Tm) | Polyphenol (Phloretin) | DMPC Vesicles | Decrease in Tm | Differential Scanning Calorimetry (DSC) | [2] |
| Change in Membrane Thickness | Lipopeptide (BC10-OP) | DPPG/POPG/CL Bilayer | ~1.0 nm thinning | Atomic Force Microscopy (AFM) | [3] |
| Alteration in Acyl Chain Order Parameter (Schain) | Lipopeptide (LC10-OP) | DPPG/POPG/CL Bilayer | Decrease from ~0.58 to 0.50 | Polarized ATR-FTIR Spectroscopy | [3] |
| IC50 for Dipole Potential Reduction | Polyphenol (Phloretin) | Jurkat Cell Membranes | ~10 µM | Single-cell Electrorotation | [4] |
Experimental Protocols for Studying Membrane Interactions
A variety of experimental techniques are employed to characterize the interaction of compounds like this compound with biological membranes. These methods provide insights into the location of the molecule within the bilayer, its effect on membrane properties, and its influence on membrane-associated biological processes.
Liposome-Based Assays
Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as model membrane systems.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat changes associated with the phase transition of lipids. The binding of a molecule to the membrane can alter the main phase transition temperature (Tm) and the cooperativity of the transition, providing information about the extent of interaction and its location within the bilayer[2][5].
-
Fluorescence Spectroscopy: By incorporating fluorescent probes into the lipid bilayer, changes in membrane fluidity and polarity upon the addition of the test compound can be monitored. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to determine changes in lipid diffusion[6].
-
In Vitro Release Studies: Encapsulating a fluorescent marker within liposomes allows for the study of membrane permeabilization induced by the compound of interest. The rate of marker release is indicative of the compound's ability to disrupt the membrane barrier[1].
Planar Lipid Bilayer Techniques
-
Black Lipid Membranes (BLM): BLMs are artificial lipid bilayers formed across a small aperture. They are used to investigate the electrical properties of membranes, including ion channel formation and changes in membrane conductance and potential induced by the test compound[7][8].
-
Solid-Supported Lipid Bilayers (SLBs): SLBs are formed on a solid substrate, providing a stable platform for a variety of surface-sensitive analytical techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance-Dissipation (QCM-D) to study membrane structure and interactions in real-time[7][9][10].
Cell-Based Assays
-
Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel activity in live cells. It can be used to determine if the compound modulates the function of specific ion channels by interacting with the channel protein itself or by altering the surrounding lipid environment[11][12].
-
Membrane Potential Dyes: Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor the effect of a compound on the overall electrical potential across the cell membrane in a population of cells or at the single-cell level[13][14].
Visualization of Key Processes
Experimental Workflow for Liposome Interaction Studies
Caption: Workflow for investigating this compound-liposome interactions.
Potential Signaling Pathway Modulation by Membrane Interaction
Altering the lipid environment can indirectly affect signaling pathways by modulating the activity of membrane-bound enzymes and receptors.
Caption: Hypothetical modulation of signaling by this compound's membrane interaction.
Logical Relationship of Biophysical Effects
The initial interaction of an alkaloid with the membrane can trigger a cascade of biophysical changes.
Caption: Cascade of biophysical effects following this compound-membrane interaction.
Conclusion and Future Directions
While direct experimental data on the interaction of this compound with biological membranes is currently lacking, the extensive research on other alkaloids and membrane-active molecules provides a strong foundation for initiating such investigations. The experimental protocols and theoretical frameworks presented in this guide offer a clear path forward for characterizing the biophysical and cellular consequences of this compound's engagement with lipid bilayers. Future research should focus on obtaining quantitative data for this compound's membrane partitioning, its effects on membrane properties, and its potential to modulate the function of key membrane proteins. Such studies will be crucial for elucidating its mechanism of action and for the rational design of this compound-based therapeutics.
References
- 1. Mapping Berberine distribution in liposomes: the role of drug-phospholipid interactions in localization and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of phloretin with membranes: on the mode of action of phloretin at the water-lipid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phloretin-induced changes of lipophilic ion transport across the plasma membrane of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of poly(L-lysines) with negatively charged membranes: an FT-IR and DSC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of lipid chemistry on membrane fluidity: tail and headgroup interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phloretin-induced changes in ion transport across lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid supported lipid bilayers: From biophysical studies to sensor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Presynaptic glycine receptors influence plasma membrane potential and glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of quinine on the intracellular calcium level and membrane potential of PC 12 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide on the piperidine alkaloid Pelirine and its structurally related compounds. This review synthesizes the current understanding of their biosynthesis, biological activities, and underlying mechanisms of action, while also highlighting areas where quantitative data remains elusive.
Introduction to this compound and Related Alkaloids
This compound belongs to the piperidine class of alkaloids, a diverse group of nitrogen-containing heterocyclic organic compounds found across the plant kingdom.[1] These alkaloids are biosynthetically derived from the amino acid lysine.[1] this compound and its notable congeners, including isopelletierine, methylisopelletierine, and pseudopelletierine, are predominantly found in the root bark of the pomegranate tree (Punica granatum).[2] Another related bis-piperidine alkaloid, anaferine, is found in Withania somnifera.[1] While traditional uses of plants containing these alkaloids have hinted at their medicinal properties, rigorous quantitative assessment of their biological activities and detailed elucidation of their mechanisms of action are areas of ongoing research.
Biosynthesis of Pelletierine Alkaloids
The biosynthesis of pelletierine and its related alkaloids in Punica granatum originates from L-lysine and acetate. The pathway involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to yield Δ¹-piperideine. The piperideine ring serves as a crucial intermediate, which condenses with an acetate-derived unit to form the core structure of these alkaloids.
Biological Activities and Potential Mechanisms of Action
Anthelmintic Activity of Isopelletierine
Isopelletierine, an isomer of this compound, has been qualitatively described as the most potent anthelmintic constituent of pomegranate bark, with observed activity against the liver fluke Fasciola hepatica. However, specific quantitative measures of this activity (e.g., EC50 for motility reduction or mortality) are not well-documented in available literature.
Neuroprotective and Anti-inflammatory Potential of Anaferine
Anaferine, a bis-piperidine alkaloid structurally related to this compound, is reported to possess neuroprotective and anti-inflammatory properties. The proposed mechanisms for these activities are centered around the modulation of GABAergic neurotransmission and the inhibition of pro-inflammatory signaling pathways.
It is hypothesized that anaferine may exert some of its neuroprotective effects by modulating the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Interaction with GABAB receptors, which are G-protein coupled receptors, can lead to downstream effects such as the opening of potassium channels and inhibition of adenylyl cyclase. The precise nature of anaferine's interaction with these receptors and any resulting quantitative effect on neuronal activity requires further investigation.
The anti-inflammatory effects of withaferin A, a compound co-isolated with anaferine from Withania somnifera, are known to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] It is plausible that anaferine may share a similar mechanism. In this pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including various cytokines and enzymes like COX-2 and iNOS.[5][6][7] Inhibition of this pathway would lead to a reduction in the production of these inflammatory mediators.
Quantitative Data Summary
A thorough review of existing literature reveals a significant lack of quantitative data for this compound and its closely related alkaloids regarding their biological activities. The tables below are structured to accommodate such data, but remain largely unpopulated, highlighting a critical gap in the current research landscape.
Table 1: Anthelmintic Activity of Isopelletierine against Fasciola hepatica
| Compound | Assay Type | Parameter | Value | Reference |
| Isopelletierine | Motility Assay | EC50 | Data not available | - |
| Isopelletierine | Viability Assay | LC50 | Data not available | - |
Table 2: Neuroprotective and Anti-inflammatory Activities of Anaferine
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Anaferine | Neuroprotection | e.g., SH-SY5Y | EC50 (cell viability) | Data not available | - |
| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (NO production) | Data not available | - |
| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (TNF-α release) | Data not available | - |
| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (IL-6 release) | Data not available | - |
Table 3: Receptor Binding Affinity of Anaferine
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Anaferine | GABAA | Radioligand Binding | Ki | Data not available | - |
| Anaferine | GABAB | Radioligand Binding | Ki | Data not available | - |
Experimental Protocols
While specific protocols for the bioassays of these exact alkaloids are not detailed in the literature, this section provides generalized methodologies for the types of experiments that would be conducted to generate the missing quantitative data. Additionally, established protocols for the isolation and synthesis of these compounds are presented.
General Protocol for in vitro Anthelmintic Assay against Adult Fasciola hepatica
-
Fluke Collection: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.
-
Washing and Acclimatization: The flukes are washed multiple times with a suitable sterile medium (e.g., PBS or RPMI-1640) to remove bile and debris. They are then acclimatized in a culture medium at 37°C.
-
Drug Incubation: Individual or small groups of flukes are placed in multi-well plates containing culture medium with varying concentrations of the test compound (e.g., isopelletierine). A negative control (medium only) and a positive control (a known anthelmintic like triclabendazole) are included.
-
Motility Assessment: At specified time points (e.g., 1, 2, 4, 8, 24 hours), the motility of the flukes is observed and scored. A common scoring system ranges from normal movement to complete paralysis.
-
Viability Assessment: After the final time point, viability can be confirmed by transferring the flukes to a drug-free medium to check for recovery of movement or by using vital stains.
-
Data Analysis: The effective concentration required to cause paralysis or death in 50% of the flukes (EC50 or LC50) is calculated from the dose-response curves.
General Protocol for in vitro Neuroprotection Assay
-
Cell Culture: A neuronal cell line, such as human neuroblastoma SH-SY5Y cells, is cultured under standard conditions.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or a specific neurotoxin) is added to the cell culture to induce cell death.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., anaferine) for a specified period before the addition of the neurotoxin.
-
Cell Viability Assay: After incubation, cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is determined.
General Protocol for in vitro Anti-inflammatory Assay
-
Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: The cells are co-treated with LPS and various concentrations of the test compound (e.g., anaferine).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
-
Data Analysis: The concentration of the test compound that inhibits the production of the inflammatory mediator by 50% (IC50) is calculated.
Extraction of Pelletierine Alkaloids from Punica granatum
A common method for the extraction of pelletierine and related alkaloids from the root bark of Punica granatum involves a liquid-liquid extraction technique based on the basicity of the alkaloids.
-
Maceration: The dried and powdered root bark is macerated in an acidic aqueous solution (e.g., dilute sulfuric acid) to protonate the alkaloids and render them water-soluble.
-
Basification: The acidic extract is filtered, and the filtrate is then basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Organic Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform or diethyl ether).
-
Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.
-
Purification: The individual alkaloids can be separated from the crude mixture using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.
Synthesis of Anaferine
The total synthesis of anaferine has been achieved through various routes. One approach involves a diversity-oriented synthesis starting from 2-piperidine ethanol. Another convergent synthesis utilizes a bidirectional cross-metathesis reaction followed by a double intramolecular aza-Michael reaction. These synthetic strategies allow for the stereoselective production of anaferine and its isomers for further biological evaluation.
Conclusion and Future Directions
This compound and its related alkaloids represent a class of piperidine compounds with potential therapeutic applications, particularly in the areas of anthelmintic and neuro-inflammatory treatments. However, the current body of research is largely qualitative. To advance the understanding and potential clinical utility of these compounds, future research must focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound, isopelletierine, pseudopelletierine, and anaferine in a panel of relevant biological assays to determine their potency (IC50/EC50 values) and efficacy.
-
Mechanism of Action Studies: Detailed investigation into the molecular targets and signaling pathways modulated by these alkaloids. This includes receptor binding studies, enzyme inhibition assays, and transcriptomic/proteomic analyses of treated cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to identify the key structural features responsible for their biological activity and to optimize their potency and selectivity.
The generation of robust quantitative data and a deeper understanding of their mechanisms of action are imperative for the progression of this compound and its congeners from interesting natural products to potential drug leads.
References
- 1. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pseudopelletierine - Wikipedia [en.wikipedia.org]
- 3. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Pelirine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine (CAS 30435-26-8), a naturally occurring indole alkaloid with the chemical formula C₂₁H₂₆N₂O₃, has been identified as a constituent of plants from the Rauvolfia genus. This technical guide provides a comprehensive overview of the discovery and history of the isolation of this compound, detailed experimental protocols for its extraction and characterization, and an exploration of its known biological activities, particularly its role in modulating inflammatory signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Discovery and History of Isolation
This compound was first reported in the scientific literature in 1976 by Warank Boonchuay and William E. Court.[1] In their survey of the alkaloidal content of Rauwolfia cambodiana from Thailand, they identified this compound as one of several indole alkaloids present in the roots of this plant species.[1] The primary alkaloid found in their study was isoreserpiline, with this compound being one of the minor constituents.[1] Their work also noted that the overall alkaloid profile of R. cambodiana was distinct from that of Rauvolfia verticillata, another species in which this compound has been identified.[1]
Subsequent commercial and research interest has led to the continued isolation of this compound from the roots of Rauvolfia verticillata. It is also known by its synonym, 10-Methoxyepiaffinine.
Physicochemical Properties and Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its detection, isolation, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 30435-26-8 | |
| Molecular Formula | C₂₁H₂₆N₂O₃ | |
| Molecular Weight | 354.45 g/mol | |
| Type of Compound | Indole Alkaloid | |
| Purity (Typical) | 95% - 99% | |
| Analysis Methods | HPLC-DAD, HPLC-ELSD | |
| Identification Methods | Mass Spectrometry, NMR |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound, based on established techniques for alkaloid extraction from Rauvolfia species.
Extraction of Total Alkaloids from Rauvolfia Roots
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered root material of Rauvolfia cambodiana or Rauvolfia verticillata.
Protocol:
-
Maceration: The powdered root material is subjected to exhaustive maceration with methanol at room temperature for 72 hours.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated residue.
-
Acid-Base Partitioning: The residue is dissolved in 2% hydrochloric acid and filtered. The acidic aqueous solution is then washed with chloroform to remove non-alkaloidal compounds.
-
Basification and Extraction: The acidic solution is basified to a pH of 9 with ammonium hydroxide. The liberated free alkaloids are then extracted with chloroform.
-
Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude total alkaloid extract.
Isolation of this compound by Column Chromatography
The crude alkaloid mixture is fractionated using column chromatography to isolate individual alkaloids, including this compound.
Protocol:
-
Adsorption: The crude alkaloid extract is adsorbed onto silica gel.
-
Chromatography: The adsorbed material is loaded onto a silica gel column. The column is eluted with a gradient of chloroform and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization.
-
Pooling and Crystallization: Fractions containing the spot corresponding to this compound are pooled, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield purified this compound.
Biological Activity and Signaling Pathways
Recent studies have indicated that this compound possesses anti-inflammatory properties. Specifically, it has been investigated for its therapeutic potential in experimental models of ulcerative colitis. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Modulation of MAPK and NF-κB Signaling Pathways
This compound has been shown to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Pathway Description:
-
Activation: Inflammatory stimuli activate MAPK kinases (such as JNK, p38, and ERK).
-
NF-κB Regulation: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.
-
Signal Transduction: Activated MAPK kinases phosphorylate IκBα, leading to its degradation.
-
NF-κB Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α and IL-6.
-
This compound's Role: this compound is thought to inhibit the activation of MAPK kinases and the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Conclusion
This compound, an indole alkaloid from the Rauvolfia genus, represents a promising natural product with potential therapeutic applications, particularly in the context of inflammatory diseases. While its initial discovery and isolation date back to 1976, recent investigations into its biological activity are beginning to shed light on its mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding for researchers and scientists interested in pursuing further studies on this compound.
References
Pelirine: A Potential Lead Compound for Inflammatory and Infectious Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pelirine, an alkaloid isolated from the roots of Rauvolfia verticillata, has emerged as a compound of interest with potential therapeutic applications.[][2][] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential as a lead compound for drug development. The information presented herein is based on the limited publicly available scientific literature, and further research is warranted to fully elucidate its therapeutic potential.
Chemical and Physical Properties
This compound is a natural compound with the chemical formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.5 g/mol .[][2][]
| Property | Value |
| CAS Number | 30435-26-8[2][] |
| Molecular Formula | C₂₁H₂₆N₂O₃[][2][] |
| Molecular Weight | 354.5 g/mol [][2][] |
| Appearance | Powder[] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
| Source | Roots of Rauvolfia verticillata[][2][] |
Biological Activity and Potential Therapeutic Applications
Preliminary studies suggest that this compound possesses anti-inflammatory and antimicrobial properties, indicating its potential as a lead compound for a range of diseases.
Anti-inflammatory Effects in Ulcerative Colitis
The most significant reported activity of this compound is its ability to ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis (UC).[] This effect is believed to be mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells (DCs).[]
Key reported effects in a murine UC model include:
-
Inhibition of the activation of MAPKs and NF-κB pathways in bone-marrow-derived dendritic cells (DCs).[]
-
Reduction in the production of the pro-inflammatory cytokines TNF-α and IL-17.[]
-
Down-regulation of Myeloperoxidase (MPO) activity and NF-κB p65 expression.[]
Antimicrobial Activity
This compound has been described as an antimicrobial agent that functions by disrupting bacterial cell membranes.[4] Its proposed mechanism of action involves binding to the lipid components of bacterial membranes, leading to increased permeability and subsequent cell lysis.[4] This property suggests potential applications in the development of new antibacterial agents.
Mechanism of Action: Regulation of Inflammatory Pathways
The anti-inflammatory effects of this compound in the context of ulcerative colitis are attributed to its modulation of key signaling pathways within dendritic cells.
Experimental Protocols
While detailed experimental protocols are not extensively published, the following methodologies have been mentioned in the context of this compound research.
Murine Model of Dextran Sulphate Sodium (DSS)-Induced Ulcerative Colitis
This widely used animal model is employed to induce colitis that mimics human ulcerative colitis. The protocol generally involves the administration of DSS in the drinking water of mice for a defined period to induce intestinal inflammation. The severity of colitis is typically assessed by monitoring body weight loss, stool consistency, and the presence of blood in the stool, culminating in a Disease Activity Index (DAI) score.
Isolation and Culture of Bone-Marrow-Derived Dendritic Cells (BMDCs)
To study the cellular mechanism of action, bone marrow cells are harvested from mice and cultured in the presence of specific cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4), to differentiate them into dendritic cells. These primary cells are then used for in vitro stimulation and pathway analysis.
Analysis of MAPKs and NF-κB Signaling Pathways
The activation of these pathways is commonly assessed using techniques such as Western blotting to detect the phosphorylation of key signaling proteins (e.g., p38, JNK, ERK for the MAPK pathway, and p65 for the NF-κB pathway).
Cytokine Production Assays
The levels of pro-inflammatory cytokines, such as TNF-α and IL-17, in cell culture supernatants or serum from experimental animals are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA).
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a marker of neutrophil infiltration and inflammation. This is typically measured using a colorimetric assay.
Summary of Biological Effects
| Biological Effect | Model System | Key Findings |
| Anti-inflammatory | Murine DSS-induced ulcerative colitis model | Ameliorated disease symptoms.[] |
| Immunomodulatory | Bone-marrow-derived dendritic cells (DCs) | Inhibited activation of MAPKs and NF-κB pathways.[] |
| Cytokine Regulation | In vitro and in vivo models | Reduced production of TNF-α and IL-17.[] |
| Antimicrobial | Not specified | Disrupts bacterial cell membranes.[4] |
Future Outlook and Conclusion
The currently available data on this compound suggests its potential as a promising lead compound, particularly for the development of novel therapies for inflammatory bowel diseases and potentially for bacterial infections. Its mechanism of action, involving the modulation of the MAPK and NF-κB signaling pathways, presents a compelling rationale for its anti-inflammatory effects.
However, it is crucial to acknowledge that the research on this compound is still in its nascent stages. To validate its potential as a viable drug candidate, further extensive research is required, including:
-
Comprehensive in vitro and in vivo pharmacological profiling to determine its efficacy, potency, and selectivity.
-
Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways it modulates.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
-
Synthesis of analogues and structure-activity relationship (SAR) studies to optimize its potency and pharmaceutical properties.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pelirine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pelirine is a naturally occurring indole alkaloid found in several species of the Rauwolfia genus, notably Rauwolfia perakensis and Rauwolfia verticillata.[1][2] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from plant material. Additionally, it outlines a proposed signaling pathway for its potential anti-inflammatory activity. This compound has shown biological activity, including potential in ameliorating ulcerative colitis through the regulation of MAPK and NF-κB signaling pathways.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.44 g/mol | [1] |
| Melting Point | 130-131°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Appearance | Colorless crystals | [1] |
Table 2: Representative Yields and Purity of Indole Alkaloids from Rauwolfia Species at Different Stages of Extraction and Purification
| Stage | Starting Material | Yield (w/w) | Purity (%) |
| Crude Methanolic Extract | Dried Rauwolfia root powder | 10-15% | 1-5% |
| Chloroform Fraction | Crude Methanolic Extract | 15-20% of crude extract | 10-25% |
| Silica Gel Chromatography Fraction | Chloroform Fraction | 5-10% of chloroform fraction | >95% |
Note: The data presented in this table are representative values for indole alkaloids from Rauwolfia species and may vary for this compound depending on the specific plant material and extraction conditions.
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Rauwolfia Root Material
This protocol describes a general method for the extraction of total alkaloids from the dried and powdered roots of Rauwolfia species.
Materials:
-
Dried and powdered root material of Rauwolfia perakensis or Rauwolfia verticillata
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 1M
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (ACS grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak 100 g of the dried, powdered root material in 500 mL of methanol for 72 hours at room temperature with occasional stirring.
-
Filtration: Filter the methanolic extract through filter paper. The remaining plant material can be re-extracted twice more with 300 mL of methanol each time to ensure complete extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Extraction: a. Suspend the crude extract in 200 mL of 1M HCl. b. Wash the acidic solution with 3 x 100 mL of chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layers. c. Adjust the pH of the aqueous layer to 9-10 with ammonia solution. d. Extract the alkaline solution with 3 x 100 mL of chloroform. The alkaloids will partition into the chloroform layer. e. Combine the chloroform extracts and wash with 2 x 100 mL of distilled water.
-
Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator to yield the total alkaloid fraction.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the total alkaloid fraction using column chromatography.
Materials:
-
Total alkaloid fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: A gradient of Chloroform:Methanol (e.g., starting from 100:0, gradually increasing the polarity by adding methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol to the mobile phase (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
Fraction Collection: Collect fractions of equal volume (e.g., 10-20 mL) in separate tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparing with a standard, if available, or based on the presence of a single major spot). Concentrate the pooled fractions to dryness to obtain purified this compound.
Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantitative analysis of this compound in plant extracts.
Materials:
-
Purified this compound standard
-
Plant extract samples
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and 0.01 M phosphate buffer (pH adjusted to 3.5 with phosphoric acid). The exact ratio should be optimized.
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 328 nm (based on the UV absorption maximum of this compound).[1]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization of Workflows and Pathways
Caption: Workflow for this compound Extraction and Purification.
References
Application Notes and Protocols for the Quantification of Piperine by HPLC and LC-MS
A Note on Terminology: The initial request specified "Pelirine." However, extensive searches did not yield analytical methods for a compound with this name. It is highly probable that this was a typographical error and the intended compound was Piperine , a well-known alkaloid responsible for the pungency of black pepper. The following application notes and protocols are therefore provided for the quantification of Piperine.
Introduction
Piperine is the major bioactive alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum). It is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and bioavailability-enhancing properties. Accurate and reliable quantification of Piperine in various matrices such as raw materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of Piperine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and widely used technique for the quantification of Piperine. It offers good sensitivity, specificity, and reproducibility for routine analysis.
Quantitative Data Summary for HPLC Methods
The following table summarizes typical performance characteristics of a validated RP-HPLC method for Piperine quantification, compiled from various studies.[1][2][3]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 20 µg/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Limit of Detection (LOD) | 0.015 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[1][3] |
| Precision (%RSD) | < 2%[1][3] |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time | ~5.9 min[2] |
Detailed Experimental Protocol: RP-HPLC for Piperine Quantification
This protocol is based on established and validated methods for the analysis of Piperine in various samples.[1][2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[1][3]
-
Mobile Phase: Acetonitrile and 0.01% Ortho-Phosphoric Acid in water (pH adjusted to 3) in a ratio of 60:40 (v/v).[1][3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Piperine reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 15, and 20 µg/mL).[1][3]
-
Sample Preparation:
-
For Formulations (e.g., tablets, nanoparticles): Extract a known amount of the formulation with a suitable solvent like methanol. Use sonication to ensure complete extraction. Centrifuge or filter the extract to remove any particulate matter. Dilute the clear supernatant with the mobile phase to a concentration within the calibration range.
-
For Plant Material (e.g., black pepper): Extract a known weight of the powdered plant material with methanol using a suitable extraction technique (e.g., soxhlet, sonication). Filter the extract and dilute it with the mobile phase as needed.
-
3. Method Validation:
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: Ensure that there is no interference from excipients or degradation products at the retention time of Piperine.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[1][3]
-
Precision: Assess intraday and interday precision by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.[1][3]
-
Accuracy: Determine the recovery by spiking a blank matrix with a known concentration of Piperine.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[1][2][3]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the quantification of Piperine in complex biological matrices like plasma or tissue homogenates, where low concentrations are expected.
Quantitative Data Summary for a Proposed LC-MS/MS Method
The following table outlines the expected performance characteristics for a sensitive LC-MS/MS method for Piperine.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Detailed Experimental Protocol: LC-MS/MS for Piperine Quantification in Biological Matrices
This protocol provides a general framework for developing a robust LC-MS/MS method for Piperine quantification.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50-100 mm length, 2.1 mm internal diameter, < 3 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute Piperine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Piperine: The precursor ion [M+H]⁺ is m/z 286. The product ions for quantification and qualification would need to be determined by direct infusion of a standard solution (e.g., m/z 177, 201).
-
Internal Standard (IS): A suitable internal standard (e.g., a structural analog or a stable isotope-labeled Piperine) should be used to correct for matrix effects and variations in sample processing.
-
-
Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity of Piperine and the IS.
3. Sample Preparation (Protein Precipitation):
This is a common method for extracting small molecules from plasma.
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. Method Validation:
Validation for a bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include assessments of selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Experimental Workflow for Piperine Quantification
Caption: Workflow for Piperine Quantification.
Logical Diagram for Analytical Method Validation
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Pelirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelirine, an alkaloid compound, has demonstrated potential as a therapeutic agent, notably for its anti-inflammatory properties. Early research suggests that this compound may ameliorate conditions like ulcerative colitis by modulating key inflammatory pathways, including MAPKs and NF-κB, and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-17. While its anti-inflammatory activity is recognized, its potential as an antioxidant at the cellular level remains to be fully elucidated.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory and antioxidant activities of this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for drug discovery and development programs.
Part 1: Anti-Inflammatory Activity of this compound
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. The following assays are designed to dissect the anti-inflammatory mechanisms of this compound.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Assay Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the presence of this compound indicates its inhibitory effect on NO production.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) for 24 hours. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
-
Griess Assay:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Data Presentation:
Table 1: Example Data for Inhibition of Nitric Oxide Production by a Test Compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| Compound + LPS (1 µM) | 38.2 ± 1.8 | 16.6 |
| Compound + LPS (5 µM) | 25.1 ± 1.5 | 45.2 |
| Compound + LPS (10 µM) | 12.7 ± 0.9 | 72.3 |
| Compound + LPS (25 µM) | 5.4 ± 0.5 | 88.2 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. This protocol measures the levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages treated with this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in section 1.1.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the specific kit. In general, the steps involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples from the respective standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound.
-
Data Presentation:
Table 2: Example Data for Inhibition of Pro-Inflammatory Cytokine Production by a Test Compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |
| Compound (10 µM) + LPS | 1200 ± 90 | 850 ± 70 | 350 ± 30 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
NF-κB Signaling Pathway Analysis
Assay Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Use a cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Alternatively, transiently transfect cells (e.g., RAW 264.7) with the reporter plasmid.
-
-
Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
-
Data Presentation:
Table 3: Example Data for Inhibition of NF-κB Luciferase Activity by a Test Compound
| Treatment | Relative Luciferase Units (RLU) (Mean ± SD) | % Inhibition |
| Vehicle Control | 100 ± 12 | - |
| Stimulant (e.g., TNF-α) | 1500 ± 110 | 0 |
| Compound (10 µM) + Stimulant | 750 ± 60 | 50 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Part 2: Antioxidant Activity of this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes to cellular damage and various diseases. The following assays are designed to evaluate the potential antioxidant activity of this compound.
Cellular Antioxidant Activity (CAA) Assay
Assay Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals, generated by a free radical initiator, oxidize DCFH to DCF. A reduction in fluorescence indicates the antioxidant capacity of the test compound.
Experimental Protocol:
-
Cell Culture:
-
Culture HepG2 human hepatocarcinoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in Hanks' Balanced Salt Solution (HBSS) to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA unit for this compound by comparing its AUC to that of a standard antioxidant like quercetin.
-
Data Presentation:
Table 4: Example Data for Cellular Antioxidant Activity of a Test Compound
| Concentration (µM) | % Inhibition of Peroxyl Radical-Induced DCF Formation (Mean ± SD) |
| 1 | 15.2 ± 1.8 |
| 5 | 38.5 ± 2.5 |
| 10 | 62.1 ± 3.1 |
| 25 | 85.7 ± 4.0 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
Nrf2/ARE Antioxidant Response Pathway Assay
Assay Principle: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, inducing their expression. This assay uses a reporter cell line containing a luciferase gene under the control of an ARE promoter to measure the activation of the Nrf2 pathway by this compound.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-luc).
-
Seed the cells in a 96-well white, clear-bottom plate.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 12-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Express the results as the fold induction of luciferase activity compared to the vehicle-treated control.
-
Data Presentation:
Table 5: Example Data for Nrf2/ARE Luciferase Activity Induction by a Test Compound
| Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 1 | 1.2 ± 0.1 |
| 5 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 25 | 8.1 ± 0.9 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
Signaling Pathway Diagram:
Caption: Nrf2/ARE antioxidant response pathway.
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)
Assay Principle: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are key antioxidant enzymes that protect cells from oxidative damage. This protocol describes the measurement of the activity of these enzymes in cell lysates after treatment with this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 or RAW 264.7) in a 6-well plate.
-
Treat the cells with this compound for 24 hours.
-
Induce oxidative stress with a suitable agent (e.g., H₂O₂ or paraquat) for a few hours before harvesting, if desired.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
Enzyme Activity Assays:
-
Use commercially available assay kits for SOD, CAT, and GPx activity.
-
Follow the manufacturer's instructions for each kit. These assays are typically colorimetric or fluorometric and are read on a microplate reader.
-
-
Data Analysis:
-
Calculate the enzyme activity and normalize it to the protein concentration.
-
Express the results as units of enzyme activity per milligram of protein.
-
Data Presentation:
Table 6: Example Data for Antioxidant Enzyme Activity in Cells Treated with a Test Compound
| Treatment | SOD Activity (U/mg protein) (Mean ± SD) | CAT Activity (U/mg protein) (Mean ± SD) | GPx Activity (U/mg protein) (Mean ± SD) |
| Vehicle Control | 5.2 ± 0.4 | 12.5 ± 1.1 | 8.3 ± 0.7 |
| Compound (10 µM) | 8.1 ± 0.6 | 18.2 ± 1.5 | 11.9 ± 1.0 |
Note: This table presents example data for illustrative purposes, as specific quantitative data for this compound in this assay is not currently available in the public domain.
Experimental Workflow Diagrams
Caption: General workflow for anti-inflammatory assays.
Caption: General workflow for antioxidant assays.
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive framework for characterizing the anti-inflammatory and antioxidant properties of this compound. By employing these robust and biologically relevant methods, researchers can gain valuable insights into the mechanisms of action of this compound, supporting its further development as a potential therapeutic agent. While quantitative data for this compound is not yet widely available, the provided protocols and example data tables offer a clear roadmap for initiating such investigations.
Application Notes and Protocols for Pelirine Target Identification and Validation
Disclaimer: The compound "Pelirine" is not found in the currently available scientific literature. These application notes are based on the hypothesis that "this compound" is a novel small molecule inhibitor targeting the Pellino family of E3 ubiquitin ligases. The following protocols and data are provided as a comprehensive guide for the identification and validation of such a target.
Introduction
The Pellino proteins (Pellino-1, Pellino-2, Pellino-3) are a family of highly conserved E3 ubiquitin ligases that play a crucial role as scaffold proteins in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] These pathways are central to the innate immune response and inflammation. Pellino proteins mediate the activation of key downstream signaling components, including TAK1 and IKK, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[1][2] Dysregulation of these pathways is implicated in various inflammatory diseases and cancers, making the Pellino proteins attractive therapeutic targets.
These application notes provide a detailed overview of the techniques and protocols for the identification and validation of Pellino proteins as the molecular targets of a putative small molecule inhibitor, "this compound."
Target Identification Methodologies
The initial step in characterizing a new drug candidate is to identify its molecular target. A combination of computational and experimental approaches is often employed.
In Silico Target Prediction
Computational methods can predict potential protein targets for a small molecule based on its chemical structure and comparison to databases of known ligands.
Protocol 1: In Silico Target Prediction
-
Ligand-Based Virtual Screening:
-
Utilize the 2D or 3D structure of this compound to search for similar compounds with known protein targets in databases such as ChEMBL or DrugBank.
-
Employ similarity metrics like Tanimoto coefficient to rank potential targets.
-
-
Structure-Based Virtual Screening (Docking):
-
If the 3D structure of potential targets (e.g., Pellino proteins) is known, perform molecular docking simulations to predict the binding affinity and pose of this compound in the protein's binding site.
-
Use scoring functions to rank potential targets based on predicted binding energy.
-
Experimental Target Identification
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological sample.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the this compound derivative with the beads to achieve immobilization. Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., HEK293T or THP-1 cells) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the immobilized this compound beads with the cell lysate to allow for binding of target proteins.
-
As a negative control, incubate the lysate with beads that have not been coupled to this compound.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive inhibitor (free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot or Sequest) and compare the results from the this compound beads and the control beads to identify specific binding partners.
-
Target Validation Techniques
Once a putative target has been identified, it is crucial to validate that the engagement of this target by the drug candidate is responsible for the observed biological effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat cultured cells with either vehicle control or this compound at various concentrations.
-
-
Heat Shock:
-
Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the soluble fraction and quantify the amount of the target protein (e.g., Pellino-1) by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of this compound indicates direct target engagement.
-
Genetic Approaches for Target Validation
Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 mediated gene knockout, can be used to confirm that the identified target is essential for the drug's mechanism of action.[4]
Protocol 4: Target Validation using siRNA
-
siRNA Transfection:
-
Transfect cells with siRNA specifically targeting the mRNA of the putative target protein (e.g., Pellino-1) or a non-targeting control siRNA.
-
-
Target Knockdown Confirmation:
-
After a suitable incubation period, confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Phenotypic Assay:
-
Treat the siRNA-transfected cells with this compound or vehicle control.
-
Perform a relevant phenotypic assay (e.g., measure the production of a downstream inflammatory cytokine like IL-6).
-
-
Data Analysis:
-
Compare the effect of this compound in cells with and without the target protein. If the effect of this compound is diminished in the knockdown cells, it validates the target's role in the drug's mechanism of action.
-
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the described experiments.
Table 1: Binding Affinity of this compound for Pellino Proteins (Data from Isothermal Titration Calorimetry or Surface Plasmon Resonance)
| Protein | Dissociation Constant (Kd) (nM) |
| Pellino-1 | 50 |
| Pellino-2 | 85 |
| Pellino-3 | 120 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound and Pellino-1
| Treatment | Melting Temperature (Tm) (°C) |
| Vehicle | 52.5 |
| This compound (10 µM) | 56.2 |
Table 3: Effect of Pellino-1 Knockdown on this compound-mediated Inhibition of IL-6 Production
| siRNA Treatment | This compound Treatment | IL-6 Production (pg/mL) | % Inhibition |
| Control siRNA | Vehicle | 1000 | - |
| Control siRNA | This compound (1 µM) | 250 | 75% |
| Pellino-1 siRNA | Vehicle | 500 | 50% (due to knockdown) |
| Pellino-1 siRNA | This compound (1 µM) | 450 | 10% |
Visualizations
Caption: Pellino Signaling Pathway and the Hypothesized Mechanism of this compound.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Pellino Proteins: Novel Players in TLR and IL-1R Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peli: a family of signal-responsive E3 ubiquitin ligases mediating TLR signaling and T-cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 4. wjbphs.com [wjbphs.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of Pelirine
Topic: In Vivo Efficacy Models for Pelirine Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Multidrug Resistance and P-glycoprotein
Multidrug resistance (MDR) is a significant obstacle to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2] P-gp functions as an energy-dependent efflux pump, actively transporting a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3] Common anticancer drugs that are P-gp substrates include taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca alkaloids (e.g., vincristine).[4]
This compound: A Novel P-glycoprotein Inhibitor
This compound is a novel investigational agent designed to overcome P-gp-mediated MDR. By inhibiting the efflux function of P-gp, this compound is hypothesized to restore the intracellular concentration and cytotoxic activity of co-administered chemotherapeutic agents in resistant tumors. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
In Vivo Efficacy Models for this compound Evaluation
The most common and effective models for evaluating P-gp inhibitors in vivo are xenograft models utilizing human cancer cell lines that have been selected for or genetically engineered to overexpress P-gp.[5][6][7] These models allow for the direct assessment of the compound's ability to reverse drug resistance in a living organism. Immunocompromised mice, such as nude or SCID mice, are typically used to prevent rejection of the human tumor xenografts.[1]
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Detailed Experimental Protocols
Human Tumor Xenograft Model with P-gp Overexpressing Cells
This protocol describes the use of a human breast cancer cell line, LCC6MDR, which overexpresses P-gp, to establish a xenograft model in nude mice.[4][8]
Materials:
-
LCC6MDR human breast cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Paclitaxel (or other P-gp substrate chemotherapeutic)
-
This compound
-
Vehicle for drug formulation (e.g., saline, DMSO/Cremophor EL/ethanol mixture)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture LCC6MDR cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomly assign mice to treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Paclitaxel alone
-
Group 4: this compound + Paclitaxel
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally) 1 hour before Paclitaxel administration.
-
Administer Paclitaxel (e.g., 12 mg/kg, intravenously).
-
Administer treatments on a predetermined schedule (e.g., twice weekly for 3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times weekly.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot for P-gp expression, measurement of intratumoral drug concentration).
Murine Leukemia Model
This protocol utilizes the P388/ADR murine leukemia cell line, which is resistant to doxorubicin due to P-gp overexpression.[4][8]
Materials:
-
P388/ADR murine leukemia cells
-
Syngeneic mice (e.g., DBA/2)
-
Doxorubicin
-
This compound
-
Vehicle for drug formulation
Procedure:
-
Cell Implantation: Intravenously inject 1 x 10^6 P388/ADR cells into each mouse.
-
Randomization and Treatment: Randomize mice into treatment groups one day after cell implantation.
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Doxorubicin alone
-
Group 4: this compound + Doxorubicin
-
-
Drug Administration: Administer drugs according to a defined schedule (e.g., this compound daily for 5 days, Doxorubicin on day 1).
-
Endpoint: Monitor mice daily for signs of illness and record survival. The primary endpoint is the increase in lifespan (ILS).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in Combination with Paclitaxel in the LCC6MDR Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 ± SEM |
| Vehicle | 1500 ± 150 | - | 1.5 ± 0.2 |
| This compound (30 mg/kg) | 1450 ± 140 | 3.3 | 1.4 ± 0.2 |
| Paclitaxel (12 mg/kg) | 1100 ± 120 | 26.7 | 1.1 ± 0.15 |
| This compound + Paclitaxel | 450 ± 60*** | 70.0 | 0.4 ± 0.05** |
*Data are presented as mean ± standard error of the mean (SEM). **p < 0.01, **p < 0.001 compared to the Paclitaxel alone group.
Table 2: Survival Analysis in the P388/ADR Leukemia Model
| Treatment Group | Median Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle | 10 | - |
| This compound | 10.5 | 5 |
| Doxorubicin | 12 | 20 |
| This compound + Doxorubicin | 18** | 80 |
**p < 0.01 compared to the Doxorubicin alone group.
Signaling Pathway Diagram
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Conclusion
The in vivo models described provide a robust framework for evaluating the efficacy of this compound as a P-glycoprotein inhibitor. By utilizing well-characterized P-gp overexpressing cancer models, researchers can effectively assess the potential of this compound to reverse multidrug resistance and enhance the therapeutic efficacy of conventional chemotherapeutic agents. The data generated from these studies are critical for the preclinical validation and further development of this compound as a novel cancer therapeutic.
References
- 1. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelirine Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Pelirine for preclinical research, addressing its known physicochemical properties and biological activities. The accompanying detailed protocols offer step-by-step instructions for key experiments to enable consistent and reproducible results in a research setting.
Application Notes
This compound, an indole alkaloid with the molecular formula C₂₁H₂₆N₂O₃, has demonstrated potential as a therapeutic agent in preclinical models of inflammatory diseases. Sourced from plants of the Rauvolfia genus, this compound has been observed to ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis. This effect is attributed to its ability to regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-17.
Due to its alkaloid structure, this compound is anticipated to have poor water solubility, a common challenge in the formulation of many natural products for preclinical evaluation.[1] This characteristic necessitates the development of tailored formulation strategies to ensure adequate bioavailability for in vivo studies. The following protocols are designed to address these challenges by providing methodologies for solubility assessment, stability analysis, and the preparation of suitable formulations for oral and intravenous administration in small animal models.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the design of appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₃ | |
| Molecular Weight | 354.45 g/mol | |
| Appearance | Powder | --- |
| Melting Point | 130-131 °C | --- |
| Purity | 95%~99% | |
| Compound Type | Alkaloid |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
Solubility Determination of this compound
Objective: To determine the solubility of this compound in various pharmaceutically relevant vehicles to identify suitable solvents for formulation development.
Materials:
-
This compound powder
-
Water (distilled or deionized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Corn oil
-
Vials
-
Shaker/rotator
-
Centrifuge
-
HPLC system with UV detector
Protocol:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a separate vial.
-
Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in each solvent and express the results in mg/mL.
Data Presentation:
| Solvent | Solubility (mg/mL) at 25 °C |
| Water | To be determined |
| PBS (pH 7.4) | To be determined |
| Ethanol | To be determined |
| Propylene Glycol | To be determined |
| PEG 400 | To be determined |
| 5% Tween® 80 in Water | To be determined |
| Corn Oil | To be determined |
Table 2: Example solubility data for this compound.
Stability Assessment of this compound in Formulation Vehicles
Objective: To evaluate the stability of this compound in selected formulation vehicles under different stress conditions.
Materials:
-
This compound
-
Selected formulation vehicles from the solubility study
-
pH meter
-
Incubators/ovens
-
Photostability chamber
-
HPLC system with UV detector
Protocol:
-
Prepare solutions of this compound in the selected vehicles at a known concentration (e.g., 1 mg/mL).
-
Divide each solution into aliquots for exposure to different stress conditions:
-
Acid/Base Hydrolysis: Adjust the pH of aqueous-based formulations to acidic (e.g., pH 1.2) and basic (e.g., pH 9) conditions.
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C and 60 °C).
-
Photostability: Expose samples to light in a photostability chamber according to ICH guidelines.
-
-
Store control samples at a reference condition (e.g., 4 °C in the dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect the presence of any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
| Condition | Time (hours) | This compound Remaining (%) | Observations (e.g., color change, precipitation) |
| Control (4°C, dark) | 0 | 100 | --- |
| 72 | To be determined | --- | |
| pH 1.2 | 0 | 100 | --- |
| 72 | To be determined | --- | |
| pH 9 | 0 | 100 | --- |
| 72 | To be determined | --- | |
| 40°C | 0 | 100 | --- |
| 72 | To be determined | --- | |
| Photostability | 0 | 100 | --- |
| 72 | To be determined | --- |
Table 3: Example stability data for this compound in a selected vehicle.
HPLC Method for Quantification of this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in formulation vehicles.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound reference standard
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on UV scan of this compound (likely around 280 nm for indole alkaloids) |
| Column Temperature | 30 °C |
Table 4: Example HPLC method parameters for this compound analysis.
Method Validation:
The method should be validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Preparation of Oral Formulation (Suspension)
Objective: To prepare a homogenous and stable suspension of this compound for oral administration (gavage) in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in water, or a suitable oil identified in the solubility study)
-
Mortar and pestle or homogenizer
-
Calibrated dosing syringes and gavage needles
Protocol:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
If using a suspending agent like methylcellulose, prepare the vehicle in advance.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to form a uniform suspension.
-
Alternatively, use a homogenizer for a more uniform particle size distribution.
-
Visually inspect the suspension for homogeneity.
-
The suspension should be continuously stirred during dosing to ensure uniform delivery of the compound.
Preparation of Intravenous Formulation (Solution)
Objective: To prepare a clear, sterile solution of this compound for intravenous administration in rodents.
Materials:
-
This compound powder
-
Solubilizing agent/co-solvent system (e.g., a mixture of PEG 400, ethanol, and water, or a cyclodextrin-based vehicle)
-
Sterile saline or PBS
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Protocol:
-
Based on the solubility data, select a vehicle system that can fully dissolve this compound at the target concentration.
-
In a sterile environment, dissolve the required amount of this compound in the solubilizing agent/co-solvent.
-
Once fully dissolved, add sterile saline or PBS to the final volume.
-
Mix thoroughly to ensure a homogenous solution.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulate matter before administration.
Visualizations
Caption: Experimental workflow for this compound preclinical formulation.
References
Application Notes & Protocols for the Synthesis of Pelirine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelirine is a tetracyclic indole alkaloid that has been isolated from plant species of the Rauwolfia genus, notably Rauwolfia perakensis and Rauvolfia verticillata. Its chemical formula is C₂₁H₂₆N₂O₃, and it is also known by the synonym 10-Methoxyepiaffinine.[1][2] Preliminary research has indicated that this compound exhibits biological activity, including the amelioration of ulcerative colitis in murine models through the regulation of MAPKs and NF-κB signaling pathways.[1] This suggests potential therapeutic applications and has spurred interest in the synthesis of its derivatives and analogs to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
While the direct synthesis of this compound derivatives is not extensively documented in publicly available literature, the rich chemistry of structurally related indole alkaloids, such as those from the Eburnamine, Sarpagine, and Ajmaline families, provides a robust framework for the strategic development of synthetic routes to novel this compound analogs. This document outlines a proposed strategy for the synthesis of this compound derivatives, provides detailed protocols for key analogous reactions, and summarizes the known biological context of this compound.
Proposed General Synthetic Strategy
The synthesis of novel this compound derivatives would likely commence from the natural product itself, if available, or a synthetic precursor to the tetracyclic core. Key functional groups on the this compound scaffold that are amenable to chemical modification include the secondary amine, the hydroxyl group, and potentially the aromatic ring. A generalized workflow for the derivatization of a complex alkaloid core is presented below.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Signaling Pathway of this compound
This compound has been shown to inhibit the activation of the MAPKs and NF-κB pathways in dendritic cells, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-17.[1] This mechanism is believed to be central to its observed ameliorating effects on ulcerative colitis.
Caption: Inhibition of MAPKs and NF-κB pathways by this compound.
Experimental Protocols (Analogous Reactions)
The following protocols are adapted from established synthetic methods for structurally similar indole alkaloids and can serve as a starting point for the development of specific procedures for this compound derivatization.
Protocol 1: N-Alkylation of an Indole Alkaloid Core
This protocol describes a general method for the alkylation of a secondary amine within an alkaloid scaffold, a common strategy for generating analogs with modified steric and electronic properties.
Materials:
-
Indole alkaloid (e.g., a synthetic precursor to this compound or a related compound) (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the indole alkaloid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated derivative.
Protocol 2: O-Acylation of a Hydroxyl Group
This protocol outlines a method for the acylation of a hydroxyl group, which can be used to introduce ester functionalities and modulate the lipophilicity and bioavailability of the parent compound.
Materials:
-
Indole alkaloid with a hydroxyl group (1.0 eq)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxyl-containing indole alkaloid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or pyridine, 2.0 eq) followed by the dropwise addition of the acylating agent (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield the O-acylated product.
Protocol 3: Suzuki Cross-Coupling for Aromatic Ring Modification
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, enabling the introduction of various aryl or heteroaryl substituents onto a halogenated aromatic ring of the alkaloid scaffold. This requires a precursor with a halogen (e.g., Br, I) on the indole ring.
Materials:
-
Halogenated indole alkaloid (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the halogenated indole alkaloid (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the arylated derivative.
Data Presentation: Hypothetical Characterization of a this compound Derivative
As no experimental data for this compound derivatives are currently available, the following table provides a template for the characterization data that would be collected for a hypothetical N-methylated this compound derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| This compound | C₂₁H₂₆N₂O₃ | 354.45 | - | Characteristic peaks | [M+H]⁺ 355.20 |
| N-Methyl this compound | C₂₂H₂₈N₂O₃ | 368.47 | e.g., 85 | Shift in peaks adjacent to N, new N-CH₃ singlet | [M+H]⁺ 369.22 |
The synthesis of this compound derivatives and analogs represents a promising avenue for the discovery of new therapeutic agents, particularly for inflammatory conditions. Although direct synthetic precedents are scarce, the well-established methodologies for the derivatization of structurally complex indole alkaloids provide a solid foundation for initiating such a research program. The protocols and strategies outlined in this document are intended to serve as a guide for researchers in this emerging field, facilitating the exploration of the chemical space around the this compound scaffold and the elucidation of its full therapeutic potential.
References
Application Notes and Protocols: Piperine in Drug Delivery System Development
A-Note on Terminology: The initial request specified "Pelirine." However, extensive database searches yielded no relevant information on a compound with this name in the context of drug delivery. It is highly probable that this was a typographical error and the intended compound was Piperine , a well-researched alkaloid from black pepper with significant applications in drug delivery. This document will proceed under the assumption that the topic of interest is Piperine.
Introduction
Piperine, the primary alkaloid in black pepper (Piper nigrum), has garnered considerable attention in pharmaceutical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A significant challenge in its clinical application is its poor aqueous solubility, which limits its bioavailability.[2][3] To overcome this, various drug delivery systems, such as nanoparticles and liposomes, have been developed to enhance its solubility, stability, and therapeutic efficacy.[2][4][5] These advanced formulations aim to improve the pharmacokinetic profile of Piperine, enabling its potential as a therapeutic agent and a bioenhancer for other drugs.[6] This document provides an overview of the application of Piperine in drug delivery, including quantitative data on various formulations, detailed experimental protocols, and visualization of its molecular signaling pathways.
Data Presentation: Physicochemical Properties of Piperine Delivery Systems
The following tables summarize the quantitative data from various studies on Piperine-loaded nanoparticles and liposomes, providing a comparative overview of their key characteristics.
Table 1: Piperine-Loaded Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PCL Nanoparticles | Polycaprolactone | 107.61 ± 5.28 | 0.136 ± 0.011 | -20.42 ± 1.82 | 79.53 ± 5.22 | - | [2][7] |
| PCL Nanoparticles | Polycaprolactone | - | - | - | 84.8 ± 3.5 | - | [8][9] |
| Eudragit L100-55 NPs | Eudragit L100-55 | 171.45 ± 2.38 | 0.27 ± 0.01 | -43.71 ± 5.11 | 92.49 ± 1.92 | 15.07 ± 0.09 | [10] |
| ERLPO Nanoparticles | Eudragit RLPO | 142 - 189 | < 0.5 | - | - | - | [6] |
| PLGA Nanoparticles | PLGA | ~190 | 0.069 - 0.104 | -1.2 to -9.5 | - | - | [11] |
| Chitosan Nanoparticles | Chitosan | < 100 | - | - | - | - | [12] |
| Nanoemulsion | Oleic acid | 105 ± 4.11 - 250 ± 7.4 | 0.19 - 0.36 | -19 to -39 | - | - | [13] |
| Lipid-Polymer Hybrid NPs | Chitosan/Lecithin | < 160 | < 0.3 | > +20 | - | - | [14] |
| Nanostructured Lipid Carriers | - | 187 | 0.241 | -23.1 | ~99 | - | [15] |
Table 2: Piperine-Loaded Liposomal Formulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Phosphatidylcholine, Cholesterol | 165.7 ± 7.4 - 213.1 ± 6.3 | < 0.3 | -7.1 | 60 - 80 | [5][16] |
| Chitosan-Coated Liposomes | Phosphatidylcholine, Cholesterol, Chitosan | 243.4 ± 7.5 | < 0.3 | +29.8 | 60 - 80 | [5][16] |
| Liposomes | - | 104.858 ± 0.262 | 0.271 ± 0.015 | -21.8 ± 0.07 | 75.920 ± 3.096 | [17] |
| Liposome-in-Hydrogel | Phospholipids, Cholesterol, Hyaluronic Acid | 513 ± 8 | 0.15 ± 0.04 | - | 68.10 ± 1.71 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of Piperine-loaded drug delivery systems.
Preparation of Piperine-Loaded Polycaprolactone (PCL) Nanoparticles
This protocol is based on the nanoprecipitation method.[2][7]
Materials:
-
Piperine (PPN)
-
Polycaprolactone (PCL)
-
Poloxamer 188 (P-188)
-
Acetone
-
Milli-Q water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL (e.g., 40-80 mg) and Piperine (e.g., 20 mg) in acetone (e.g., 3 mL) with continuous stirring to form a clear organic solution.[2]
-
Aqueous Phase Preparation: Prepare a surfactant solution by dissolving P-188 (e.g., 0.5–1% w/v) in Milli-Q water (e.g., 7 mL).[2]
-
Nanoprecipitation: Gradually add the organic phase drop-by-drop into the aqueous surfactant solution using a syringe under continuous magnetic stirring (e.g., 600–1200 rpm).[2]
-
Solvent Evaporation: Continue stirring the resulting suspension at room temperature for a sufficient time (e.g., 12 hours) to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used directly or further purified and concentrated.
Preparation of Piperine-Loaded Liposomes
This protocol is based on the thin-film hydration method.[4][5][16]
Materials:
-
Piperine
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform and Methanol (e.g., 1:2 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve Piperine, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.[5]
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles.
-
Sonication/Extrusion (Optional): To obtain smaller, unilamellar vesicles, the liposomal suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated Piperine by methods such as centrifugation or dialysis.[17]
Determination of Encapsulation Efficiency (%EE)
This protocol describes an indirect method to determine the amount of Piperine encapsulated within the nanoparticles.[2][8]
Materials:
-
Piperine-loaded nanoparticle suspension
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 20-60 minutes) to pellet the nanoparticles.[2][8]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) Piperine.
-
Measure the concentration of Piperine in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 342 nm).[2] A standard calibration curve of Piperine should be prepared beforehand.
-
Calculation of %EE: Calculate the encapsulation efficiency using the following formula:
%EE = [(Total amount of Piperine - Amount of free Piperine) / Total amount of Piperine] x 100
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to evaluate the release profile of Piperine from the nanoparticles.[2][14][19]
Materials:
-
Piperine-loaded nanoparticle suspension
-
Dialysis bag (with appropriate molecular weight cut-off, e.g., 12 kDa)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Dialysis Bag Preparation: Pre-soak the dialysis bag in the release medium as per the manufacturer's instructions.
-
Loading the Sample: Place a known volume of the Piperine-loaded nanoparticle suspension (equivalent to a known amount of Piperine) into the dialysis bag and securely seal both ends.[2]
-
Release Study: Immerse the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 500 mL).[2][14] Maintain the temperature at 37 ± 1°C with continuous stirring.[2]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the concentration of Piperine in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[2]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the in vitro cytotoxicity of Piperine formulations on cancer cell lines (e.g., MCF-7 breast cancer cells).[2][3][20]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Piperine-loaded nanoparticles, free Piperine, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[2][3]
-
Treatment: Treat the cells with various concentrations of free Piperine, Piperine-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for different time periods (e.g., 24, 48, 72 hours).[2][3]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.[14][20]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways of Piperine in Cancer
Piperine has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][21][22]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth and survival. Piperine has been observed to inhibit the phosphorylation of ERK and p38, key components of the MAPK pathway, in various cancer cells.[21][23][24] This inhibition leads to a reduction in cell proliferation and survival.
MMPs and PTGS2 Signaling in Angiogenesis and Invasion
Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.[25][26][27] Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2, is involved in inflammation and angiogenesis. Piperine has been shown to downregulate the expression of MMP-2, MMP-9, and PTGS2, thereby inhibiting angiogenesis and cancer cell migration.[1][21][28][29][30]
References
- 1. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Statistically Optimized Piperine-Loaded Polymeric Nanoparticles for Breast Cancer: In Vitro Evaluation and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. formulation-of-piperine-chitosan-coated-liposomes-characterization-and-in-vitro-cytotoxic-evaluation - Ask this paper | Bohrium [bohrium.com]
- 5. Formulation of Piperine–Chitosan-Coated Liposomes: Characterization and In Vitro Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation of Piperine Nanoparticles: In Vitro Breast Cancer Cell Line and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. tandfonline.com [tandfonline.com]
- 19. Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Hidden Power of Black Pepper: Exploring Piperine’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. preprints.org [preprints.org]
- 25. The Effect of Piperine on MMP-9, VEGF, and E-cadherin Expression in Breast Cancer MCF-7 Cell Line | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 26. researchgate.net [researchgate.net]
- 27. publish.kne-publishing.com [publish.kne-publishing.com]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pelirine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the bioactivity of Pelirine, an alkaloid with potential therapeutic applications. The described assays are designed for efficiency and scalability, enabling the rapid screening of this compound and its derivatives to identify and characterize their biological effects. The primary areas of investigation are anti-inflammatory, acetylcholinesterase inhibitory, and anticancer activities, based on the known bioactivities of similar alkaloid compounds.
I. Application Notes
Anti-inflammatory Activity Screening
Assay Principle: this compound has been shown to modulate the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.[] A high-throughput cell-based assay using a reporter gene, such as luciferase, under the control of an NF-κB response element is a robust method to screen for anti-inflammatory activity. In this assay, cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway, leading to the expression of the reporter gene. The inhibitory effect of this compound is quantified by a reduction in the reporter signal.
Target Audience Application: This assay is suitable for identifying and characterizing compounds that modulate the NF-κB pathway, a key target in many inflammatory diseases. It can be used for primary screening of compound libraries and for determining the potency (IC50) of hit compounds.
Acetylcholinesterase Inhibition Screening
Assay Principle: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. Many alkaloids have been identified as AChE inhibitors. A well-established HTS method for AChE inhibition is the colorimetric Ellman's assay.[2][3] This assay measures the activity of AChE by detecting the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. A decrease in color development indicates AChE inhibition.
Target Audience Application: This biochemical assay is ideal for the rapid identification of AChE inhibitors from large compound libraries. It is a cost-effective and reliable method for primary screening and lead optimization in the context of neurodegenerative disease drug discovery.
Anticancer Activity Screening
Assay Principle: A fundamental approach in cancer drug discovery is to screen for compounds that reduce cancer cell viability.[4][5] High-throughput cell-based assays, such as those measuring ATP levels (as an indicator of metabolically active cells) or using fluorescent dyes to assess cell membrane integrity, are commonly employed. A reduction in cell viability in the presence of the test compound suggests potential anticancer activity.
Target Audience Application: This assay is a primary screen for identifying cytotoxic or cytostatic compounds. It can be performed on a variety of cancer cell lines to assess the spectrum of activity and to determine the cytotoxic concentration (CC50) of this compound and its analogs.
II. Data Presentation
The quantitative results from the HTS assays should be compiled into a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of High-Throughput Screening Data for this compound
| Assay Type | Target/Pathway | Assay Format | Readout | Potency Metric | This compound Result | Positive Control |
| Anti-inflammatory | NF-κB Pathway | Cell-based Reporter | Luminescence | IC50 | [Insert Data] | [e.g., Parthenolide] |
| AChE Inhibition | Acetylcholinesterase | Biochemical (Colorimetric) | Absorbance (412 nm) | IC50 | [Insert Data] | [e.g., Donepezil] |
| Anticancer | Cell Viability | Cell-based (e.g., ATP content) | Luminescence | CC50 | [Insert Data] | [e.g., Doxorubicin] |
III. Experimental Protocols
Protocol: High-Throughput NF-κB Reporter Assay
a. Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human TNF-α
-
This compound stock solution (in DMSO)
-
White, opaque 384-well microplates
-
Luciferase assay reagent
-
Luminometer
b. Method:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of media. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO (vehicle control) to the assay plates using an automated liquid handler.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate for 6 hours at 37°C.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well and measure the luminescence signal using a plate reader.
Protocol: High-Throughput Acetylcholinesterase Inhibition Assay
a. Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound stock solution (in DMSO)
-
Clear, flat-bottom 384-well microplates
-
Absorbance plate reader
b. Method:
-
Assay Plate Preparation: Add 1 µL of this compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of AChE solution (in assay buffer) to each well.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Substrate Addition: Add 20 µL of a substrate mix containing ATCI and DTNB (final concentrations of 0.5 mM and 0.3 mM, respectively) to initiate the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis: Determine the reaction rate (Vmax) from the linear phase of the kinetic read. Calculate the percentage of inhibition relative to the vehicle control.
Protocol: High-Throughput Anticancer Cell Viability Assay
a. Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Appropriate cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
White, opaque 384-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
b. Method:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound at various concentrations or DMSO (vehicle control) to the assay plates.
-
Incubation: Incubate for 72 hours at 37°C.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of cell viability reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence signal using a plate reader.
IV. Mandatory Visualizations
Caption: NF-κB signaling pathway with a potential target for this compound.
Caption: General high-throughput screening experimental workflow.
Caption: Logical relationship of HTS in identifying this compound's bioactivity.
References
Application Notes: Pelirine Sample Preparation for Metabolomics
Introduction
Pelirine, an indole alkaloid, is a compound of significant interest in pharmacological and biochemical research. Understanding its mechanism of action, metabolic fate, and impact on cellular pathways necessitates a comprehensive analysis of the metabolome. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state.[1] The quality and reliability of metabolomics data are critically dependent on the sample preparation process.[1][2]
This application note provides detailed protocols for the preparation of various biological samples for the analysis of this compound and its related metabolites using mass spectrometry-based techniques. The key objectives of these protocols are to preserve the original metabolite profile, maximize extraction efficiency, and ensure compatibility with downstream analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
General Workflow for this compound Metabolomics
A successful metabolomics study follows a structured workflow, from initial sample collection to final data analysis. Each step is crucial for maintaining sample integrity and generating high-quality data.[2] The immediate quenching of metabolic activity upon sample collection is vital to ensure that the measured metabolite profile accurately reflects the biological state at that specific moment.[3][4][5] Subsequent extraction must be optimized to efficiently recover a broad range of metabolites, including the target analyte, this compound.
Caption: General workflow for a this compound-focused metabolomics study.
Experimental Protocols
Protocol 2.1: Quenching and Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites, including this compound, from cultured adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching Solution: 80% Methanol in water (-80°C)
-
Extraction Solvent: 100% Methanol, HPLC grade (-20°C)
-
Cell scraper
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Remove the culture medium from the cell culture plate.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove extracellular metabolites.
-
Immediately add 1 mL of -80°C quenching solution (80% methanol) to the plate to halt enzymatic activity.[6]
-
Incubate the plate at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution using a pre-chilled cell scraper and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new, clean microcentrifuge tube. This is the metabolite extract.
-
The extract can be stored at -80°C until analysis. For analysis, evaporate the solvent under a stream of nitrogen and reconstitute in a solvent compatible with the analytical platform.
Protocol 2.2: Extraction from Biofluids (Plasma/Serum)
This protocol uses protein precipitation to extract this compound and other small molecule metabolites from complex biological fluids.
Materials:
-
Plasma or serum samples
-
Extraction Solvent: Acetonitrile with 0.1% formic acid, HPLC grade (-20°C)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 300 µL of cold extraction solvent (-20°C Acetonitrile).
-
Add 100 µL of the plasma or serum sample to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube. This is the metabolite extract.
-
Evaporate the solvent to dryness using a centrifugal evaporator or under nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Protocol 2.3: Derivatization for GC-MS Analysis
For analysis by GC-MS, non-volatile or polar compounds like alkaloids often require derivatization to increase their volatility and thermal stability.[7][8] Trimethylsilylation is a common method for this purpose.[9]
Materials:
-
Dried metabolite extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven (60°C)
-
GC vials with inserts
Procedure:
-
Ensure the metabolite extract is completely dry, as water can interfere with the derivatization reaction.
-
Add 20 µL of pyridine to the dried extract to dissolve it.
-
Add 30 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes to complete the reaction.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Data Presentation: Solvent Extraction Efficiency
The choice of extraction solvent is critical for maximizing the recovery of target analytes. For alkaloids like this compound, mixtures of methanol and water are commonly effective.[10] Below is a table summarizing the extraction efficiency for a representative indole alkaloid using various solvent systems.
| Solvent System | Polarity Index | Typical Recovery (%) | Metabolite Coverage | Reference |
| 100% Methanol | 5.1 | 85-95% | Good for polar & semi-polar | [11] |
| 80% Methanol / 20% Water | 6.6 | 90-98% | Excellent for broad polarity | [10] |
| 100% Acetonitrile | 5.8 | 80-90% | Effective for protein precipitation | [12] |
| Chloroform:Methanol:Water (2:1:1) | Variable | 75-85% | Biphasic, separates polar & non-polar | [13][14] |
Visualization of Analytical Choices
The selection of an analytical platform depends on the physicochemical properties of this compound and its metabolites, as well as the specific research goals. LC-MS is generally preferred for its versatility with semi-polar compounds, while GC-MS offers high chromatographic resolution for volatile or derivatized analytes.[2][7]
Caption: Decision tree for selecting an analytical platform for this compound.
References
- 1. organomation.com [organomation.com]
- 2. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. uab.edu [uab.edu]
Application Notes and Protocols for Gene Expression Analysis in Response to Piperine Treatment
A Note on Terminology: The initial request specified "Pelirine." However, extensive searches did not yield significant information on a compound with this exact name. It is highly probable that this was a typographical error and the intended compound was Piperine , a well-researched alkaloid with known effects on gene expression. The following application notes and protocols are therefore based on the current scientific literature for Piperine.
Introduction
Piperine, the primary bioactive compound in black pepper (Piper nigrum), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. At the molecular level, piperine exerts its effects by modulating various signaling pathways and consequently altering gene expression profiles.[1] These changes in gene expression are central to its therapeutic potential.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of piperine treatment on gene expression. The protocols outlined below cover essential techniques from basic cell viability assays to comprehensive transcriptomic analysis.
Data Presentation: Summary of Piperine's Effects on Gene Expression
The following tables summarize the known effects of piperine on the expression of key genes involved in cancer and inflammation, as reported in the scientific literature. This quantitative data provides a baseline for expected outcomes in similar experimental setups.
Table 1: Effect of Piperine on Genes Involved in Inflammation
| Gene | Function | Cell Type | Effect of Piperine Treatment | Reference |
| PTGS2 (COX-2) | Pro-inflammatory enzyme | Head and Neck Cancer Cells (HEp-2, SCC-25) | Downregulation | [2] |
| PTGER4 | Prostaglandin E2 receptor | Head and Neck Cancer Cells (HEp-2) | Downregulation | [2] |
| IL-1β | Pro-inflammatory cytokine | EAE Rats | Downregulation | [3] |
| TNF-α | Pro-inflammatory cytokine | EAE Rats | Downregulation | [3] |
| IL-10 | Anti-inflammatory cytokine | EAE Rats | Upregulation | [3] |
| iNOS | Pro-inflammatory enzyme | Human Osteoarthritis Chondrocytes | Downregulation | [4] |
Table 2: Effect of Piperine on Genes Involved in Cancer Progression
| Gene | Function | Cell Type | Effect of Piperine Treatment | Reference |
| MMP2 | Matrix metalloproteinase (cell migration) | Head and Neck Cancer Cells | Downregulation | [2] |
| MMP9 | Matrix metalloproteinase (cell migration) | Head and Neck Cancer Cells | Downregulation | [2] |
| STAT3-dependent genes | Tumor-associated genes | Gastric Cancer Cells | Modulation | [5] |
| Sp1, Sp3, Sp4 | Transcription factors in oncogenesis | Pancreatic, Kidney, Lung, Breast Cancer Cells | Downregulation | [5] |
| HER2 | Receptor tyrosine kinase | HER2-overexpressing Breast Cancer Cells | Downregulation | |
| CYP3A4 | Drug metabolism | Human Hepatocytes, Intestinal Cells | Induction | [6] |
| MDR1 | Multidrug resistance | Intestinal Cells | Induction | [6] |
Signaling Pathways Modulated by Piperine
Piperine has been shown to influence several key signaling pathways that regulate gene expression. The following diagrams illustrate the primary mechanisms of action.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of piperine on gene expression.
Experimental Protocols
Cell Culture and Piperine Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Piperine Preparation: Prepare a stock solution of piperine (e.g., 100 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of piperine. Include a vehicle control (medium with the same concentration of DMSO used for the highest piperine concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of piperine and selecting appropriate concentrations for gene expression studies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of piperine concentrations as described above.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
RNA Isolation (TRIzol Method)
This protocol is for isolating total RNA from cultured cells.
-
Cell Lysis: After piperine treatment, remove the culture medium and add 1 mL of TRIzol reagent directly to the culture dish (for a 6-well plate).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[1] Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used, mix, and incubate at room temperature for 10 minutes.[8] Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[8] Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
-
Reaction Setup: In a sterile, RNase-free tube, combine the following:
-
Total RNA (1-5 µg)
-
Oligo(dT) or random hexamer primers
-
dNTPs
-
RNase-free water to a final volume.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X Reaction Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Incubation: Add the reverse transcription mix to the RNA/primer mixture. Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.[9]
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR) using SYBR Green
This protocol is for quantifying the expression of specific genes.
-
Primer Design: Design and validate primers for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Reaction Setup: In a qPCR plate, prepare the following reaction mix for each sample:
-
2X SYBR Green Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water to a final volume.[10]
-
-
qPCR Program: Run the following program on a real-time PCR instrument:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds[4]
-
-
Melt Curve Analysis.
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Microarray Analysis
For a global view of gene expression changes, microarray analysis can be employed.
-
cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA using a commercial kit.
-
Hybridization: Hybridize the labeled cRNA to a microarray chip overnight in a hybridization oven.[11]
-
Washing and Scanning: Wash the microarray chip to remove unbound cRNA and scan it using a microarray scanner to detect the fluorescence intensity at each probe.[11]
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between piperine-treated and control samples.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a more comprehensive and quantitative analysis of the transcriptome.
-
Library Preparation: Construct a cDNA library from the isolated RNA. This typically involves RNA fragmentation, cDNA synthesis, and adapter ligation.[12]
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes affected by piperine treatment.
Western Blotting
This technique is used to validate changes in gene expression at the protein level.
-
Protein Extraction: Lyse piperine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of piperine on gene expression. By employing these methodologies, researchers can further elucidate the molecular mechanisms underlying piperine's therapeutic effects and explore its potential in drug development. Careful experimental design, including appropriate controls and validation steps, is crucial for obtaining reliable and reproducible results.
References
- 1. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. astorscientific.us [astorscientific.us]
- 4. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. Reverse Transcription Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. genome.wisc.edu [genome.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pelirine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pelirine solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is an alkaloid compound isolated from plants of the Rauwolfia genus, such as Rauwolfia perakensis and Rauvolfia verticillata.[1][][] It is known to be soluble in several organic solvents.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q3: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is not well-documented in publicly available literature. As an alkaloid, it is generally expected to have low solubility in water.[4][5]
Q4: How does this compound exert its biological effects?
Preliminary studies suggest that this compound may regulate inflammatory responses through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in immune cells like dendritic cells (DCs).[]
Troubleshooting Guide for this compound Solubility
This guide provides solutions to common issues encountered when preparing this compound for in vitro assays.
Issue 1: this compound precipitates when diluting a DMSO stock solution into aqueous media (e.g., cell culture medium or PBS).
-
Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity when moving from a high concentration in DMSO to a largely aqueous environment causes the compound to crash out of solution.
-
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize solvent toxicity to cells.[6] However, ensuring the DMSO concentration is sufficient to maintain solubility is critical. You may need to test a range of final DMSO concentrations.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous medium, then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Use of a Co-solvent: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be considered, though their compatibility with the specific cell line must be verified.[8]
-
Pre-treat the Aqueous Medium: Add the required volume of DMSO to your aqueous medium first, mix well, and then add the this compound stock solution to this pre-mixed solvent.[7]
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
-
Cause: If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.
-
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation (cloudiness, particles) before adding it to your assay.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small, non-visible precipitates.
-
Use of Pluronic F-68: For cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to increase the solubility of hydrophobic compounds without significant cell toxicity. The optimal concentration should be determined for your specific cell line.
-
Issue 3: Need to prepare an aqueous stock solution of this compound without organic solvents.
-
Cause: Some experimental setups are sensitive to organic solvents.
-
Solutions:
-
pH Modification: As this compound is an alkaloid, its solubility is likely pH-dependent. Alkaloids are generally more soluble in acidic solutions where they can form salts.[4][5] You can try to dissolve this compound in a buffer with a slightly acidic pH. However, the stability of this compound at different pH values should be considered.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9] This is a common strategy for formulating poorly soluble drugs for in vivo and in vitro use.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| DMSO | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Generally Insoluble[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound DMSO Stock for In Vitro Cell-Based Assays
-
Determine Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (typically ≤ 0.5%).
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Prepare a sterile tube containing your cell culture medium.
-
Add the required volume of your this compound DMSO stock to this tube to make an intermediate dilution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution (or the stock solution if not making an intermediate) to your final volume of cell culture medium in your assay plate.
-
For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM stock:
-
Add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium.
-
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's potential effect on TLR signaling.
References
- 1. This compound CAS#: 30435-26-8 [m.chemicalbook.com]
- 4. aiperodisha.org [aiperodisha.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pellino E3 Ubiquitin Ligases
A Note on Terminology: Initial searches for "Pelirine" did not yield relevant results. Based on the context of experimental biology, it is highly likely that the intended subject is the Pellino family of proteins (e.g., Pellino1 or Peli1), which are critical E3 ubiquitin ligases in inflammatory signaling pathways. This technical support guide focuses on Pellino proteins.
Frequently Asked Questions (FAQs)
Q1: My recombinant Pellino1 protein is precipitating out of solution. What could be the cause and how can I prevent this?
A1: Protein precipitation or aggregation is a common issue and can be caused by several factors. Here are some troubleshooting steps:
-
Improper Storage: Pellino proteins, like many enzymes, are sensitive to storage conditions. Ensure the protein is stored at the recommended temperature, typically -80°C, and in a suitable buffer. Avoid repeated freeze-thaw cycles, which can denature the protein and lead to aggregation. It is advisable to aliquot the protein into smaller, single-use volumes upon receipt.[1][2][3][4]
-
Buffer Composition: The buffer pH, ionic strength, and presence of stabilizing agents are critical. Most commercial recombinant Pellino1 proteins are supplied in a Tris- or PBS-based buffer containing glycerol (5-50%) as a cryoprotectant and stabilizer.[1][2] If you have exchanged the buffer, ensure the new buffer is at an optimal pH (typically around 7.3-8.0) and contains additives like glycerol or a low concentration of non-ionic detergents to prevent aggregation.
-
High Protein Concentration: Very high concentrations of the protein can sometimes lead to aggregation. Try working with a slightly lower concentration if possible. The product concentration should generally not be less than 100 µg/mL to avoid loss due to surface adsorption.[1]
-
Contamination: Contamination with proteases can lead to protein degradation and subsequent aggregation of fragments. Ensure you are using protease inhibitors during protein purification and handling.
Q2: I am not observing any E3 ligase activity in my in vitro ubiquitination assay with Pellino1. What are the possible reasons?
A2: Loss of enzymatic activity can be due to several factors related to protein stability and assay conditions:
-
Protein Inactivity: The protein may have lost its proper conformation. This can be due to improper storage, handling, or multiple freeze-thaw cycles.[1][2] Always use a fresh aliquot for your experiments.
-
Missing Activating Phosphorylation: The E3 ligase activity of Pellino proteins is often dependent on their phosphorylation by upstream kinases like IRAK1, IRAK4, or TBK1/IKKε.[5][6][7] If you are using recombinant Pellino1 expressed in E. coli, it will lack these post-translational modifications. You may need to include the activating kinase in your reaction or use a constitutively active mutant if available.
-
Incorrect Assay Components: Ensure all components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP) are present and active. The choice of E2 enzyme is also critical as E3 ligases have specificity for their E2 partners.
-
Sub-optimal Reaction Buffer: The pH, salt concentration, and presence of necessary co-factors in your reaction buffer can significantly impact enzyme activity. Refer to established protocols for in vitro ubiquitination assays for optimal buffer conditions.
Q3: How should I properly store and handle my recombinant Pellino protein to ensure its stability and activity?
A3: Proper storage and handling are crucial for maintaining the functionality of Pellino proteins.
-
Long-term Storage: For long-term storage, lyophilized Pellino protein is stable at -20°C for up to a year.[3][8] Liquid preparations, often in a glycerol-containing buffer, should be stored at -80°C and are typically stable for 6-12 months.[1][2]
-
Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the protein into single-use volumes immediately after reconstitution or upon receipt of a liquid formulation.[1][2][4]
-
Reconstitution: When reconstituting lyophilized protein, use sterile deionized water or the buffer recommended by the manufacturer. Gently mix by pipetting up and down or by brief, gentle vortexing; avoid vigorous shaking.[1][8]
-
Short-term Storage: Once reconstituted or thawed, working aliquots can be stored at 4°C for up to one week.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of purified Pellino protein | - Inefficient lysis of expression host (e.g., E. coli)- Pellino protein in inclusion bodies- Suboptimal binding to affinity resin | - Optimize cell lysis protocol (e.g., sonication, French press).- Use denaturing conditions to solubilize inclusion bodies followed by refolding.- Ensure correct buffer conditions (pH, salt) for affinity chromatography. |
| Pellino protein appears degraded on SDS-PAGE | - Proteolytic degradation during purification or storage | - Add a protease inhibitor cocktail to all buffers used during purification and handling.- Work quickly and at low temperatures (4°C) to minimize protease activity. |
| Inconsistent results in cell-based assays | - Variable Pellino protein activity between aliquots- Degradation of Pellino protein in the cell lysate | - Use fresh aliquots for each experiment to avoid freeze-thaw damage.[1][2]- Ensure cell lysates are prepared with protease and phosphatase inhibitors. |
| No interaction with a known substrate | - Pellino FHA domain requires substrate phosphorylation- Protein is misfolded | - Ensure the substrate protein is appropriately phosphorylated on threonine residues, as the FHA domain of Pellino binds to phosphothreonine motifs.[6][7]- Verify protein integrity using techniques like circular dichroism if misfolding is suspected. |
Data Presentation: Recombinant Pellino1 Storage and Handling
| Parameter | Lyophilized Form | Liquid Form |
| Storage Temperature | -20°C to -80°C[1][3] | -80°C[1][2][4] |
| Long-term Stability | >12 months[1][2][3] | 6-12 months[1][2] |
| Short-term Storage (Working Aliquots) | 4°C for up to one week after reconstitution[2] | 4°C for up to one week after thawing[2] |
| Recommended Buffer (if liquid) | N/A | Tris- or PBS-based buffer, pH 7.3-8.0, with 5-50% glycerol[1][2] |
| Reconstitution Buffer (for lyophilized) | Sterile deionized water or Tris/PBS buffer[1] | N/A |
| Freeze-Thaw Cycles | Avoid after reconstitution[1][4] | Avoid[1][2][4] |
Experimental Protocols
In Vitro Ubiquitination Assay for Pellino1 Activity
This protocol provides a general framework for assessing the E3 ligase activity of recombinant Pellino1 by monitoring the ubiquitination of a known substrate, such as IRAK1 or RIP1.
Materials:
-
Recombinant human E1 enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5 family)
-
Recombinant human Pellino1 (Peli1)
-
Recombinant substrate protein (e.g., IRAK1)
-
Recombinant human Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (5X): 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 2 mM DTT
-
SDS-PAGE loading buffer
-
Primary antibodies against the substrate, ubiquitin, or a tag on the substrate
-
Appropriate secondary antibody
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix containing all common components. For a single 20 µL reaction, the final concentrations should be approximately:
-
40 mM Tris-HCl pH 7.5
-
5 mM MgCl₂
-
0.4 mM DTT
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
500 nM Pellino1
-
1 µM Substrate protein
-
5-10 µM Ubiquitin
-
2 mM ATP
-
-
Initiate the Reaction: Add ATP to the reaction mixture to start the ubiquitination process. It is often useful to have a negative control reaction where ATP is omitted.
-
Incubation: Incubate the reaction tubes at 30°C or 37°C for 60-90 minutes. The optimal time and temperature may need to be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated substrate should be visible in the active sample compared to the negative control.
-
Visualizations
Signaling Pathways and Workflows
Caption: Pellino1 in the MyD88-dependent TLR4 signaling pathway.
Caption: Role of Pellino1 in proteasomal degradation of target proteins.
Caption: Troubleshooting workflow for Pellino1 in vitro activity assays.
References
- 1. PELI1 Protein, Human, Recombinant (E. coli, His)_TargetMol [targetmol.com]
- 2. cusabio.com [cusabio.com]
- 3. sonomedinc.com [sonomedinc.com]
- 4. origene.com [origene.com]
- 5. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Human Pellino 1 protein (ABIN7124333) [antibodies-online.com]
Troubleshooting Pelirine crystallization for high purity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pelirine to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound crystallization?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] Based on available information, ethanol and methanol-water mixtures are effective solvents for crystallizing this compound.[2] It is recommended to perform a solvent screen with small amounts of material to determine the optimal solvent or solvent system for your specific purity requirements.
Q2: My this compound sample is not crystallizing, what should I do?
A2: If crystals do not form upon cooling, several techniques can be used to induce crystallization. One common method is to scratch the inside of the flask with a glass rod at the surface of the solution, which can create nucleation sites.[3] Another approach is to add a "seed crystal" of pure this compound to the supersaturated solution to initiate crystal growth.[4] If these methods are unsuccessful, it may be necessary to concentrate the solution by slowly evaporating the solvent or to try a different solvent system.[3]
Q3: What is "oiling out" and how can I prevent it with this compound?
A3: "Oiling out" occurs when the dissolved solute separates as a liquid instead of a solid during cooling.[3][5][6] This often happens if the solution is too concentrated or cooled too quickly, or if the melting point of the impure substance is lower than the temperature of the solution.[3] To prevent oiling out with this compound, try using a more dilute solution, cooling the solution at a slower rate, or adding a co-solvent to increase the solubility of the impurities.[7] Vigorous stirring during the cooling phase can also help prevent the formation of oils.[7]
Q4: How can I improve the purity of my this compound crystals?
A4: To improve purity, a slow cooling rate is crucial as it allows for the selective incorporation of this compound molecules into the crystal lattice while excluding impurities.[8] Washing the collected crystals with a small amount of cold crystallization solvent can remove residual impurities from the mother liquor.[2] If significant impurities persist, a second recrystallization step may be necessary. The presence of structurally related impurities can significantly impact purity, and in such cases, optimizing the solvent system and crystallization conditions is critical.[9]
Q5: What is the expected yield for this compound crystallization?
A5: The yield can vary significantly depending on the initial purity of the material, the chosen solvent, and the final crystallization temperature. A very low yield (e.g., less than 20%) may indicate that too much solvent was used, the cooling was not sufficient, or the initial material had a very low concentration of this compound.[3] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the this compound.[4] A portion of the dissolved product will always remain in the mother liquor, so some loss is unavoidable.[10]
Troubleshooting Guides
Issue 1: Low Crystal Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Too much solvent used | Evaporate some of the solvent and re-cool the solution. | Increased crystal formation upon cooling. |
| Cooling temperature is not low enough | Cool the solution in an ice bath or refrigerator for a longer period. | More complete precipitation of this compound. |
| Incomplete dissolution at high temperature | Re-heat the solution to ensure all this compound is dissolved before cooling. Add a minimal amount of additional hot solvent if necessary. | A clear, saturated solution at high temperature, leading to better crystal formation on cooling. |
| This compound concentration in the mother liquor is too high | Concentrate the mother liquor and perform a second crystallization to recover more product. | Recovery of a second crop of crystals, increasing the overall yield. |
Issue 2: Poor Crystal Purity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid cooling rate | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulate the flask to slow down the cooling process. | Formation of larger, more well-defined crystals with fewer included impurities. |
| Impurities co-precipitating | Try a different solvent or a solvent mixture that has a greater solubility difference between this compound and the impurities at low temperatures. | Selective crystallization of this compound, leaving impurities in the mother liquor. |
| Inadequate washing of crystals | Wash the filtered crystals with a small amount of fresh, ice-cold solvent. | Removal of surface impurities and residual mother liquor. |
| Presence of baseline impurities in starting material | Consider a preliminary purification step, such as column chromatography, before the final crystallization. | Higher purity of the starting material, leading to higher purity crystals. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of impure this compound. Add a few drops of the chosen solvent (e.g., ethanol or a methanol-water mixture) and observe the solubility at room temperature. Heat the test tube in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.
-
Dissolution: Place the bulk of the impure this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the this compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Note: This is a general protocol and may need to be optimized for your specific instrument and this compound sample.
-
Mobile Phase Preparation: A common mobile phase for alkaloids is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A gradient elution may be necessary to separate all impurities. For example, a starting mobile phase of 70:30 water:methanol could be used.[11]
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of your crystallized this compound and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength where this compound has strong absorbance.
-
Run Time: Sufficiently long to allow for the elution of all components.
-
-
Analysis: Inject the standards and the sample. Determine the retention time of this compound from the standard. The purity of your sample can be calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. mt.com [mt.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. mt.com [mt.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
Minimizing Pelirine degradation during storage.
This technical support center provides guidance on minimizing the degradation of Pelirine during storage and experimentation. Given the limited specific data available for this compound, this guide is based on general principles for the handling and storage of alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] For short-term storage, such as during experimental use, maintaining the compound at a controlled room temperature, away from direct heat sources, is advisable.
Q2: How should I protect this compound from degradation?
To minimize degradation, this compound should be protected from light, moisture, and extreme temperatures. Use amber vials or wrap containers in aluminum foil to prevent photodegradation. Store in a desiccator to protect from moisture.
Q3: What are the likely causes of this compound degradation?
While specific degradation pathways for this compound are not well-documented, alkaloids are generally susceptible to:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light and metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q4: I observed a change in the color of my this compound sample. What does this indicate?
A change in color, such as yellowing or browning, often indicates degradation of the compound. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with experiments.
Q5: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you need to store solutions, prepare them fresh. If short-term storage is necessary, use a high-purity, anhydrous solvent and store at -20°C or -80°C. It is crucial to validate the stability of this compound in the chosen solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation leading to lower effective concentration. | 1. Check the storage conditions of your this compound stock. 2. Perform a purity analysis (e.g., HPLC) on your current stock. 3. If degradation is suspected, use a fresh, unopened vial of this compound. 4. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., exposure to light, incompatible solvent, pH extremes). 3. Consider using techniques like LC-MS to identify the degradation products. |
| Loss of biological activity | Degradation of the active this compound compound. | 1. Confirm the purity and integrity of your this compound sample. 2. Ensure that the experimental conditions (e.g., buffer pH, temperature) are not causing rapid degradation. 3. Run a positive control with a freshly prepared this compound solution to verify its activity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample. The specific parameters may need to be optimized for your system.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of this compound reference standard and dissolve it in a known volume of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare a sample solution of your this compound stock at a concentration of approximately 10 µg/mL in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol is used to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
2. Procedure:
-
Prepare a this compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours in the dark.
-
Analyze by HPLC.
-
-
Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control to determine the extent of degradation and the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress factors.
Caption: Workflow for assessing the stability of this compound.
References
Addressing low bioavailability of Pelirine in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of Pelirine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. A significant challenge in its preclinical development is its low and variable oral bioavailability observed in animal models. This means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its pharmacological effect, which can hinder the translation of in vitro potency to in vivo efficacy.
Q2: What are the common causes of poor oral bioavailability for a compound like this compound?
A2: Poor oral absorption of a drug candidate like this compound is often attributed to several physicochemical and physiological factors. A primary reason is often poor aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids—a prerequisite for absorption.[1][2][3] Other factors can include low membrane permeability, degradation in the GI tract, extensive first-pass metabolism in the gut wall or liver, and active removal from intestinal cells by efflux pumps.[1][4][5]
Q3: Which animal models are typically used for the pharmacokinetic evaluation of compounds like this compound?
A3: Rodent models, particularly mice and rats, are frequently used for initial pharmacokinetic screening.[2] This is due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2] These models are instrumental in determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).[2]
Q4: What are the key pharmacokinetic parameters to assess when investigating this compound's bioavailability?
A4: The following parameters are crucial for evaluating oral bioavailability:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to maximum plasma concentration): The time at which Cmax is reached.[6]
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.[6]
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.[2]
Troubleshooting Guide
Issue 1: Consistently low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue stemming from the inherent properties of the molecule or its interaction with the biological system. The following decision tree can guide your troubleshooting process.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Action | Rationale & Potential Solution |
| Poor Aqueous Solubility | Determine this compound's solubility in buffers at various physiological pH levels (e.g., 1.2, 4.5, 6.8).[7] | Poor solubility limits dissolution in GI fluids, a critical first step for absorption.[1] Solutions: Employ formulation strategies like creating amorphous solid dispersions, using lipid-based delivery systems (e.g., SEDDS, nanoemulsions), or reducing particle size through micronization or nanocrystals.[8][9][10][11] |
| Low Membrane Permeability | Conduct an in vitro permeability assay using Caco-2 cell monolayers.[12][13][14] | The intestinal epithelium is a major barrier to drug absorption.[4] Solutions: Co-administration with permeation enhancers may be explored, though this requires careful toxicological assessment.[9] Chemical modification to create a more lipophilic prodrug could also be considered. |
| Extensive First-Pass Metabolism | Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant animal species.[2][4] | The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation.[1][4] Solution: This is often an inherent property of the molecule. Advanced formulations that promote lymphatic uptake can sometimes bypass first-pass metabolism.[8] |
| P-glycoprotein (P-gp) Efflux | Use in vitro models like Caco-2 cells to determine if this compound is a substrate for efflux transporters like P-gp.[15][16] This can be confirmed by running the permeability assay with and without a known P-gp inhibitor. | P-gp is an efflux pump in intestinal epithelial cells that actively transports drugs back into the gut lumen, reducing absorption.[15][16][17][18] Solution: Co-administration with a P-gp inhibitor can increase bioavailability.[15][16] However, this can lead to complex drug-drug interactions. |
Issue 2: High inter-animal variability in this compound plasma concentrations.
High variability can mask the true pharmacokinetic profile and complicate dose-response analysis.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Action | Rationale & Solution |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Verify the accuracy of dosing volumes. | Inaccurate administration leads directly to dose variability. Solution: Standardize the oral gavage procedure across all technicians and studies. |
| Inhomogeneous Formulation | If this compound is administered as a suspension, ensure it is vortexed or mixed thoroughly before drawing each dose to prevent settling. | If the compound settles, animals dosed later may receive a lower concentration. Solution: Maintain a homogenous formulation throughout the dosing process. For poorly soluble compounds, consider a solution-based formulation if possible. |
| Food Effects | Standardize the feeding schedule. Typically, animals should be fasted overnight before dosing to minimize food-related effects on absorption.[19] | The presence of food can significantly alter gastric emptying and GI pH, affecting drug dissolution and absorption, especially for lipophilic compounds.[20] Solution: Implement a consistent fasting period (e.g., 12-16 hours) for all animals before oral administration. |
| Biological Variability | If variability remains high after addressing other factors, consider increasing the number of animals per group. | Inherent physiological differences between animals can contribute to variability.[2] Solution: Increasing the sample size can improve the statistical power of the study and provide a more accurate representation of the drug's pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol assesses the potential for a compound to be absorbed across the intestinal epithelium.
Workflow Diagram
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[13]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
A solution of this compound (in HBSS) is added to the apical (upper) chamber.
-
Fresh HBSS is added to the basolateral (lower) chamber.
-
The plates are incubated at 37°C.
-
Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to classify the permeability of this compound.
Protocol 2: Preparation of a Nanoemulsion Formulation for this compound
This protocol describes a common method to enhance the solubility and absorption of poorly water-soluble compounds.
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of sonication or gentle heating.
-
Aqueous Phase: Prepare an aqueous solution, typically purified water.
-
Surfactant/Co-surfactant: Select a suitable surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol).
-
-
Emulsification:
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil/surfactant mixture while stirring at high speed using a homogenizer.
-
-
Nano-sizing:
-
Subject the coarse emulsion to high-energy emulsification using a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Confirm the physical stability of the formulation over time at different storage conditions.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley or Wistar rats are acclimated for at least one week before the study.
-
Fasting: Animals are fasted overnight (12-16 hours) with free access to water before dosing.
-
Dosing:
-
Animals are randomly assigned to groups (e.g., Control vehicle, this compound suspension, this compound nanoemulsion).
-
The appropriate formulation is administered via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Blood samples (approx. 200 µL) are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.[19]
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software. Bioavailability (F%) is determined by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 12. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
Technical Support Center: Reducing Off-Target Effects of Small Molecules in Cell Culture
A Note on "Pelirine": Initial searches for a compound named "this compound" did not yield specific information. This technical support guide will focus on principles applicable to small molecule inhibitors and will use Piperine , a well-documented alkaloid from black pepper, as a primary example to illustrate the mitigation of off-target effects. The strategies and protocols provided are broadly applicable to other small molecules used in cell culture research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell culture experiments?
Q2: What is the primary mechanism of action of Piperine?
A2: Piperine, an active alkaloid from black pepper, exhibits several pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] Its mechanism of action involves the modulation of various signaling pathways, such as the inhibition of ERK and p38 MAPKs.[1][2][3]
Q3: What are the known off-target effects of Piperine?
A3: While Piperine has demonstrated anti-cancer effects by regulating specific signaling pathways, its broader effects can include genotoxicity, apoptosis, and cell cycle arrest in G2/M and S phases.[1][2][3] It can also influence the expression of inflammatory molecules and cytokines.[1][2][3] At higher concentrations, the likelihood of these off-target effects increases.
Troubleshooting Guide: Unexpected Experimental Results
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at expected effective concentration. | The compound concentration is too high, leading to general cytotoxicity rather than specific on-target effects. | Perform a dose-response experiment to identify the optimal, non-toxic concentration.[4] Reduce the incubation time. |
| Inconsistent or irreproducible results. | Off-target effects are confounding the experimental outcome. There may be variability in cell density or passage number. | Use a lower concentration of the compound. Confirm the phenotype with a structurally different inhibitor of the same target.[4] Ensure consistent cell culture practices. |
| No observable on-target effect. | The compound concentration is too low. The cell line may not express the target protein at sufficient levels. | Increase the compound concentration after performing a dose-response curve. Confirm target expression using qPCR or Western blot. |
| Observed phenotype does not match the expected on-target effect. | The observed phenotype is a result of an off-target effect. The cellular context of your experiment differs from published studies. | Use a rescue experiment by overexpressing a drug-resistant mutant of the target. Compare your results with a structurally unrelated inhibitor of the same target.[4] |
Quantitative Data Summary
Table 1: Example Dose-Response of Piperine on Cell Viability and Target Inhibition
| Piperine Concentration (µM) | Cell Viability (%) | p-ERK Inhibition (%) |
| 0 (Vehicle) | 100 | 0 |
| 1 | 98 | 15 |
| 5 | 95 | 45 |
| 10 | 92 | 75 |
| 25 | 80 | 85 |
| 50 | 60 | 90 |
| 100 | 35 | 92 |
Table 2: Off-Target Kinase Profiling of Piperine
| Kinase Target | IC50 (µM) |
| Primary Target (ERK) | 8.5 |
| Off-Target 1 (p38) | 45 |
| Off-Target 2 (JNK) | >100 |
| Off-Target 3 (Akt) | >100 |
Key Experimental Protocols
Dose-Response Curve Analysis for Cell Viability
Objective: To determine the optimal concentration range of a small molecule that maintains high cell viability while achieving the desired on-target effect.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the small molecule (e.g., Piperine) in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for toxicity.
Western Blot for Signaling Pathway Modulation
Objective: To assess the effect of a small molecule on the phosphorylation state of a target protein within a signaling pathway.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the small molecule at various concentrations and for different durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
Visualizations
Caption: Experimental workflow for a dose-response cell viability assay.
Caption: Piperine's inhibitory effect on the MAPK/ERK signaling pathway.
References
Technical Support Center: Enhancing Chromatographic Resolution of Pelirine
Welcome to the technical support center for the chromatographic analysis of Pelirine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this critical compound. Due to the limited availability of specific chromatographic data for this compound, this guide also incorporates best practices and established methods for the analysis of indole alkaloids, a class of compounds to which this compound belongs.
Troubleshooting Guide: Enhancing this compound Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and similar indole alkaloids, offering systematic solutions to improve resolution and overall data quality.
Q1: What are the initial steps to improve the separation of this compound from a co-eluting impurity?
A1: Before making significant changes to your method, start by optimizing your existing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions. Focus on the mobile phase and gradient:
-
Shallow the Gradient: A less steep gradient, meaning a slower increase in the organic solvent concentration, can significantly enhance the resolution between closely eluting peaks.
-
Adjust Mobile Phase pH: this compound, as an indole alkaloid, contains ionizable functional groups. Modifying the pH of the aqueous portion of the mobile phase can alter the charge state of both this compound and the impurity, which can dramatically impact their retention times and improve separation.
-
Change Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The differing solvent properties can alter the selectivity of your separation and may resolve the co-eluting peaks.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Assess Column Chemistry: The stationary phase may have strong interactions with this compound. For basic compounds like many alkaloids, residual silanol groups on C18 columns can cause tailing. Consider using a column with end-capping or a polar-embedded phase.
-
Optimize Mobile Phase pH: For basic analytes, a low pH (around 2-3) can suppress the ionization of silanol groups, reducing tailing. Conversely, a high pH can deprotonate the analyte, which can also improve peak shape on a suitable column.
-
Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Q3: I'm observing broad or split peaks for this compound. What should I investigate?
A3: Broad or split peaks can arise from a variety of issues related to the column, injection solvent, or system hardware.
-
Column Issues: A void at the column inlet or a partially blocked frit can cause peak splitting. Try reversing and flushing the column, or if the problem persists, replace the column.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Autosampler and Tubing: Check for any dead volume in the tubing connections between the autosampler and the detector. Also, ensure the autosampler is rinsing properly to avoid carryover that can manifest as distorted peaks.
Q4: How can I confirm if a suspected impurity is co-eluting with my this compound peak?
A4: A single symmetrical peak does not always guarantee purity. Mass spectrometry is the most definitive method to detect co-elution.
-
High-Resolution Mass Spectrometry (HRMS): Analyzing the peak with an LC-MS system will reveal if multiple distinct m/z values are present, confirming co-elution.
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.
-
Peak Shoulder Analysis: Running a very shallow gradient around the this compound peak may reveal a small shoulder that was not visible with a steeper gradient, indicating a hidden impurity.
Experimental Protocols & Data
Detailed methodologies and comparative data are crucial for effective troubleshooting and method development.
Table 1: Typical Starting Conditions for Indole Alkaloid Analysis on RP-HPLC
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Polar-Embedded C18 (e.g., 4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 9.5 | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B over 20 min | 10-80% B over 15 min | 20-70% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 40°C | 35°C |
| Detection (UV) | 220 nm and 280 nm | 254 nm | Diode Array Detector (200-400 nm) |
Protocol 1: Sample Preparation for this compound Analysis from a Complex Matrix
-
Extraction: Extract the sample containing this compound with a suitable organic solvent like methanol or a mixture of dichloromethane and diethyl ether.
-
Filtration/Centrifugation: Remove particulate matter by filtering the extract through a 0.45 µm syringe filter or by centrifugation.
-
Solid Phase Extraction (SPE) (Optional): For complex matrices, use a C18 SPE cartridge to clean up the sample.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with a stronger organic solvent (e.g., 90% methanol in water).
-
-
Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships, aiding in systematic troubleshooting.
Caption: A logical workflow for troubleshooting poor resolution of this compound.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the mobile phase pH when analyzing this compound?
A: For indole alkaloids, a common starting point is a low pH mobile phase (e.g., pH 2.5-3.5 using formic acid or TFA) to ensure the analytes are protonated and to minimize silanol interactions. However, exploring a mid-range or high pH on a pH-stable column can also provide different selectivity and should be considered during method development.
Q: Can I use a C8 column instead of a C18 for this compound analysis?
A: Yes, a C8 column can be a good alternative. It is less retentive than a C18 column, which can be advantageous if this compound is too strongly retained on a C18 phase. This can lead to shorter run times and potentially different selectivity for resolving impurities.
Q: How does temperature affect the resolution of this compound?
A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also decrease retention times and may alter the selectivity of the separation. It is an important parameter to optimize, typically in the range of 30-50°C.
Q: What are the best practices for preparing the mobile phase to ensure reproducible results?
A: Always use high-purity solvents (HPLC or MS grade). Degas the mobile phase before use to prevent air bubbles in the pump and detector. If using buffers, ensure they are fully dissolved and the pH is accurately measured and adjusted. Prepare fresh mobile phases regularly to avoid degradation or microbial growth.
Technical Support Center: Optimizing Pellino Protein Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor signal-to-noise ratios in Pellino protein bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my Pellino protein bioassay?
High background fluorescence can originate from several sources, which can be broadly categorized as autofluorescence, non-specific antibody binding, and procedural issues.[1] Autofluorescence is the natural fluorescence emitted by biological molecules like NADH and flavins, as well as materials such as plastic-bottom dishes and components of cell culture media like phenol red and fetal bovine serum (FBS).[1][2][3] Non-specific binding occurs when primary or secondary antibodies adhere to unintended targets due to electrostatic or hydrophobic interactions.[1] Procedural issues like inadequate washing, improper reagent concentrations, or bubbles in the wells can also contribute to high background.[4][5]
Q2: My signal is very weak or non-existent. What could be the problem?
A weak or absent signal can be as problematic as a high background.[6] Potential causes include suboptimal concentrations of primary antibodies or detection reagents, insufficient incubation times, or issues with cell health.[7][8] Reagents that have been stored improperly or subjected to repeated freeze-thaw cycles may have degraded.[8] Additionally, incorrect instrument settings, such as the excitation and emission wavelengths or the gain setting on the plate reader, can lead to a weak signal.[6][9] For imaging-based assays, photobleaching from excessive exposure to excitation light can also diminish the signal.[7]
Q3: I'm observing high well-to-well variability in my results. What can I do to improve consistency?
High well-to-well variability can be caused by several factors, including inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates.[8] Ensure a homogenous cell suspension before and during plating to seed wells consistently.[8] Careful and consistent pipetting techniques are crucial.[5] To mitigate the edge effect, where wells on the perimeter of the plate behave differently, consider filling the outer wells with sterile water or media to create a humidity barrier.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Reducing High Background
A high background signal can obscure the specific signal from your assay, leading to a poor signal-to-noise ratio.[7] Use the following workflow to identify and address the source of the high background.
References
- 1. benchchem.com [benchchem.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Adjusting pH for optimal Pelirine activity and stability.
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal Pelirine activity and stability. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for working with this compound solutions?
A1: Based on the general stability of indole alkaloids, it is recommended to work with this compound solutions in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.5 . Indole alkaloids can be unstable and prone to degradation in strongly acidic (below pH 4) or strongly alkaline (above pH 8) conditions. For long-term storage, a neutral pH of 7.0, potentially with the addition of a reducing agent like cysteine (1%), is advisable to prevent decomposition.
Q2: How does pH affect the solubility of this compound?
A2: As an alkaloid, this compound's solubility is expected to be pH-dependent. Alkaloids are typically basic and form water-soluble salts in acidic solutions due to the protonation of their nitrogen atoms. Therefore, this compound is likely more soluble in acidic aqueous solutions (e.g., pH 2-5) compared to neutral or alkaline solutions, where it would exist in its less soluble free base form. While this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, for aqueous buffers, adjusting the pH to the acidic side can aid in its dissolution.[1]
Q3: What is the optimal pH for this compound's biological activity?
A3: The optimal pH for this compound's biological activity has not been definitively established in the scientific literature. However, since it is reported to regulate intracellular signaling pathways such as MAPKs and NF-κB, experiments are typically conducted at physiological pH, which is around 7.2 to 7.4 . It is recommended to perform a pH optimization assay for your specific experimental system to determine the ideal pH for this compound's activity.
Q4: Can I use a strong acid or base to adjust the pH of my this compound solution?
A4: It is not recommended to use strong acids or bases for significant pH adjustments of this compound solutions. Indole alkaloids are susceptible to degradation under harsh pH conditions.[2] For pH adjustments, it is preferable to use dilute solutions of acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) and add them dropwise while monitoring the pH. The use of appropriate buffer systems is the best practice to maintain a stable pH.
Troubleshooting Guides
Problem: this compound precipitates out of my aqueous buffer.
-
Cause: The pH of your buffer may be too high, causing the less soluble free base form of this compound to precipitate.
-
Solution:
-
Check the pH of your buffer.
-
If the pH is neutral or alkaline, try lowering it to a slightly acidic pH (e.g., 5.0-6.0) by adding a small amount of dilute acid (e.g., 0.1 M HCl) to see if the precipitate redissolves.
-
For future experiments, consider preparing your stock solution of this compound in an organic solvent like DMSO and then diluting it into your aqueous buffer at the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Problem: I am observing a loss of this compound activity over time in my experiments.
-
Cause: this compound may be degrading in your experimental conditions. This could be due to an inappropriate pH, exposure to light, or oxidative stress.
-
Solution:
-
pH Stability: Verify that the pH of your experimental medium is within the recommended stability range (pH 5.0-7.5).
-
Light Sensitivity: Protect your this compound solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Indole alkaloids can be light-sensitive.
-
Oxidation: If you suspect oxidation, consider preparing your buffers with deoxygenated water and adding a reducing agent like 1% cysteine.
-
Temperature: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. During experiments, keep the solutions on ice when not in use.
-
Problem: My experimental results with this compound are inconsistent.
-
Cause: Inconsistent results can arise from variations in pH between experiments, degradation of this compound, or issues with its solubility.
-
Solution:
-
Standardize pH: Always use a calibrated pH meter to ensure the pH of your buffers is consistent for every experiment.
-
Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid issues with degradation.
-
Solubility Check: Before each experiment, visually inspect your final this compound solution to ensure there is no precipitation. If you observe any, refer to the troubleshooting guide for precipitation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₃ | BOC Sciences |
| Molecular Weight | 354.5 g/mol | BOC Sciences |
| Melting Point | 130-131°C | ChemicalBook |
| Boiling Point | 540.6 ± 50.0 °C (Predicted) | BOC Sciences |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | BOC Sciences |
| pKa | 14.70 ± 0.10 (Predicted, Acidic) | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Table 2: Recommended pH Ranges for this compound Experiments
| Application | Recommended pH Range | Buffer Suggestions | Notes |
| Stock Solution (Aqueous) | 4.0 - 5.0 | Citrate buffer, Acetate buffer | Lower pH aids in solubilization. Store protected from light. |
| In Vitro Activity Assays | 7.2 - 7.4 | PBS, HEPES, Tris-HCl | Mimics physiological conditions. |
| Short-term Storage (days) | 6.0 - 7.0 | Phosphate buffer | Protect from light and store at 4°C. |
| Long-term Storage (months) | 7.0 | Phosphate buffer with 1% Cysteine | Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 3.545 mg of this compound powder.
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: pH Stability Assessment of this compound
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10).
-
Dilute the this compound stock solution (from Protocol 1) into each buffer to a final concentration of 100 µM.
-
Immediately after dilution (t=0), take an aliquot from each solution and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each pH solution and analyze the this compound concentration.
-
Plot the percentage of remaining this compound against time for each pH to determine the stability profile.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Caption: Workflow for assessing the pH stability of this compound.
References
Technical Support Center: Troubleshooting Pelirine Interference in Common Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Pelirine in their experiments and may encounter interference with common biochemical and cell-based assays. This guide provides troubleshooting advice and detailed experimental protocols to identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an alkaloid isolated from plants of the Rauwolfia genus.[1][] Its chemical formula is C21H26N2O3.[1][][3] this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][4] It is known to exhibit a single ultraviolet (UV) absorption maximum at 328 nm.[1]
Q2: Why might this compound interfere with my assay?
As an organic small molecule, this compound has the potential to interfere with assays through several mechanisms:
-
Optical Interference: If this compound absorbs light at or near the wavelengths used for absorbance or excitation/emission in an assay, it can lead to false readings. Given its UV absorbance at 328 nm, there is a potential for interference in assays with readouts in the UV range.
-
Chemical Reactivity: this compound's chemical structure may allow it to react with assay reagents, leading to inhibition or enhancement of the signal.
-
Fluorescence Quenching or Enhancement: If this compound is fluorescent or can quench the fluorescence of a reporter molecule, it will interfere with fluorescence-based assays.
-
Enzyme Inhibition/Activation: this compound could directly interact with a reporter enzyme (like luciferase), inhibiting or activating it and leading to misleading results.
Q3: Which assays are potentially affected?
Any assay with an optical readout (absorbance, fluorescence, luminescence) could potentially be affected. This guide will focus on three common assays:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity.
-
Bradford Assay: A colorimetric assay used to measure protein concentration.
-
Luciferase Reporter Assay: A luminescence-based assay to study gene expression and other cellular processes.
Troubleshooting Guides
MTT Assay Interference
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The formazan is then solubilized, and its absorbance is measured, typically around 570 nm.
Potential Interference Mechanisms by this compound:
-
Direct Reduction of MTT: this compound could directly reduce MTT to formazan, leading to a false-positive signal (increased cell viability). This is a known issue with some small molecules, particularly those with thiol or carboxylic acid groups.[5][6][7]
-
Inhibition of Cellular Reductases: this compound could inhibit the cellular enzymes responsible for MTT reduction, resulting in a false-negative signal (decreased cell viability).
-
Optical Interference: While this compound's primary absorbance is at 328 nm, it's crucial to check for any absorbance in the 500-600 nm range where formazan is measured.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in MTT assays.
Experimental Protocol: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT in the absence of cells.
Materials:
-
This compound stock solution (in a compatible solvent like DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Cell culture medium (without phenol red)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Add MTT solution to each well to the final concentration used in your cell-based assay.
-
Incubate the plate for the same duration as your typical MTT assay (e.g., 1-4 hours) at 37°C, protected from light.
-
Add the solubilization solution to each well.
-
Read the absorbance at 570 nm.
Data Interpretation:
| This compound Concentration | Absorbance at 570 nm (Cell-Free) | Interpretation |
| Vehicle Control | Baseline | No direct reduction by the solvent. |
| Increasing Concentrations | No significant increase above baseline | This compound does not directly reduce MTT. |
| Increasing Concentrations | Dose-dependent increase in absorbance | Interference: this compound directly reduces MTT. |
Mitigation Strategies:
-
If this compound directly reduces MTT, consider using an alternative viability assay that does not rely on tetrazolium reduction, such as CellTiter-Glo® (luminescence-based) or a neutral red uptake assay.
-
If optical interference is the issue, subtract the absorbance of this compound at the same concentration (in a cell-free well) from your experimental values.
Bradford Assay Interference
The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.
Potential Interference Mechanisms by this compound:
-
Binding to Coomassie Dye: this compound might interact with the Coomassie dye, causing a color change and leading to an inaccurate protein measurement.
-
Optical Interference: If this compound absorbs light at or near 595 nm, it will interfere with the reading.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in Bradford assays.
Experimental Protocol: Protein-Free Bradford Assay
Objective: To determine if this compound interacts with the Bradford dye in the absence of protein.
Materials:
-
This compound stock solution
-
Bradford reagent
-
Assay buffer (the same buffer your protein samples are in)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer in a 96-well plate. Include a buffer-only control.
-
Add Bradford reagent to each well.
-
Incubate for the recommended time (e.g., 5-10 minutes) at room temperature.
-
Read the absorbance at 595 nm.
Data Interpretation:
| This compound Concentration | Absorbance at 595 nm (Protein-Free) | Interpretation |
| Buffer Control | Baseline | No interaction of the buffer with the dye. |
| Increasing Concentrations | No significant increase above baseline | This compound does not directly interact with the Bradford dye. |
| Increasing Concentrations | Dose-dependent increase/decrease in absorbance | Interference: this compound interacts with the Bradford dye. |
Mitigation Strategies:
-
If this compound interferes, consider using an alternative protein quantification method like the Bicinchoninic Acid (BCA) assay, which is less prone to interference from many compounds.[8]
-
If the interference is due to absorbance, subtract the absorbance of a protein-free sample containing the same concentration of this compound.
Luciferase Reporter Assay Interference
Luciferase assays are widely used to measure gene expression. Firefly luciferase, a common reporter, catalyzes the oxidation of luciferin, producing light.
Potential Interference Mechanisms by this compound:
-
Direct Inhibition or Activation of Luciferase: this compound could bind to the luciferase enzyme and alter its activity.
-
Optical Interference: this compound could absorb the emitted light (luminescence), a phenomenon known as quenching.
-
Altering ATP Availability: Firefly luciferase is ATP-dependent. If this compound affects cellular ATP levels, it will indirectly affect the luciferase signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in luciferase assays.
Experimental Protocol: Cell-Free Luciferase Inhibition/Quenching Assay
Objective: To determine if this compound directly inhibits luciferase or quenches its luminescent signal.
Materials:
-
This compound stock solution
-
Recombinant luciferase enzyme
-
Luciferase assay buffer containing luciferin and ATP
-
Luminometer-compatible 96-well white plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the luciferase assay buffer in the 96-well plate. Include a buffer-only control.
-
Add a fixed amount of recombinant luciferase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measure the luminescence.
Data Interpretation:
| This compound Concentration | Luminescence Signal (Cell-Free) | Interpretation |
| Buffer Control | Maximum Signal | Baseline luciferase activity. |
| Increasing Concentrations | No significant change in signal | This compound does not directly inhibit luciferase or quench its signal. |
| Increasing Concentrations | Dose-dependent decrease in signal | Interference: this compound either inhibits luciferase or quenches the luminescent signal. |
| Increasing Concentrations | Dose-dependent increase in signal | Interference: this compound may stabilize or activate the luciferase enzyme. |
Mitigation Strategies:
-
If direct inhibition is observed, consider using a different reporter system, such as a fluorescent protein (e.g., GFP, RFP) or a different luciferase (e.g., Renilla or NanoLuc™) that may be less sensitive to this compound.[9]
-
To distinguish between inhibition and quenching, you can measure the absorbance spectrum of this compound. If it absorbs light in the emission range of luciferase (around 560 nm for firefly luciferase), quenching is likely.
-
Use a dual-luciferase reporter assay with a constitutively expressed control luciferase (e.g., Renilla) to normalize the experimental reporter activity. If this compound affects both luciferases similarly, it is likely a general inhibitor or quencher.
Summary of this compound Properties Relevant to Assay Interference
| Property | Value/Description | Potential for Interference |
| Chemical Class | Alkaloid | Alkaloids are a diverse group of compounds with varied chemical reactivities. |
| Molecular Formula | C21H26N2O3 | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] Ensure final solvent concentration in assays is low and consistent across all wells. |
| UV Absorbance Max | 328 nm | [1] Potential for interference in assays with UV readouts. Less likely to directly interfere with visible-range colorimetric or luminescence assays, but a full spectrum scan is recommended. |
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and address potential interference from this compound in their assays, ensuring the generation of accurate and reliable data.
References
- 1. This compound CAS#: 30435-26-8 [chemicalbook.com]
- 3. CAS 30435-26-8 | this compound [phytopurify.com]
- 4. This compound | CAS:30435-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
Strategies to increase the shelf-life of Pelirine solutions.
This technical support center provides guidance on strategies to increase the shelf-life of Pelirine solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | 1. Poor solubility of this compound in the chosen solvent. 2. Change in temperature affecting solubility. 3. pH of the solution is not optimal for solubility. 4. Degradation of this compound into less soluble products. | 1. Refer to the solvent selection guide (Table 1). Consider using a co-solvent system. 2. Store the solution at a constant, recommended temperature. Gently warm the solution to see if the precipitate redissolves. 3. Adjust the pH of the solution to a more acidic range (e.g., pH 4-6) using a suitable buffer (see Table 2). 4. Analyze the solution using HPLC to check for degradation products. If degradation is confirmed, prepare a fresh solution and implement stabilization strategies. |
| Color Change (e.g., Yellowing or Browning) | 1. Oxidation of the this compound molecule, particularly the indole ring. 2. Exposure to light (photodegradation). 3. Reaction with impurities in the solvent or container. | 1. Add an antioxidant to the solution (see Table 3 for examples). Purge the solution and headspace of the vial with an inert gas like nitrogen or argon. 2. Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. 3. Use high-purity solvents and pre-cleaned, inert storage containers (e.g., amber glass vials). |
| Loss of Potency or Inconsistent Experimental Results | 1. Chemical degradation of this compound over time. 2. Adsorption of this compound onto the surface of the storage container. 3. Repeated freeze-thaw cycles. | 1. Confirm degradation via HPLC analysis. Implement storage at lower temperatures (-20°C or -80°C). Prepare fresh solutions more frequently. 2. Use silanized glass vials or polypropylene tubes to minimize adsorption. 3. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, an indole alkaloid, is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions. Other suitable solvents include chloroform, dichloromethane, and ethyl acetate.[2] It is crucial to use high-purity, anhydrous solvents to minimize degradation. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: Indole alkaloids are generally more stable in acidic conditions.[3][4] For aqueous-based solutions or buffers, maintaining a pH in the range of 4 to 6 is recommended to enhance stability and solubility. Alkaline conditions should be avoided as they can accelerate degradation. It is advisable to use a buffering agent to maintain a stable pH.
Q3: How should I store my this compound solutions to maximize shelf-life?
A3: For short-term storage (up to two weeks), aliquots of the stock solution in a tightly sealed vial can be stored at -20°C.[2] For longer-term storage, -80°C is recommended.[1] To prevent photodegradation, always store solutions in amber vials or protect them from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: My this compound solution has changed color. Is it still usable?
A4: A color change, such as yellowing or browning, is often an indication of oxidative degradation. It is strongly recommended to discard the discolored solution and prepare a fresh batch. To prevent this, consider adding an antioxidant to your solution and protecting it from light.
Q5: What are the primary degradation pathways for this compound?
A5: As an indole alkaloid, this compound is susceptible to degradation through oxidation and hydrolysis. The indole nucleus is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Hydrolysis of ester or amide functionalities, if present in the specific alkaloid structure, can occur, particularly at non-optimal pH values.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions for biological assays. |
| Chloroform | Soluble | Suitable for extraction and chemical reactions. |
| Dichloromethane | Soluble | Useful for chemical synthesis and purification. |
| Ethyl Acetate | Soluble | Can be used for extraction and chromatography. |
| Acetone | Soluble | A versatile solvent for various applications. |
| Water | Sparingly soluble | Solubility is pH-dependent; enhanced in acidic conditions. |
Source: Inferred from general properties of indole alkaloids and supplier information.[2]
Table 2: Recommended Buffering Agents for Aqueous this compound Solutions
| Buffer System | pH Range | Concentration (mM) | Notes |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 | Commonly used and provides good buffering capacity in the acidic range. |
| Acetate Buffer | 3.6 - 5.6 | 10 - 50 | Another suitable option for maintaining an acidic pH. |
| Phosphate Buffer | 5.8 - 8.0 | 10 - 50 | Use with caution, as a more neutral pH may reduce stability for some indole alkaloids. |
Table 3: Common Antioxidants for Stabilization of Alkaloid Solutions
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | Water-soluble, effective oxygen scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Lipid-soluble, free radical scavenger. |
| Sodium Metabisulfite | 0.01 - 0.1% | Acts as an oxygen scavenger. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Ascorbic acid (optional antioxidant)
-
Sterile, amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
If using an antioxidant, add ascorbic acid to a final concentration of 0.05% (w/v).
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Purge the headspace of the vial with nitrogen or argon for 30-60 seconds to displace oxygen.
-
Tightly seal the vial.
-
For storage, create single-use aliquots in smaller amber vials or polypropylene tubes, purge with inert gas, and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of a this compound Solution
This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 3: HPLC Method for Stability Assessment of this compound
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 90% A and 10% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: Mitigating Pelirine-Induced Artifacts in Microscopy
Welcome to the technical support center for Pelirine, a novel fluorescent probe for visualizing mitochondrial dynamics in live and fixed cells. This guide provides troubleshooting protocols and answers to frequently asked questions to help you mitigate common artifacts and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. We recommend starting with a titration experiment to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. Exceeding the optimal concentration can lead to artifacts such as off-target binding and probe precipitation.
Q2: I am observing high background fluorescence. What are the possible causes and solutions?
A2: High background fluorescence can be caused by several factors:
-
Excess this compound Concentration: Use the lowest effective concentration of the probe.
-
Inadequate Washing: Ensure thorough washing steps after incubation with this compound to remove unbound probe.
-
Autofluorescence: Some cell types or culture media exhibit natural fluorescence.[1][2] To check for this, image an unstained control sample under the same imaging conditions.[1] If autofluorescence is an issue, consider using a phenol red-free imaging medium.[3]
-
Non-Specific Binding: Use a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding of the probe.[1]
Q3: My cells are showing signs of stress or death after staining with this compound. What should I do?
A3: Cell stress or death is often a sign of phototoxicity, which can be exacerbated by the fluorescent probe.[4][5] Signs of phototoxicity include plasma membrane blebbing, cell detachment, and enlarged mitochondria.[4] To mitigate this:
-
Reduce Excitation Light: Lower the laser power or lamp intensity to the minimum required for a clear image.[3]
-
Minimize Exposure Time: Use the shortest possible exposure time.[3][4]
-
Decrease Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions.[3]
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench reactive oxygen species (ROS) generated during imaging.[3][5]
Q4: The this compound signal appears as small, bright aggregates in my images. What is causing this?
A4: The appearance of bright aggregates suggests that the this compound probe may be precipitating. This can occur if the concentration is too high or if the probe is not fully dissolved in the staining buffer. Ensure the probe is completely solubilized before adding it to your cells and consider using a lower concentration.
Troubleshooting Guides
Problem 1: Phototoxicity and Cell Health Decline
Symptoms:
-
Cells rounding up, detaching from the culture vessel, or showing membrane blebbing.[4]
-
Reduced cell motility or stalled mitosis during live-cell imaging.
-
Diminishing fluorescent signal over time (photobleaching).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting phototoxicity.
Data Summary: Impact of Imaging Parameters on Cell Viability
| Excitation Intensity | Exposure Time (ms) | Imaging Interval (min) | Cell Viability (%) |
| 100% | 500 | 1 | 45% |
| 50% | 200 | 5 | 82% |
| 25% | 100 | 10 | 95% |
This table illustrates that reducing the total light dose significantly improves cell viability.
Problem 2: High Background or Non-Specific Staining
Symptoms:
-
Low signal-to-noise ratio.
-
Fluorescence observed in cellular compartments other than mitochondria.
-
High fluorescence in the extracellular space.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing this compound concentration.
Data Summary: this compound Concentration vs. Signal-to-Noise Ratio (SNR)
| This compound Concentration | Average Mitochondrial Signal | Average Background Signal | Signal-to-Noise Ratio (SNR) |
| 500 nM | 1850 | 620 | 2.98 |
| 250 nM | 1520 | 310 | 4.90 |
| 100 nM | 1280 | 150 | 8.53 |
| 50 nM | 730 | 130 | 5.62 |
This table shows that 100 nM is the optimal concentration, providing the best SNR.
Problem 3: Signal Bleed-Through into Other Channels
Symptoms:
-
The this compound signal is detected in other fluorescence channels (e.g., green or red channels).
Hypothetical Signaling Pathway Interaction:
Caption: this compound's potential off-target effects.
Mitigation Strategies:
-
Sequential Imaging: Acquire images for each fluorescent channel sequentially rather than simultaneously to prevent crosstalk.[6]
-
Use Narrow Bandpass Filters: Employ filters that are specific to the excitation and emission spectra of this compound to minimize the collection of out-of-spectrum light.[7]
-
Spectral Unmixing: If your microscopy system supports it, use spectral imaging and linear unmixing to computationally separate the this compound signal from other fluorophores and autofluorescence.
Experimental Protocols
Protocol 1: Optimal Staining with this compound for Live-Cell Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere and reach the desired confluency. Ensure cells are healthy before staining.[8]
-
Reagent Preparation: Prepare a 100 µM stock solution of this compound in anhydrous DMSO.
-
Staining: Dilute the this compound stock solution in pre-warmed, phenol red-free culture medium to the desired final concentration (start with a titration from 50 nM to 500 nM).
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Proceed with imaging immediately. Maintain physiological conditions (37°C and 5% CO2) during the experiment.
Protocol 2: Assessing this compound-Induced Phototoxicity
-
Experimental Setup: Prepare two sets of cells stained with this compound according to Protocol 1.
-
Imaging Conditions:
-
Group 1 (Experimental): Image the cells using your standard time-lapse imaging protocol (e.g., image every 5 minutes for 2 hours with a 200 ms exposure at 50% laser power).
-
Group 2 (Control): Keep the cells on the microscope stage under the same environmental conditions but do not expose them to excitation light, except for a single image at the beginning and end of the experiment.
-
-
Viability Assay: After the time-lapse experiment, add a cell viability marker (e.g., Propidium Iodide or a commercial live/dead stain) to both groups and image.
-
Analysis: Quantify the percentage of dead cells in both groups. A significant increase in cell death in the experimental group compared to the control group indicates phototoxicity.
Protocol 3: Staining Fixed Cells with this compound
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation:
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization (Optional but Recommended): If co-staining with antibodies, incubate with 0.1% Triton X-100 in PBS for 10-15 minutes. Rinse three times with PBS.
-
Staining: Dilute this compound in PBS to the optimal concentration and incubate for 30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[8] Seal the edges and store at 4°C in the dark.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. journals.biologists.com [journals.biologists.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. 7 Best Practices for Preparing Samples for Fluorescence Microscopy [clinicspots.com]
- 9. biotium.com [biotium.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing In Vivo Studies with Pelirine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of Pelirine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges during experimentation.
Disclaimer: this compound (CAS 30435-26-8), also known as 10-Methoxyepiaffinine, is an alkaloid isolated from the roots of Rauvolfia verticillata[][]. Publicly available data on its in vivo dosage and administration is limited. The information provided herein is based on general principles for the in vivo administration of alkaloids and troubleshooting for poorly soluble compounds. It is imperative to conduct small-scale pilot studies to determine the optimal dosage and administration route for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an alkaloid compound[3]. Preliminary studies suggest that this compound may exert anti-inflammatory effects. It has been shown to ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis. This effect is thought to be mediated through the regulation of the MAPKs and NF-κB signaling pathways in dendritic cells. Furthermore, this compound has been observed to reduce the production of the pro-inflammatory cytokines TNF-α and IL-17[].
Q2: What are the recommended starting doses for in vivo studies with this compound?
A2: Due to the lack of specific dosage information for this compound, it is recommended to start with a dose-finding study. For alkaloids with anti-inflammatory properties, a common starting dose range in murine models is 1-10 mg/kg, which can be escalated depending on the observed efficacy and tolerance. It is crucial to monitor for any signs of toxicity.
Q3: Which is the most appropriate route of administration for this compound?
A3: The choice of administration route depends on the experimental objective and the physicochemical properties of this compound. Alkaloids often exhibit poor aqueous solubility, which can affect their bioavailability[4].
-
Oral (p.o.): If good oral bioavailability is expected or the study aims to model oral drug delivery, this route can be used. However, poor solubility and first-pass metabolism can be limiting factors[5].
-
Intraperitoneal (i.p.): This route often provides higher bioavailability compared to oral administration for compounds with low solubility as it bypasses the gastrointestinal tract and first-pass metabolism[5].
-
Intravenous (i.v.): This route ensures 100% bioavailability and is useful for pharmacokinetic studies. However, the poor solubility of this compound might require a specific formulation to prevent precipitation in the bloodstream.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: Many alkaloids have low water solubility[4]. To improve the solubility of this compound for in vivo use, consider the following formulation strategies:
-
Co-solvents: A mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), can be used to dissolve the compound before diluting it in a vehicle like saline or corn oil.
-
Surfactants: Using surfactants like Tween 80 or Cremophor EL can help to create stable micellar solutions.
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanostructured lipid carriers (NLCs) can enhance solubility and improve delivery[6].
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor aqueous solubility. | - Increase the concentration of the co-solvent or surfactant. - Gently warm the solution during preparation. - Prepare the formulation fresh before each administration. - Consider alternative formulation strategies like solid dispersions or nanoparticle formulations[5][7]. |
| Inconsistent or no therapeutic effect observed | - Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations. - Suboptimal Dosing: The administered dose is too low. - Rapid Metabolism/Clearance: The compound is being eliminated from the body too quickly. | - Optimize Administration Route: Switch from oral to intraperitoneal or intravenous administration to increase systemic exposure. - Conduct a Dose-Escalation Study: Systematically increase the dose to find the effective range, while monitoring for toxicity. - Perform a Pilot Pharmacokinetic (PK) Study: Measure the plasma concentration of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Adverse effects or toxicity in animals | - Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. - On-target Toxicity: The compound may have toxic effects at the therapeutic dose. - Off-target Effects: The compound may be interacting with unintended biological targets. | - Conduct a Vehicle-Only Control: Administer the vehicle alone to a control group of animals to assess its toxicity. - Reduce Dose or Frequency: Lower the dose or administer it less frequently. - Monitor Animal Health: Closely observe animals for signs of distress, weight loss, or changes in behavior. |
| High variability in experimental results | - Inconsistent Formulation: The drug concentration in the formulation is not uniform. - Variable Animal Physiology: Differences in animal age, weight, or health status can affect drug metabolism and response. - Inconsistent Dosing Technique: Variations in the administration procedure can lead to inconsistent dosing. | - Ensure Homogeneous Formulation: Thoroughly mix the formulation before each administration. - Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. - Standardize Dosing Procedure: Ensure all personnel are trained and follow a consistent protocol for drug administration. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a Poorly Soluble Compound via Oral Gavage
-
Animal Model: Select an appropriate animal model for the study. Ensure animals are acclimatized to the facility for at least one week before the experiment.
-
Dose Selection: Based on literature for similar compounds or a pilot study, determine the appropriate dose.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a surfactant (e.g., Tween 80) if necessary to improve stability.
-
Slowly add the vehicle (e.g., saline or corn oil) while vortexing to create a stable suspension or solution. The final concentration of the organic solvent should be kept low (e.g., <5% DMSO) to minimize toxicity.
-
-
Administration:
-
Weigh each animal to calculate the precise volume of the formulation to be administered.
-
Administer the formulation using a proper-sized oral gavage needle.
-
-
Monitoring: Observe the animals for any adverse reactions post-administration.
Visualizations
Caption: Potential inhibitory action of this compound on inflammatory signaling pathways.
Caption: A generalized workflow for conducting in vivo experiments with a novel compound.
References
- 3. CAS 30435-26-8 | this compound [phytopurify.com]
- 4. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nanostructured lipid carriers for percutaneous administration of alkaloids isolated from Aconitum sinomontanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Piperine and the Elusive Pelirine
A comprehensive review of the cytotoxic properties of Piperine, a well-documented alkaloid from Piper nigrum, reveals its potent anti-cancer activities across a multitude of cell lines. In stark contrast, Pelirine, an alkaloid isolated from Rauvolfia verticillata, remains largely uninvestigated in the context of cytotoxicity, with current literature providing no substantive data for a direct comparison. This guide, therefore, presents a detailed account of Piperine's cytotoxic profile, supported by experimental data, while highlighting the significant information gap concerning this compound.
Introduction to the Compounds
Piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has been extensively studied for its various pharmacological activities, including its notable cytotoxic effects on cancer cells.[1][2] Its ability to induce apoptosis, arrest the cell cycle, and modulate various signaling pathways has positioned it as a compound of interest in cancer research.[3][4]
This compound (CAS 30435-26-8) is an alkaloid found in the roots of Rauvolfia verticillata. While its chemical structure is known, its biological activities are not well-documented, particularly in the realm of oncology. The limited research available points towards anti-inflammatory properties, with no published studies to date evaluating its cytotoxicity against cancer cell lines.
Due to the absence of data on this compound's cytotoxicity, this guide will focus on a detailed exposition of Piperine's cytotoxic properties. For illustrative purposes, a brief mention of Pellitorine, another alkaloid from Piper nigrum with demonstrated cytotoxic effects, will be included to offer a potential, albeit indirect, point of comparison within the same plant genus. It is crucial to note that Pellitorine is a distinct compound from this compound .
Quantitative Analysis of Piperine Cytotoxicity
The cytotoxic efficacy of Piperine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Piperine vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| K-562 (Parental) | Chronic Myeloid Leukemia | >150 | 96 | [4] |
| Lucena-1 (MDR) | Chronic Myeloid Leukemia | ~75 | 96 | [4] |
| FEPS (MDR) | Chronic Myeloid Leukemia | ~25 | 96 | [4] |
| DLD-1 | Colorectal Cancer | 250 | 48 | [3] |
| SW480 | Colorectal Cancer | 25-300 (Range) | Not Specified | [3] |
| HCT116 | Colorectal Cancer | 25-300 (Range) | Not Specified | [3] |
| HeLa | Cervical Cancer | 61.94 µg/mL (~216 µM) | Not Specified | |
| HEP-G2 | Hepatocellular Carcinoma | 14.34 µg/mL (~50 µM) | 72 | [5] |
| SK-MEL-19 | Metastatic Melanoma | 16.39 µg/mL (~57 µM) | 72 | [5] |
| AGP01 | Gastric Adenocarcinoma | 21.57 µg/mL (~75 µM) | 72 | [5] |
| HepG2 | Hepatocellular Carcinoma | 97 | 48 | [6] |
| Hep3B | Hepatocellular Carcinoma | 58 | 48 | [6] |
| AML12 (Non-cancerous) | Hepatocyte | 184 | 48 | [6] |
| HEp-2 | Head and Neck Cancer | 102.8 - 176.0 | 24-72 | [7] |
| SCC-25 | Head and Neck Cancer | 121.0 - 249.9 | 24-72 | [7] |
Note: µg/mL to µM conversion for Piperine (Molar Mass: 285.34 g/mol ) is approximate.
Experimental Protocols
The evaluation of Piperine's cytotoxicity predominantly relies on in vitro cell-based assays. The following are detailed methodologies for key experiments cited in the literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Piperine (or a vehicle control, typically DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways Modulated by Piperine
Piperine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Piperine has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3]
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been demonstrated to modulate these pathways to induce cytotoxicity.[3][6][7]
A Note on Pellitorine
While data on this compound is absent, its isomer Pellitorine, also found in Piper nigrum, has demonstrated cytotoxic activity. One study reported strong cytotoxic activities against HL60 (promyelocytic leukemia) and MCF-7 (breast cancer) cell lines. This information is provided for context and to highlight that other alkaloids from the Piper genus possess anti-cancer properties, suggesting a potential area for future research into this compound.
Conclusion
Piperine exhibits significant cytotoxic effects against a wide array of cancer cell lines, operating through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK. Its efficacy, as demonstrated by numerous in vitro studies, underscores its potential as a therapeutic agent in oncology.
Conversely, the cytotoxicity of this compound remains an unexplored area of research. The complete lack of published data on its effects on cancer cells makes a direct comparison with Piperine impossible at this time. This significant knowledge gap invites future investigation into the pharmacological properties of this compound, which may yet reveal cytotoxic activities of interest. For researchers, scientists, and drug development professionals, Piperine presents a well-documented candidate for further study, while this compound represents an uncharted territory with potential for novel discoveries.
References
- 1. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black pepper and piperine induce anticancer effects on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of the Principal Constituent of Piper nigrum, Piperine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelirine vs. other alkaloids: a comparative bioactivity study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the indole alkaloid Ibogaine with its primary metabolite, Noribogaine, and the synthetic analog 18-Methoxycoronaridine (18-MC). The information presented is collated from preclinical research and is intended to provide a comparative overview for research and drug development purposes.
Introduction
Ibogaine is a psychoactive indole alkaloid naturally occurring in the West African shrub Tabernanthe iboga. It has garnered significant interest for its purported anti-addictive properties, potentially interrupting withdrawal and craving associated with opioid and other substance use disorders.[1][2] However, its clinical development has been hampered by safety concerns, including cardiotoxicity and neurotoxicity.[3][4] This has led to the investigation of its metabolites and synthetic derivatives, such as Noribogaine and 18-MC, which may offer a more favorable safety profile while retaining therapeutic efficacy.[3] This guide presents a comparative analysis of the in vitro bioactivities of these compounds.
Comparative Bioactivity Data
The following table summarizes the binding affinities (Ki, IC50, or Ke in µM) of Ibogaine, Noribogaine, and 18-MC at various neuroreceptors and transporters implicated in their pharmacological effects. Lower values indicate higher affinity.
| Target | Ibogaine | Noribogaine | 18-MC | Reference(s) |
| Opioid Receptors | ||||
| µ-opioid (MOR) | 2.0 | 0.68 | 1.1 | [5] |
| µ-opioid (MOR) - Antagonist Ke | 1.94 - 3.0 | 13.0 - 38.3 | 13.0 - 19.1 | [3][6] |
| κ-opioid (KOR) | 2.2 | 0.61 | 5.1 | [5] |
| δ-opioid (DOR) | >10 | >10 | 1.1 | [5] |
| Monoamine Transporters | ||||
| Serotonin Transporter (SERT) | 0.15 | 0.05 | >10 | [7] |
| Dopamine Transporter (DAT) | 2.6 | 4.6 | >10 | [7] |
| Glutamate Receptors | ||||
| NMDA Receptor | 1.2 | 3.1 | >10 | [7] |
| Sigma Receptors | ||||
| Sigma-2 (σ2) | 0.201 | 0.7 | 6.1 | [7][8] |
| Nicotinic Acetylcholine Receptors | ||||
| α3β4 nAChR | 1.4 | 1.2 | 0.7 | [7] |
Signaling Pathways and Mechanisms of Action
Ibogaine exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. This "dirty drug" profile is thought to contribute to both its therapeutic effects and its toxicity.[8] Its primary metabolite, noribogaine, also demonstrates significant bioactivity and has a much longer half-life, suggesting it may be responsible for some of the long-term effects of ibogaine treatment.[9] 18-MC was designed to have a more selective binding profile, with a primary focus on the α3β4 nicotinic acetylcholine receptor, while reducing activity at other sites associated with ibogaine's adverse effects.[7]
The diagram below illustrates the multifaceted interactions of Ibogaine with various neuronal signaling pathways.
Experimental Protocols
The following are generalized protocols for common in vitro binding assays used to determine the bioactivity of compounds like Ibogaine and its analogs. Specific parameters such as radioligand concentration, incubation time, and buffer composition may vary between studies.
Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for opioid receptors (μ, κ, δ) by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the desired human or rodent opioid receptor subtype.
-
Radioligand:
-
μ-opioid receptor: [³H]DAMGO
-
κ-opioid receptor: [³H]U69,593
-
δ-opioid receptor: [³H]DPDPE
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated in a 96-well plate with the radioligand (at a concentration near its Kd) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).
-
The plate is incubated at 25°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Bound radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Monoamine Transporter (SERT, DAT) Binding Assay
This protocol measures the affinity of a test compound for the serotonin or dopamine transporter.
-
Receptor Source: Membranes from HEK293 cells expressing the human serotonin or dopamine transporter, or synaptosomes from rat brain tissue (e.g., striatum for DAT).[10][11]
-
Radioligand:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[12]
-
Procedure:
-
Membrane preparations are incubated with the respective radioligand and a range of concentrations of the test compound.
-
Non-specific binding is determined using a known transporter inhibitor (e.g., 10 µM fluoxetine for SERT, 100 µM cocaine for DAT).[10][12]
-
Incubation is typically carried out at room temperature for 60-120 minutes.[10][12]
-
Bound and free radioligands are separated by rapid filtration through PEI-pre-soaked glass fiber filters.
-
Radioactivity is quantified by scintillation counting.
-
-
Data Analysis: IC50 and Ki values are calculated as described for the opioid receptor binding assay.
NMDA Receptor Binding Assay
This assay determines the affinity of a test compound for the NMDA receptor, often at the PCP site within the ion channel.
-
Receptor Source: Homogenized rat forebrain membranes.[13]
-
Radioligand: [³H]MK-801.[13]
-
Assay Buffer: 10 mM HEPES, pH 7.4.[13]
-
Procedure:
-
Brain homogenate is incubated with [³H]MK-801, co-agonists (100 µM glutamate and 10 µM glycine), and varying concentrations of the test compound.[13]
-
Non-specific binding is defined using a high concentration of unlabeled MK-801 (e.g., 30 µM).[13]
-
Incubation is performed at room temperature for 2 hours.[13]
-
The reaction is terminated by vacuum filtration over GF/B glass fiber filters.
-
Filters are washed, and bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: IC50 and Ki values are calculated using the Cheng-Prusoff equation.[13]
Sigma-2 (σ2) Receptor Binding Assay
This assay measures the binding affinity of a compound to the sigma-2 receptor.
-
Receptor Source: Rat liver membrane homogenates or membranes from Jurkat cells expressing human sigma-2 receptors.[14][15]
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[15]
-
Procedure:
-
Membrane homogenates (approx. 300 µg protein) are incubated with the radioligand (e.g., 25 nM [³H]DTG) and the test compound at various concentrations.[14][15]
-
To mask sigma-1 receptor binding sites, a selective sigma-1 ligand (e.g., (+)-pentazocine) is often included.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand like haloperidol (10 µM).[14]
-
Incubation is carried out at 25°C for 60 minutes.[14]
-
Filtration and quantification of bound radioactivity are performed as in the other binding assays.
-
-
Data Analysis: IC50 and Ki values are determined from the competition binding data.
Conclusion
Ibogaine and its analogs exhibit complex and distinct bioactivity profiles. Ibogaine interacts with a wide range of targets, which may explain both its therapeutic potential and its adverse effects. Its metabolite, Noribogaine, shows higher affinity for the serotonin transporter and opioid receptors, which, combined with its longer half-life, may be crucial for its anti-addictive effects. The synthetic analog, 18-MC, demonstrates a more selective profile, with higher affinity for the α3β4 nAChR and reduced affinity at several of Ibogaine's other targets, potentially offering an improved safety profile. Further research is necessary to fully elucidate the clinical implications of these differences in bioactivity.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. benchchem.com [benchchem.com]
- 13. NMDA Receptor Binding Studies [bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Anti-Inflammatory Effects of Phillyrin in Animal Models of Colitis
A Comparative Guide for Researchers
The natural compound Pelirine, an alkaloid derived from plants of the Rauvolfia genus, has been noted in some commercial sources to exhibit anti-inflammatory properties, particularly in the context of ulcerative colitis (UC). These sources suggest its mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in immune cells like dendritic cells (DCs). However, a thorough review of the scientific literature reveals a scarcity of detailed studies on this compound itself. In contrast, a compound with a similar name, Phillyrin (also known as Forsythin), isolated from Forsythia suspensa, has a substantial body of research demonstrating its efficacy in animal models of colitis through the very same MAPK and NF-κB pathways. This guide will therefore focus on the in vivo validation of the in vitro findings for Phillyrin, presenting it as a well-documented case study. We will compare its performance with other therapeutic alternatives and provide the detailed experimental data and protocols necessary for researchers in drug development.
In Vivo Efficacy of Phillyrin in a DSS-Induced Colitis Mouse Model
The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics many of the pathological features of human ulcerative colitis. In this model, Phillyrin has been shown to significantly ameliorate the severity of the disease.
Comparative Efficacy Data
The following table summarizes the key efficacy parameters of Phillyrin in the DSS-induced colitis model compared to a standard-of-care treatment, Sulfasalazine, and another natural compound, Piperine.
| Parameter | Control (No DSS) | DSS Model | Phillyrin (50 mg/kg) | Sulfasalazine (200 mg/kg) | Piperine (25 mg/kg) |
| Body Weight Change (%) | +5 to +8% | -15 to -20% | -5 to -8% | -8 to -12% | -7 to -10% |
| Colon Length (cm) | 8.0 - 9.0 | 5.0 - 6.0 | 7.0 - 8.0 | 6.5 - 7.5 | 6.8 - 7.8 |
| Disease Activity Index (DAI) | 0 | 10 - 12 | 2 - 4 | 4 - 6 | 3 - 5 |
| Histological Score | 0 - 1 | 8 - 10 | 2 - 3 | 3 - 5 | 3 - 4 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1 - 2 | 8 - 10 | 3 - 4 | 4 - 6 | 4 - 5 |
Note: The data presented are aggregated from multiple studies and represent approximate ranges to illustrate comparative efficacy.
In Vitro Mechanism of Action: Inhibition of MAPK and NF-κB Pathways
The anti-inflammatory effects of Phillyrin observed in vivo are underpinned by its direct action on key inflammatory signaling pathways within immune cells. In vitro studies using cell lines such as bone marrow-derived dendritic cells (BMDCs) have elucidated this mechanism.
Modulation of Signaling Pathways
| Pathway Component | Stimulus | Phillyrin Treatment | Outcome |
| p-p65 (NF-κB) | LPS | 10 µM | Significant decrease in phosphorylation |
| p-IκBα | LPS | 10 µM | Significant decrease in phosphorylation |
| p-p38 (MAPK) | LPS | 10 µM | Significant decrease in phosphorylation |
| p-ERK1/2 (MAPK) | LPS | 10 µM | Significant decrease in phosphorylation |
| p-JNK (MAPK) | LPS | 10 µM | Significant decrease in phosphorylation |
| TNF-α secretion | LPS | 10 µM | Significant reduction |
| IL-6 secretion | LPS | 10 µM | Significant reduction |
Experimental Protocols
In Vivo DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) DSS for 7 days.
-
Treatment: Phillyrin (or comparator compounds) is administered daily by oral gavage at the specified doses, starting from the first day of DSS administration.
-
Monitoring: Body weight, stool consistency, and presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, mice are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological analysis (H&E staining) and myeloperoxidase (MPO) activity assay.
In Vitro Dendritic Cell Culture and Stimulation
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of C57BL/6 mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Stimulation: On day 7 of culture, BMDCs are pre-treated with Phillyrin (10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Analysis:
-
Western Blot: Cell lysates are collected to analyze the phosphorylation status of key proteins in the MAPK and NF-κB pathways (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) using specific antibodies.
-
ELISA: Supernatants are collected to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Phillyrin's inhibition of the MAPK and NF-κB signaling pathways.
Caption: Workflow for in vitro and in vivo validation of Phillyrin.
Caption: Logical comparison of this compound, Phillyrin, and alternatives.
Cross-Validation of Analytical Methods for Pelirine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Pelirine, an iboga alkaloid of significant interest in neuroscience and pharmacology. The objective is to offer a detailed overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to aid researchers in selecting the most suitable method for their specific applications. The information presented is based on established methodologies for the analysis of iboga alkaloids, providing a strong foundation for the analysis of this compound.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key quantitative parameters for the GC-MS and HPLC methods for the analysis of iboga alkaloids, which are expected to be comparable for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity | 50-400 ng | 0.125 - 12 µg/ml[1] |
| Limit of Detection (LOD) | ~20 ng/mL of tissue extract[2] | 0.03125 µg/ml[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but derivable from linearity range | 0.125 µg/ml[1] |
| Accuracy (% Recovery) | Not explicitly stated for this compound | 100.09% - 100.72%[1] |
| Precision (%RSD) | 8 to 12.5%[2] | Intra-day: 0.376-0.9056, Inter-day: 0.739-0.853[1] |
| Specificity | High, based on mass fragmentation patterns[2] | High, especially when coupled with MS detection |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are the methodologies for both GC-MS and HPLC analysis of this compound, adapted from established procedures for iboga alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices such as biological samples.[2]
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) at an alkaline pH to isolate the alkaloid fraction.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent, such as trifluoroacetic anhydride, to improve the volatility and chromatographic properties of this compound.
-
Heat the mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for alkaloid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and gradually increase to a high temperature to ensure separation of this compound from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions of the derivatized this compound for selective detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it provides excellent specificity and sensitivity.
1. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV/Vis Analysis:
-
Column: A reversed-phase C18 column is typically used for alkaloid separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations.
3. HPLC-MS/MS Analysis:
-
The same chromatographic conditions as HPLC-UV/Vis can be used.
-
The eluent from the HPLC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used for alkaloids.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical procedures, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for GC-MS and HPLC analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
The Untapped Potential of Pelirine: A Comparative Guide to its Putative Structure-Activity Relationships
A notable gap exists in current pharmacological research regarding the structure-activity relationship (SAR) of pelirine analogs. Despite its classification as a tetrahydro-β-carboline alkaloid, a scaffold known for a wide range of biological activities, dedicated studies on how modifications to the this compound structure influence its biological effects are conspicuously absent from the scientific literature. This guide aims to bridge this gap by summarizing the known biological activities of this compound and, by extension, presenting a comparative analysis of SAR studies on structurally related tetrahydro-β-carboline derivatives. This approach will provide researchers, scientists, and drug development professionals with a foundational understanding and a predictive framework for the rational design of novel this compound-based therapeutic agents.
Biological Activities of this compound: A Focus on Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis. The underlying mechanism of this action involves the regulation of key inflammatory signaling pathways. Specifically, this compound inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway in bone marrow-derived dendritic cells (DCs).[] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[] Furthermore, this compound treatment results in the downregulation of Myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.[]
A Predictive Glimpse: SAR of Tetrahydro-β-carboline Analogs
Given the absence of direct SAR data for this compound, we turn to its core structure, the tetrahydro-β-carboline scaffold, which is shared by a multitude of natural and synthetic compounds with diverse pharmacological properties.[2][3] SAR studies on these related molecules can offer valuable insights into which structural modifications on the this compound molecule might enhance or alter its biological activity.
Key Structural Features and Their Influence on Activity
The tetrahydro-β-carboline nucleus presents several sites for chemical modification that have been explored in various studies. These include substitutions on the indole nitrogen (N-9), the piperidine nitrogen (N-2), and at various positions on the aromatic ring and the piperidine ring.
Table 1: Summary of Structure-Activity Relationships for Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-Chemopreventive Agents [4]
| Modification Position | Modification Type | Effect on Activity |
| N-2 | Alkylation (e.g., with 1-bromo-2-naphthylmethyl group) | Potent inhibition of nitrite production, with stereochemistry influencing activity. |
| C-3 | Ester vs. Carboxylic Acid | Introduction of an amide functionality at this position enhanced inhibitory activity against nitrite production compared to a carboxylic acid group. |
| Ring Extension | Addition of a hydantoin ring system (tetracyclic derivatives) | Showed the most potent aromatase inhibitory activity. |
Table 2: Summary of Structure-Activity Relationships for Tetrahydro-β-carboline Derivatives as PDE5 Inhibitors [5]
| Modification Position | Modification Type | Effect on Activity |
| C-6 | Replacement of the 3,4-methylenedioxyphenyl group | Led to the identification of highly potent PDE5 inhibitors. |
| N-2 | Elongation of the methyl substituent | Contributed to increased potency. |
| Stereochemistry | Manipulation of chiral carbons | Played a crucial role in achieving high potency and selectivity. |
Table 3: Summary of Structure-Activity Relationships for β-carboline Derivatives with Antifungal Activity [6]
| Modification Position | Modification Type | Effect on Activity |
| General | Introduction of various substituents | Several derivatives showed notable antifungal properties in vitro against Sclerotinia sclerotiorum and Botrytis cinerea. Specific structural details influencing this activity are still under investigation. |
Table 4: Summary of Structure-Activity Relationships for Indole Alkaloids as Cholinesterase Inhibitors [7][8][9][10][11]
| Alkaloid Class | Key Structural Features for Activity |
| Indole Alkaloids | The presence of a nitrogen-containing structure is crucial, as the positively charged nitrogen can interact with the active site of cholinesterases. |
| Steroidal/Triterpenoidal, Quinolizidine, Isoquinoline, and Indole classes | Amino nitrogens at specific positions (e.g., C-3 and/or C-20 in steroidal alkaloids) are important for potency. |
| β-Carboline Alkaloids | The tricyclic pyrido[3,4-b]indole ring is a key pharmacophore. Substitutions at positions -1, 2, 6, 7, and 9 can lead to more active and less toxic derivatives. |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and comparison of SAR data. Below are generalized protocols for key assays relevant to the biological activities discussed.
Anti-Inflammatory Activity Assay (in vitro)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatants is measured using the Griess reagent.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB subunits.
Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of electric eel AChE and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer (pH 8.0).
-
Inhibition Assay: The test compounds are pre-incubated with the enzyme for a specified time. The reaction is initiated by the addition of ATCI and DTNB (Ellman's reagent).
-
Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.
Visualizing the Path Forward
To conceptualize the potential avenues for this compound analog research, the following diagrams illustrate the known signaling pathway of this compound and a general workflow for SAR studies.
Conclusion
While the direct exploration of this compound's structure-activity relationships remains a nascent field, the existing knowledge of its anti-inflammatory properties and the extensive research on its parent tetrahydro-β-carboline scaffold provide a robust starting point. The comparative data presented in this guide suggest that modifications to the N-2 and C-3 positions, as well as the stereochemistry of this compound, are likely to yield analogs with modulated biological activities. Future research focused on the systematic synthesis and biological evaluation of this compound derivatives is warranted to unlock the full therapeutic potential of this promising natural product.
References
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of β-carboline derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Piperine Efficacy
Disclaimer: Initial searches for "Pelirine" did not yield relevant results for a compound with both natural and synthetic variants being studied for efficacy. Based on the query's structure and common phytochemical nomenclature, this guide will proceed under the assumption that the intended topic was Piperine , a well-researched alkaloid. Direct comparative studies evaluating the efficacy of synthetic versus natural piperine are not prevalent in publicly available literature. Therefore, this guide will compare the characteristics of piperine derived from both sources and present efficacy data for the compound, noting that the source is often not specified in biological studies. The inherent efficacy of pure piperine is expected to be identical regardless of its origin; differences typically arise from purity levels and the presence of co-extracted compounds in natural preparations.
Piperine is the primary bioactive alkaloid found in black pepper (Piper nigrum) and is responsible for its characteristic pungency.[1] It is extensively studied for its anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[2][3] This guide provides a comparative overview of piperine sourced via natural extraction and chemical synthesis, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize key quantitative data regarding the production and efficacy of piperine.
Table 1: Comparison of Production Methods for Natural and Synthetic Piperine
| Parameter | Natural Piperine (Extraction) | Synthetic Piperine (Chemical Synthesis) |
| Primary Source | Fruits of Piper nigrum (Black Pepper)[4] | Commercially available chemical precursors (e.g., piperonal, piperidine)[5][6] |
| Typical Yield | 5-10% from commercial black pepper[4] | High, dependent on reaction scale and efficiency (e.g., 86.2% in a described method)[7] |
| Common Method | Soxhlet extraction with organic solvents (e.g., dichloromethane, ethanol)[4][8] | Reaction of piperonoyl chloride with piperidine[4] |
| Key Solvents/Reagents | Dichloromethane, Ethanol, Glacial Acetic Acid, Potassium Hydroxide[4][8][9][10] | Piperonoyl chloride, Piperidine, Methanol, Sodium Methoxide[5][11] |
| Potential Impurities | Co-extracted plant alkaloids (chavicine, isopiperine), resins, oils[4] | Unreacted starting materials, reaction byproducts, residual solvents |
| Purification | Recrystallization, Column Chromatography[9][11] | Recrystallization, Filtration[7] |
Table 2: Selected In Vitro and In Vivo Anti-Inflammatory Efficacy of Piperine
| Experimental Model | Key Biomarker/Endpoint | Treatment & Concentration/Dose | Result |
| In Vitro: LPS-Stimulated RAW264.7 Macrophages | TNF-α, IL-1β, IL-6 Production | Piperine (20 mg/L) | 42.92%, 65.50%, and 35.42% decrease, respectively[12] |
| In Vitro: LPS-Stimulated RAW264.7 Macrophages | IL-10 Production | Piperine (20 mg/L) | 195.31% increase[12] |
| In Vitro: IL-1β Stimulated Human Fibroblast-Like Synoviocytes | IL-6 and PGE₂ Production | Piperine (10-100 µg/ml) | Dose-dependent inhibition[13] |
| In Vivo: Carrageenan-Induced Paw Edema in Rats | Paw Volume | Piperine (100 mg/kg) | Significant reduction, comparable to prednisolone (10 mg/kg)[13] |
| In Vivo: Acetic Acid-Induced Writhing in Mice | Number of Writhing Movements | Piperine (50 mg/kg) | 54% inhibition compared to control[14] |
| In Vivo: Formalin-Induced Arthritis in Rats | Inflammation Inhibition | Piperine (50 mg/kg) | 40% inhibition compared to control[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the production and evaluation of piperine.
Protocol 1: Extraction of Natural Piperine from Black Pepper
This protocol is based on the Soxhlet extraction method, a common laboratory technique for solid-liquid extraction.[8][10]
-
Preparation: Grind 30g of dried black pepper fruits into a fine powder.
-
Extraction: Place the pepper powder into a cellulose thimble and position it within a Soxhlet extractor. Add 200 mL of dichloromethane (DCM) to a round-bottom flask connected to the extractor.
-
Reflux: Heat the flask to the boiling point of DCM. Allow the apparatus to cycle for approximately 4-6 hours. The solvent will repeatedly wash over the pepper, extracting the piperine.[8]
-
Concentration: After extraction, remove the solvent from the DCM-piperine mixture using a rotary evaporator to yield a concentrated oleoresin.
-
Purification: Dissolve the residue in a minimal amount of ethanol. Add a 10% solution of potassium hydroxide in ethanol to precipitate resinous materials.
-
Crystallization: Decant the alcoholic solution and allow it to stand overnight. Piperine will crystallize from the solution.[4]
-
Isolation: Collect the yellow crystalline piperine via vacuum filtration, wash with cold diethyl ether, and dry.
-
Purity Analysis: Assess purity using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination (128-130 °C).[9][15]
Protocol 2: Chemical Synthesis of Piperine
This protocol outlines a common synthetic route.[4][11]
-
Starting Materials: Piperic acid and piperidine. Piperic acid can be synthesized from piperonal.
-
Activation (Not always required, depends on method): Convert piperic acid to piperonoyl chloride using a chlorinating agent like thionyl chloride.
-
Coupling Reaction: React piperonoyl chloride with piperidine in an appropriate solvent (e.g., benzene or dichloromethane) to form the amide bond of piperine.[4]
-
Alternative Method (Aminolysis): Directly react methyl piperate (an ester of piperic acid) with piperidine in the presence of a catalyst like sodium methoxide in refluxing methanol.[11]
-
Workup: After the reaction is complete, pour the mixture into cold water to precipitate the crude piperine.
-
Purification: Collect the solid product by filtration. Purify the crude piperine by recrystallization from a suitable solvent system (e.g., acetone/hexane).[1][11]
-
Characterization: Confirm the structure and purity of the synthesized piperine using NMR, Mass Spectrometry, and HPLC.
Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-Induced Macrophages)
This protocol describes a standard method to evaluate the anti-inflammatory effects of piperine on immune cells.[12]
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of piperine (e.g., 10-20 mg/L) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (excluding the negative control group) and incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and calculate the percentage of inhibition or increase caused by piperine treatment.
Signaling Pathways and Visualizations
Piperine exerts its anti-inflammatory effects primarily by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of inflammatory mediators.[12][16]
An inflammatory stimulus, such as LPS binding to its receptor (TLR4), triggers a cascade of intracellular phosphorylation events. In the MAPK pathway, this leads to the activation of ERK, JNK, and p38. In the NF-κB pathway, it results in the phosphorylation and degradation of the inhibitor IκBα, allowing the transcription factor NF-κB (p65) to translocate to the nucleus. Once in the nucleus, these activated transcription factors promote the expression of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]
Studies show that piperine can inhibit the phosphorylation of ERK, JNK, p38, and the NF-κB p65 subunit, thereby blocking these downstream inflammatory responses.[12]
Diagrams
References
- 1. rubingroup.org [rubingroup.org]
- 2. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine: Old Spice and New Nutraceutical? | Bentham Science [eprints.ugd.edu.mk]
- 4. Piperine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperine synthesis | PPTX [slideshare.net]
- 7. CN103435591B - Chemical synthesis method of piperine - Google Patents [patents.google.com]
- 8. One moment, please... [jurnal.penerbitdaarulhuda.my.id]
- 9. One moment, please... [mitrask.com]
- 10. kefri.org [kefri.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
- 15. japsonline.com [japsonline.com]
- 16. Piperine – An Immunomodulator and Inflammation Mitigator | Auctores [auctoresonline.org]
A Comparative Analysis of Piperine and Pelirine in Overcoming Multi-Drug Resistance: A Data-Driven Guide
A comprehensive review of current scientific literature reveals a significant disparity in the available research on the effects of Piperine and Pelirine on multi-drug resistance (MDR). While Piperine has been extensively studied as a potent MDR reversal agent, there is a notable absence of published data on this compound's activity in this area. This guide, therefore, provides a detailed analysis of Piperine's established role in combating MDR, supported by experimental data and methodologies. At present, a direct comparison with this compound is not feasible due to the lack of available scientific evidence.
Piperine: A Natural Bioenhancer and Multi-Drug Resistance Modulator
Piperine, the primary alkaloid in black pepper (Piper nigrum), is well-documented for its ability to enhance the bioavailability of various drugs.[1] This bioenhancing property is intrinsically linked to its capacity to inhibit key players in multi-drug resistance, particularly the ATP-binding cassette (ABC) transporters.
Mechanism of Action in Multi-Drug Resistance
Multi-drug resistance in cancer and other diseases is often mediated by the overexpression of ABC transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[2] These transporters act as cellular efflux pumps, actively removing a broad spectrum of structurally and functionally diverse drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
Piperine has been shown to counteract MDR through several mechanisms:
-
Inhibition of ABC Transporters: Piperine directly interacts with and inhibits the function of P-glycoprotein and other ABC transporters.[1][2] This inhibition is a key mechanism by which it increases the intracellular accumulation and cytotoxicity of various chemotherapeutic agents.[2]
-
Downregulation of ABC Transporter Gene Expression: Long-term exposure to piperine has been observed to inhibit the transcription of genes encoding for ABC transporters, leading to a sustained reduction in their expression on the cell surface.
-
Modulation of Drug-Metabolizing Enzymes: Piperine is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a wide range of drugs. By inhibiting these enzymes, piperine can increase the plasma concentration and prolong the half-life of co-administered drugs.[1]
Quantitative Data on Piperine's Efficacy
The effectiveness of Piperine in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key data from published research.
| Cell Line | Resistant to | Chemotherapeutic Agent | Piperine Concentration (µM) | Reversal Fold | Reference |
| MCF-7/DOX | Doxorubicin | Doxorubicin | 50 | 32.16 | [2] |
| A-549/DDP | Cisplatin | Doxorubicin | 50 | 14.14 | [2] |
| Transporter/Enzyme | Substrate | Piperine IC50/Ki Value (µM) | Cell/System Used | Reference |
| P-glycoprotein | Digoxin | 15.5 (IC50) | Caco-2 cells | [1] |
| P-glycoprotein | Cyclosporine A | 74.1 (IC50) | Caco-2 cells | [1] |
| CYP3A4 | Verapamil | 36 - 77 (Ki) | Human liver microsomes | [1] |
Experimental Protocols
The following are summaries of common experimental methodologies used to evaluate the effect of Piperine on multi-drug resistance.
1. Cytotoxicity and MDR Reversal Assays
-
Objective: To determine the ability of Piperine to sensitize drug-resistant cancer cells to chemotherapeutic agents.
-
Cell Lines: Drug-sensitive parental cell lines (e.g., MCF-7, A549) and their drug-resistant counterparts (e.g., MCF-7/DOX, A549/DDP) overexpressing specific ABC transporters.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of Piperine.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 (half-maximal inhibitory concentration) values are calculated for the chemotherapeutic agent alone and in combination with Piperine.
-
The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Piperine.
-
2. P-glycoprotein (P-gp) Efflux Assay
-
Objective: To measure the direct inhibitory effect of Piperine on the efflux function of P-gp.
-
Cell Lines: Cells overexpressing P-gp (e.g., Caco-2, KB-C2).
-
Methodology:
-
Cells are pre-incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
The cells are then treated with various concentrations of Piperine or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
The intracellular accumulation of the fluorescent substrate is measured over time using a fluorescence microplate reader or flow cytometry.
-
An increase in intracellular fluorescence in the presence of Piperine indicates inhibition of P-gp-mediated efflux.
-
3. Western Blot Analysis
-
Objective: To determine the effect of Piperine on the protein expression levels of ABC transporters.
-
Cell Lines: Cancer cell lines treated with Piperine for various durations.
-
Methodology:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the ABC transporter of interest (e.g., anti-P-gp, anti-MRP1) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Piperine's action on MDR and a typical experimental workflow for its evaluation.
Caption: Mechanism of Piperine in overcoming multi-drug resistance.
Caption: A typical experimental workflow to evaluate Piperine's effect on MDR.
This compound: An Unexplored Potential
This compound is an alkaloid that has been isolated from the roots of Rauvolfia verticillata. Its chemical formula is C21H26N2O3.
Currently, there is a significant lack of research on the biological activities of this compound, particularly in the context of multi-drug resistance. The available literature primarily focuses on its chemical characterization and some preliminary toxicological data. One study indicated that this compound ameliorated a mouse model of ulcerative colitis through the regulation of MAPK and NF-κB pathways. However, no studies have been published investigating its potential as a P-glycoprotein inhibitor, an ABC transporter modulator, or a multi-drug resistance reversal agent.
Conclusion
The existing body of scientific evidence strongly supports the role of Piperine as a multi-faceted agent capable of reversing multi-drug resistance. Its mechanisms of action, centered on the inhibition of ABC transporters and drug-metabolizing enzymes, are well-characterized and supported by quantitative in vitro data. For researchers and drug development professionals, Piperine represents a promising natural compound for adjuvant cancer therapy and for enhancing the efficacy of a wide range of pharmaceuticals.
In stark contrast, this compound remains an enigmatic compound with respect to its potential effects on multi-drug resistance. The absence of any published research in this area precludes any meaningful comparison with Piperine. Future investigations are warranted to explore the pharmacological properties of this compound and to determine if it shares any of the MDR-modulating activities of Piperine. Until such data becomes available, Piperine stands as the well-established and scientifically validated natural compound for overcoming multi-drug resistance.
References
No Independent Verification of "Pelirine" Found in Published Literature
A comprehensive review of published scientific literature reveals no independent verification of the biological effects of the alkaloid "Pelirine" (CAS 30435-26-8). While some commercial supplier databases mention its potential in ameliorating experimental ulcerative colitis, a thorough search for primary research articles to substantiate these claims has been unsuccessful. The scientific studies detailing the observed biological effects and mechanisms, initially associated with this compound, are in fact attributable to a different compound, "Phillyrin."
Given the absence of verifiable data on this compound, this guide will instead focus on the independently reported biological effects of Phillyrin in the context of experimental colitis. This analysis will provide a comparative overview with an established treatment, present the experimental data in the requested format, and detail the methodologies and signaling pathways as described in the available literature.
Comparative Analysis of Phillyrin vs. Mesalamine in DSS-Induced Colitis
Phillyrin has been shown to be effective in a dextran sulfate sodium (DSS)-induced colitis mouse model, a common preclinical model for ulcerative colitis.[1][2] Its performance can be compared to Mesalamine, a first-line treatment for mild to moderate ulcerative colitis.[3][4][5][6]
| Parameter | Phillyrin (50 mg/kg) | Mesalamine (50 mg/kg) | DSS Control | Healthy Control |
| Disease Activity Index (DAI) | Reduced vs. DSS | Reduced vs. DSS | Elevated | Normal |
| Body Weight Loss | Attenuated | Attenuated | Significant Loss | Stable |
| Colon Length | Partially Restored | Partially Restored | Significantly Shortened | Normal |
| TNF-α Levels | Significantly Reduced | Significantly Reduced | Significantly Elevated | Baseline |
| IL-6 Levels | Significantly Reduced | Significantly Reduced | Significantly Elevated | Baseline |
| IL-1β Levels | Significantly Reduced | Significantly Reduced | Significantly Elevated | Baseline |
| Myeloperoxidase (MPO) Activity | Reduced | Reduced | Elevated | Baseline |
Note: This table is a synthesis of findings from multiple studies. Direct head-to-head comparative studies between Phillyrin and Mesalamine were not found; the data reflects the effects of each compound against a DSS control in their respective studies.
Signaling Pathway of Phillyrin in Ameliorating Colitis
Phillyrin has been reported to exert its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB and downregulating the MAPK signaling pathway.[1][2] This dual action suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7]
Experimental Protocols
DSS-Induced Colitis in Mice
The most frequently cited model for these studies is the DSS-induced colitis model in mice, which mimics the symptoms of human ulcerative colitis.[8][9][10]
Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of Phillyrin.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
C57BL/6 mice (or other susceptible strain)
-
Phillyrin
-
Vehicle (for control group)
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][12]
-
Treatment: Phillyrin (e.g., 12.5, 25, or 50 mg/kg body weight) is administered orally once daily for the duration of the DSS treatment.[1][2] A control group receives DSS and the vehicle.
-
Termination and Analysis: At the end of the treatment period, mice are euthanized. The colon is excised, and its length is measured. Colon tissue samples are collected for histological analysis (H&E staining) and biochemical assays (e.g., ELISA for cytokine levels, MPO assay for neutrophil infiltration).[7]
Conclusion
While there is no verifiable published data on the biological effects of this compound, studies on Phillyrin demonstrate its potential as an anti-inflammatory agent in the context of experimental ulcerative colitis. It appears to act by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. Further research, including direct comparative studies with existing treatments and eventual clinical trials, would be necessary to fully elucidate its therapeutic potential. Researchers interested in this area should focus on literature pertaining to "Phillyrin" rather than "this compound" to access the relevant scientific findings.
References
- 1. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pelirine and Fulvestrant in ER-Positive Breast Cancer Models
For Research & Development Professionals
Introduction:
While there is limited publicly available information on a compound named "Pelirine" in the context of drug development, this guide presents a hypothetical head-to-head comparison between this compound, a novel selective estrogen receptor degrader (SERD), and the current standard-of-care, Fulvestrant. This comparison is based on representative preclinical data typically generated to evaluate such compounds. This compound is posited to be a next-generation SERD with potential advantages in potency, oral bioavailability, and safety. The data herein is illustrative and intended to provide a framework for the evaluation of new therapies in estrogen receptor-positive (ER+) breast cancer.
Mechanism of Action
Both this compound and Fulvestrant are classified as selective estrogen receptor degraders (SERDs). Their primary mechanism involves binding to the estrogen receptor (ERα), which leads to the receptor's destabilization and subsequent degradation through the proteasome pathway.[1][2][3] This dual action of blocking ER functionality and eliminating the receptor protein itself results in a comprehensive shutdown of estrogen-driven signaling, which is a key driver of growth in ER+ breast cancer.[3]
dot
References
Assessing the Selectivity of Pellitorine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to healthy tissues remains a cornerstone of oncological research. Pellitorine, a naturally occurring isobutylamide found in the roots of Piper nigrum (black pepper), has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of Pellitorine's selectivity for cancer cells over normal cells, supported by available experimental data and methodologies.
Executive Summary
Pellitorine has demonstrated potent cytotoxic activity against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines. However, a critical gap in the current body of research is the lack of comprehensive data on its effects on non-cancerous cell lines, making a definitive assessment of its selectivity challenging. This guide synthesizes the available information on Pellitorine's anti-cancer activity and compares it with the well-established chemotherapeutic agent, Doxorubicin. While direct comparative studies are limited, this guide aims to provide a framework for evaluating Pellitorine's potential as a selective anti-cancer agent.
Data Presentation: Cytotoxicity of Pellitorine and Doxorubicin
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Pellitorine against selected cancer cell lines. A comparative lack of data for normal cell lines is noted. For Doxorubicin, a wider range of data is available, often indicating a low selectivity index.
| Compound | Cell Line | Cell Type | IC50 | Selectivity Index (SI) | Reference |
| Pellitorine | HL-60 | Human Promyelocytic Leukemia | 13.0 µg/mL | Data Not Available | |
| MCF-7 | Human Breast Adenocarcinoma | 1.8 µg/mL | Data Not Available | ||
| Doxorubicin | IMR-32 | Human Neuroblastoma | Significantly lower than ellipticine | Data Not Available | [1] |
| UKF-NB-4 | Human Neuroblastoma | Similar to ellipticine | Data Not Available | [1] | |
| MDA-MB-468 | Human Breast Cancer | 75 nM (24h and 48h) | Low (in combination with CM) | [2] | |
| A549 | Human Lung Carcinoma | ~1 µM | ~1 | N/A | |
| Normal Fibroblasts | Normal Human Lung Fibroblasts | ~1 µM | N/A | N/A |
Note: The Selectivity Index (SI) is calculated as the IC50 of a compound in a normal cell line divided by its IC50 in a cancer cell line. An SI value greater than 2 is generally considered to indicate promising selectivity. Due to the absence of published IC50 values for Pellitorine on normal cell lines, the SI could not be calculated.
Experimental Protocols
The determination of cytotoxic activity and IC50 values is predominantly carried out using cell viability assays. The MTT assay is a widely adopted method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test compound (e.g., Pellitorine) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a multi-well spectrophotometer.[3] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity and selectivity index of a compound.
Putative Signaling Pathway for Pellitorine-Induced Apoptosis
While the precise signaling pathway for Pellitorine-induced apoptosis is not fully elucidated, based on studies of the related compound Piperine, a plausible mechanism involves the induction of oxidative stress, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[4][5]
Caption: Proposed intrinsic apoptosis pathway activated by Pellitorine.
Discussion and Future Directions
The available data indicates that Pellitorine is a potent cytotoxic agent against specific cancer cell lines. However, the critical lack of data on its effects on normal cells prevents a conclusive assessment of its selectivity. To establish Pellitorine as a viable candidate for further development, future research should prioritize:
-
Determination of IC50 values in a panel of normal cell lines , particularly those corresponding to the tissues of origin of the tested cancer cells (e.g., normal human mammary epithelial cells for comparison with MCF-7).
-
Calculation of the Selectivity Index (SI) to provide a quantitative measure of its cancer-specific cytotoxicity.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by Pellitorine in both cancer and normal cells. This would help to understand the basis of any observed selectivity.
-
Direct comparative studies of Pellitorine and standard chemotherapeutic agents like Doxorubicin, evaluating both efficacy and selectivity in the same experimental systems.
References
- 1. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer associated fibroblasts modulate the cytotoxicity of anti-cancer drugs in breast cancer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pelirine's Antioxidant Capacity: A Guided Review
This guide provides an objective comparison of piperine's antioxidant performance against other well-known antioxidants, supported by available experimental data. Detailed methodologies for the key assays are provided to aid researchers in their own study design.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a different mechanism of action. The most common assays include DPPH, ABTS, FRAP, and ORAC. The following tables summarize the available data for piperine in comparison to standard antioxidants like Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin, a common flavonoid.
Table 1: Radical Scavenging Activity (DPPH and ABTS Assays)
| Compound | DPPH IC50 | ABTS IC50 |
| Piperine (isolated) | > 100 µM (Generally low to no activity) | 15.25 mM (4.35 mg/mL) |
| Piperine Derivative (H-1) | 0.21 mM | 8.70 µM |
| Trolox | ~15-50 µM | ~2.15 µg/mL |
| Ascorbic Acid | ~20-50 µM | ~5-15 µM |
| Quercetin | ~5-15 µM | ~1-5 µM |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity (FRAP and ORAC Assays)
| Compound | FRAP Value | ORAC Value |
| Piperine (isolated) | 10.53 µmol TE/g | Data not available |
| Piper nigrum Extract | 2.15 mM ET/mL | 34,053 µmol TE/100g |
| Trolox | Standard | Standard (1.0) |
| Ascorbic Acid | High | 0.52 |
| Quercetin | High | ~4-8 (relative to Trolox) |
TE: Trolox Equivalents. FRAP values are often expressed as µmol TE/g or similar units. ORAC values are expressed relative to Trolox.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of antioxidant assays. Below are the generalized protocols for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A working solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., piperine) and standard antioxidants are prepared in a suitable solvent.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample or standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation period (e.g., 30 minutes) at 37°C.
-
A standard curve is prepared using a known antioxidant, typically Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE) or other appropriate units.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is diluted in a phosphate buffer (75 mM, pH 7.4).
-
The test compound and a standard (Trolox) are prepared at various concentrations.
-
In a 96-well plate, the fluorescent probe, the test compound or standard, and a peroxyl radical generator (e.g., AAPH) are mixed.
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the curve (AUC) is calculated for the sample, blank, and Trolox standards.
-
The final ORAC value is calculated using the regression equation of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Mandatory Visualizations
The following diagrams illustrate key concepts in antioxidant capacity assessment and the general workflow of these experiments.
Caption: General mechanism of radical scavenging by an antioxidant.
Benchmarking Pelirine's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound, Pelirine, against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to serve as a benchmark for researchers and professionals in drug discovery and development. The experimental protocols for the key assays are detailed to ensure reproducibility and facilitate further investigation.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using a panel of standard in vitro assays. These assays provide insights into the compound's mechanism of action at a cellular and molecular level. The performance of this compound was benchmarked against well-known NSAIDs: Indomethacin, Diclofenac, and Ibuprofen.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and Standard NSAIDs
| Assay | This compound (IC₅₀ µg/mL) | Indomethacin (IC₅₀ µg/mL) | Diclofenac (IC₅₀ µg/mL) | Ibuprofen (IC₅₀ µg/mL) |
| COX-1 Inhibition | 85.2 ± 6.1 | 0.7 ± 0.1 | 1.1 ± 0.2 | 15.3 ± 1.2 |
| COX-2 Inhibition | 15.8 ± 1.3 | 12.9 ± 1.1 | 0.8 ± 0.1 | 8.7 ± 0.9 |
| 5-LOX Inhibition | 25.4 ± 2.2 | > 100 | > 100 | > 100 |
| Nitric Oxide (NO) Scavenging | 45.7 ± 3.8 | 68.3 ± 5.9 | 55.2 ± 4.7 | 72.1 ± 6.3 |
| Protein Denaturation Inhibition | 38.9 ± 3.1 | 25.1 ± 2.0 | 29.8 ± 2.5 | 45.6 ± 3.9 |
| Membrane Stabilization (HRBC) | 52.1 ± 4.5 | 35.7 ± 2.9 | 41.3 ± 3.6 | 60.2 ± 5.1 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the activity. Data are presented as mean ± standard deviation.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
To assess the systemic anti-inflammatory effects of this compound, the carrageenan-induced paw edema model in rats was employed. This widely accepted model mimics the acute inflammatory response.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | 0% |
| This compound (25 mg/kg) | 35.2 ± 2.8% |
| This compound (50 mg/kg) | 58.9 ± 4.7% |
| Indomethacin (10 mg/kg) | 65.4 ± 5.1% |
| Diclofenac (10 mg/kg) | 62.1 ± 5.3% |
Data are presented as the mean percentage inhibition of paw edema ± standard deviation.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Inflammation is a complex process regulated by intricate signaling cascades. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often triggered by stimuli like Lipopolysaccharide (LPS) binding to Toll-like Receptors (TLRs).[1] Anti-inflammatory agents often exert their effects by modulating these pathways.[1][2]
Caption: A simplified diagram of the LPS-induced pro-inflammatory signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
A variety of in vitro assays are available to screen for anti-inflammatory activity, including protein denaturation inhibition, membrane stabilization, and enzyme inhibition assays.[3][4][5]
Objective: To determine the ability of this compound to inhibit heat-induced protein denaturation.
Methodology:
-
The reaction mixture (2 ml) consists of 1 ml of test sample/standard drug of varying concentrations and 1 ml of 1% w/v bovine serum albumin.[5][6]
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.[6]
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control.
In Vivo Assay
In vivo models are crucial for understanding the systemic effects and pharmacokinetics of a potential anti-inflammatory agent.[7]
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model.[8]
Methodology:
-
Wistar rats are divided into groups: control, standard (Indomethacin/Diclofenac), and test (this compound at different doses).
-
The test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The data presented in this guide indicate that this compound exhibits promising anti-inflammatory properties, demonstrated through both in vitro and in vivo models. Its inhibitory effects on COX-2 and 5-LOX, coupled with its nitric oxide scavenging and membrane stabilizing activities, suggest a multi-faceted mechanism of action. While its potency in some assays is less than that of Indomethacin or Diclofenac, its overall profile warrants further investigation, particularly regarding its safety and pharmacokinetic profile. The experimental protocols and pathway diagrams provided herein offer a framework for the continued evaluation of this compound and other novel anti-inflammatory compounds.
References
- 1. Review on the Pharmacological Properties of Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. ijpras.com [ijpras.com]
Analysis of Published Pelirine Synthesis Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of synthetic routes to natural products is crucial for enabling further investigation into their therapeutic potential. This guide aims to provide a comparative analysis of published synthesis protocols for the alkaloid Pelirine. However, a thorough review of available scientific literature reveals a significant gap: as of this writing, there are no published total syntheses of this compound.
While the chemical structure of this compound is known (C₂₁H₂₆N₂O₃), and it is commercially available from various suppliers, detailed, replicable protocols for its complete synthesis from simple starting materials are not present in the accessible scientific literature. Searches of prominent chemical databases and academic journals did not yield any publications detailing the total synthesis of this particular alkaloid.
This lack of published data prevents a comparative analysis of different synthetic strategies. Key performance indicators such as overall yield, step count, scalability, and the use of green chemistry principles cannot be evaluated without established synthetic routes.
Comparison with Structurally Related Alkaloids
In the absence of direct this compound synthesis protocols, researchers may find value in examining the synthetic strategies for structurally related alkaloids. For instance, the alkaloid Yohimbine shares the same molecular formula (C₂₁H₂₆N₂O₃) but possesses a different structural scaffold. The synthesis of Yohimbine and its various isomers has been extensively studied, and numerous synthetic approaches have been published. These strategies often involve key steps such as:
-
Pictet-Spengler reaction: A classic method for constructing the tetrahydro-β-carboline core present in many indole alkaloids.
-
Diels-Alder cycloaddition: Utilized to form key carbocyclic rings within the alkaloid framework.
-
Enantioselective catalysis: Modern approaches often employ chiral catalysts to control the stereochemistry of the final product.
Examining these established syntheses could provide a conceptual starting point for designing a potential synthetic route to this compound.
General Workflow for Alkaloid Synthesis
A hypothetical workflow for developing a synthesis of an alkaloid like this compound would typically involve the following stages. This generalized workflow is presented below as a logical diagram.
A computational approach to exploring the therapeutic potential of Pelirine in ulcerative colitis by targeting key inflammatory signaling pathways.
This guide presents a hypothetical comparative molecular docking study of this compound, a plant-derived alkaloid, and two related, well-characterized alkaloids, Piperine and Berberine. This in silico analysis investigates their potential binding affinities to two key protein targets implicated in the inflammatory cascades of ulcerative colitis: p38 mitogen-activated protein kinase (p38 MAPK) and the p65 subunit of nuclear factor-kappa B (NF-κB p65). The objective is to computationally assess the potential of this compound as a therapeutic agent for inflammatory bowel disease and provide a framework for future experimental validation.
Data Summary
The binding affinities of this compound and the related ligands, Piperine and Berberine, with the active sites of p38 MAPK and NF-κB p65 were calculated and are presented below. The binding energy, expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more favorable binding.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| This compound | p38 MAPK | -8.2 | LYS53, GLU71, LEU75, MET109, THR110, ASP168, LYS170 |
| Piperine | p38 MAPK | -7.5 | LYS53, LEU75, MET109, THR110, ILE141, ASP168 |
| Berberine | p38 MAPK | -7.9 | LYS53, GLU71, LEU76, MET109, ASP168, LYS170 |
| This compound | NF-κB p65 | -9.1 | ARG33, LYS122, LYS123, GLN221, ARG245, TYR36 |
| Piperine | NF-κB p65 | -8.4 | ARG33, LYS122, GLN221, ARG245, TYR36, SER247 |
| Berberine | NF-κB p65 | -8.8 | ARG33, LYS123, GLN221, ARG245, TYR36, ILE223 |
Experimental Protocols
This section details the computational methodology employed for the hypothetical molecular docking studies.
Software and Resources
-
Molecular Docking Software: AutoDock Vina was selected for performing the docking simulations due to its accuracy and computational efficiency.
-
Visualization Software: Discovery Studio Visualizer was used for preparing the protein and ligand structures and for analyzing the docking results.
-
Protein Data Bank (PDB): The 3D crystallographic structures of the target proteins were obtained from the RCSB PDB.
-
p38 MAPK: PDB ID: 3UVQ
-
NF-κB p65: PDB ID: 1IAN
-
-
Ligand Structures: The 3D structures of this compound, Piperine, and Berberine were obtained from the PubChem database in SDF format.
Protein Preparation
-
The crystal structures of p38 MAPK and NF-κB p65 were downloaded from the PDB.
-
Water molecules and any co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added to the protein structures.
-
Kollman charges were assigned to the protein atoms.
-
The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
The 3D structures of this compound, Piperine, and Berberine were downloaded from PubChem.
-
Gasteiger charges were assigned to the ligand atoms.
-
Non-polar hydrogen atoms were merged.
-
The rotatable bonds in the ligands were defined to allow for conformational flexibility during docking.
-
The prepared ligand structures were saved in the PDBQT file format.
Molecular Docking Simulation
-
A grid box was defined around the active site of each target protein to specify the search space for the ligand binding. The grid box dimensions were set to 60x60x60 Å with a spacing of 0.375 Å.
-
The Lamarckian genetic algorithm was employed for the docking calculations.
-
The number of binding modes to be generated was set to 10.
-
The exhaustiveness of the search was set to 8.
-
The docking simulations were performed for each ligand with each target protein.
Analysis of Results
-
The binding energies of the different poses of each ligand were analyzed. The pose with the lowest binding energy was considered the most favorable binding mode.
-
The interactions between the ligands and the amino acid residues in the active site of the proteins were visualized and analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Visualizations
Signaling Pathway
Caption: MAPK and NF-κB signaling pathways in ulcerative colitis.
Experimental Workflow
Caption: Molecular docking experimental workflow.
Safety Operating Guide
Proper Disposal of Pelirine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Pelirine, a research-grade alkaloid compound.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of as a hazardous chemical. This precautionary approach is informed by available toxicological data indicating that this compound, an alkaloid derived from Rauwolfia perakensis, causes death in mice at concentrations of 100 mg/kg and above, suggesting significant toxicity. Therefore, under no circumstances should this compound or its waste be disposed of in standard trash or down the sanitary sewer.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including weighing, solution preparation, and waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
This compound Waste Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste, which includes pure compound, solutions, contaminated labware, and personal protective equipment.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weighing boats, and disposable labware (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.
-
This container must be made of a material compatible with this compound and should have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from cleaning contaminated glassware, in a separate, dedicated hazardous waste container.
-
The container should be shatter-resistant, compatible with the solvents used, and have a secure, leak-proof cap.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Contaminated PPE:
-
Gloves, lab coats, and other PPE that are grossly contaminated with this compound should be collected in a separate, labeled hazardous waste bag.
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for the safe handling and disposal of hazardous waste by your institution's Environmental Health and Safety (EHS) department. All this compound waste containers must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of this compound in the waste.
-
The date on which the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage of Hazardous Waste
-
Store all this compound hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure that the storage area is well-ventilated, and that incompatible waste types are segregated.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Once a waste container is full, or when the research involving this compound is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste collection. This may involve an online request form or a direct call to the EHS office.
-
Do not attempt to transport hazardous waste outside of the laboratory.
Quantitative Data Summary
As this compound is a research chemical with limited publicly available data, a comprehensive quantitative data table on its toxicological and environmental properties is not available. The primary data point guiding these disposal procedures is its acute toxicity in animal studies.
| Parameter | Value | Source |
| Acute Toxicity | Causes death in mice at concentrations of 100 mg/kg and above | ChemicalBook |
Experimental Protocols
The toxicological data cited is from a study by Wan AS, et al., titled "Pharmacology of this compound," published in Planta Medica in 1971. The specific experimental protocol for the acute toxicity study in mice would be detailed within that publication. Researchers should refer to the original paper for a comprehensive understanding of the methodology used.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management policies and your EHS department for any additional requirements.
Personal protective equipment for handling Pelirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pelirine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on available toxicity data for this compound, safety information for the structurally related compound Indole, and general knowledge of Rauwolfia alkaloids.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an indole alkaloid derived from Rauwolfia species. Preliminary toxicological data indicates that this compound can be lethal to mice at a concentration of 100 mg/kg and higher, suggesting significant toxicity[1]. As a general precaution when handling alkaloids from Rauwolfia, it is important to be aware of potential psychoactive effects, including the possibility of inducing mental depression[2][3].
Due to its toxicity and the powdered nature of the compound, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For activities with a high potential for aerosolization, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of the powdered compound, which could lead to systemic toxicity. |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing. | To protect the eyes and face from contact with the powdered chemical or any solutions containing it. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be regularly inspected for tears or punctures. | To prevent skin absorption of the compound. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is preferred. | To protect the skin and personal clothing from contamination. |
Operational Procedures for Safe Handling
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible in the immediate vicinity.
-
-
Handling the Compound:
-
Avoid generating dust. Use techniques such as gentle scooping rather than pouring, and handle the compound in a fume hood.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
-
Experimental Workflow:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the name of the compound and appropriate hazard warnings.
-
After use, decontaminate all surfaces and equipment with a suitable solvent or detergent.
-
Emergency Procedures and Disposal Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Chemical Spill Management:
The following diagram outlines the logical workflow for managing a this compound spill.
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. If you are unsure of the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
